molecular formula C23H30N6O3S2 B8820172 DI-87 CAS No. 2107280-55-5

DI-87

Numéro de catalogue: B8820172
Numéro CAS: 2107280-55-5
Poids moléculaire: 502.7 g/mol
Clé InChI: MFVINMPRHHUSBW-OAHLLOKOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(1R)-1-[2-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl]-5-methyl-1,3-thiazol-4-yl]ethyl]sulfanylpyrimidine-4,6-diamine is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR), with high specificity for the tyrosine kinase domain. Its primary research value lies in targeting the EGFR T790M resistance mutation , which is a common mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This compound serves as a critical pharmacological tool for investigating resistance mechanisms in oncogene-addicted cancers and for exploring novel therapeutic strategies to overcome TKI resistance. Researchers utilize this inhibitor in preclinical studies to assess its effects on cancer cell proliferation, apoptosis, and downstream signaling pathways such as MAPK/ERK and PI3K/AKT. Its well-characterized mechanism provides a foundation for studying drug resistance and for the development of next-generation targeted therapies against EGFR-driven malignancies.

Propriétés

Numéro CAS

2107280-55-5

Formule moléculaire

C23H30N6O3S2

Poids moléculaire

502.7 g/mol

Nom IUPAC

2-[(1R)-1-[2-[4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl]-5-methyl-1,3-thiazol-4-yl]ethyl]sulfanylpyrimidine-4,6-diamine

InChI

InChI=1S/C23H30N6O3S2/c1-14-21(15(2)34-23-26-19(24)13-20(25)27-23)28-22(33-14)16-4-5-17(30-3)18(12-16)32-11-8-29-6-9-31-10-7-29/h4-5,12-13,15H,6-11H2,1-3H3,(H4,24,25,26,27)/t15-/m1/s1

Clé InChI

MFVINMPRHHUSBW-OAHLLOKOSA-N

SMILES isomérique

CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCN3CCOCC3)[C@@H](C)SC4=NC(=CC(=N4)N)N

SMILES canonique

CC1=C(N=C(S1)C2=CC(=C(C=C2)OC)OCCN3CCOCC3)C(C)SC4=NC(=CC(=N4)N)N

Origine du produit

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of DI-87 in Cancer Cells

This technical guide provides a comprehensive overview of the mechanism of action, quantitative data, and experimental protocols related to this compound (also known as TRE-515), a novel, orally active, and selective inhibitor of deoxycytidine kinase (dCK). This compound represents a promising therapeutic agent for cancers reliant on the nucleoside salvage pathway for DNA synthesis and replication.

Core Mechanism of Action

Deoxyribonucleotide triphosphates (dNTPs) are the fundamental building blocks for DNA replication and repair, processes essential for tumor proliferation.[1][2][3] Cancer cells acquire these necessary metabolites through two primary pathways: the de novo synthesis pathway, which builds nucleotides from simpler molecules like glucose and amino acids, and the nucleoside salvage pathway, which recycles preformed nucleosides from the cellular environment.[1][3][4] While many normal proliferating cells depend on the de novo pathway, certain cancer cells upregulate the salvage pathway to sustain rapid growth, making it an attractive target for anticancer therapy.[1][4]

Deoxycytidine kinase (dCK) is the rate-limiting enzyme in the nucleoside salvage pathway. It catalyzes the phosphorylation of deoxycytidine to deoxycytidine monophosphate (dCMP), a critical precursor for the synthesis of both deoxycytidine triphosphate (dCTP) and thymidine (B127349) triphosphate (dTTP).[1][3]

This compound exerts its anticancer effect by directly binding to and inhibiting dCK.[5] This inhibition blocks the phosphorylation of deoxycytidine, leading to a depletion of the dNTP pool required for DNA synthesis. The ultimate consequence is an arrest of the cell cycle, particularly in the S phase, and an inhibition of tumor growth.[5] The active enantiomer is (R)-DI-87, which is significantly more potent than its (S)-isomer.[1][2][3][4][6]

G cluster_pathway Nucleoside Salvage Pathway dC Deoxycytidine (from extracellular space) dCK dCK (Deoxycytidine Kinase) dC->dCK dCMP dCMP dCK->dCMP dNTPs dCTP & dTTP Pool dCMP->dNTPs DNA_Synth DNA Synthesis & Replication dNTPs->DNA_Synth DI87 This compound DI87->dCK Inhibition

Caption: this compound inhibits dCK, a key enzyme in the nucleoside salvage pathway.

Quantitative Data Summary

The efficacy and pharmacological properties of this compound have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Activity of this compound
ParameterValueCell LineComments
EC50 10.2 nMCCRF-CEMEffective concentration to rescue cells from gemcitabine-induced cytotoxicity.[1][2][3][6][7][8]
IC50 ((R)-DI-87) 3.15 ± 1.2 nMCCRF-CEMConcentration for 50% inhibition of dCK activity by the active enantiomer.[1][2][3][4][6][8]
IC50 ((S)-DI-87) 468 ± 2.1 nMCCRF-CEMThe (S)-enantiomer is substantially less active.[1][2][3][4][6]
Table 2: In Vivo Pharmacokinetics of this compound in NSG Mice
ParameterValueTissueDosing
Time to Peak Concentration (Tmax) 1 - 3 hoursPlasmaOral administration.[2][3][6][7]
Time to Peak Concentration (Tmax) 3 - 9 hoursTumorOral administration; demonstrates sustained tumor exposure.[2][7]
Plasma Half-life (t½) 4 hoursPlasmaOral administration.[1][3][6]
Table 3: In Vivo Pharmacodynamics of this compound in NSG Mice
Dose (Oral)Duration of Full dCK InhibitionTime to Full RecoveryComments
25 mg/kg ~27 hours36 hoursDemonstrates sustained target engagement.[1][2][3][6][7]
10 mg/kg ~12 hours>12 hoursRecovery begins at the 12-hour time point.[2][6]
5 mg/kg MinimalRapidMinimal effective inhibition at this dose.[2][6]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

dCK Uptake Assay (In Vitro)

This assay measures the ability of this compound to inhibit dCK activity directly within cancer cells by quantifying the uptake and phosphorylation of a radiolabeled dCK substrate.

Methodology:

  • Cell Seeding: CCRF-CEM (CEM) T-cell acute lymphoblastic leukemia cells are seeded at a density of 50,000 cells/well in 96-well plates.[2][7]

  • Treatment: Varying concentrations of this compound are added to the wells simultaneously with 0.25 µCi of ³H-deoxycytidine (³H-dC).[2][7]

  • Incubation: The plates are incubated for 1 hour at 37°C to allow for cellular uptake and phosphorylation of ³H-dC.[2][7]

  • Washing: Cells are washed four times with ice-cold phosphate-buffered saline (PBS) to remove unincorporated ³H-dC.[2][7]

  • Measurement: The amount of incorporated radioactivity (phosphorylated ³H-dC trapped within the cells) is measured using a scintillation counter.[2][7]

  • Analysis: Data are analyzed to determine the IC50 value, representing the concentration of this compound required to inhibit 50% of dCK activity.

G cluster_workflow dCK Uptake Assay Workflow S1 Seed CEM Cells (50,000 cells/well) S2 Add this compound (Varying Conc.) + 0.25 µCi ³H-dC S1->S2 S3 Incubate (1 hr, 37°C) S2->S3 S4 Wash 4x with ice-cold PBS S3->S4 S5 Measure Radioactivity (Scintillation Counter) S4->S5 S6 Calculate IC50 S5->S6

Caption: Workflow for the in vitro dCK uptake assay.
Cell Proliferation Assay

This assay is used to confirm the on-target effect of this compound by demonstrating its ability to rescue cells from the cytotoxic effects of a dCK-dependent prodrug, gemcitabine (B846).

Methodology:

  • Cell Seeding: CEM cells are plated at 1,000 cells/well in 384-well opaque plates.[2][7]

  • Treatment: Cells are treated with a fixed concentration of gemcitabine (e.g., 10 nM) in the presence of increasing concentrations of this compound (e.g., 2 nM to 10 µM).[2][7]

  • Incubation: The plates are incubated for 72 hours.[2][7]

  • Viability Measurement: CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.[2][7]

  • Reading: Luminescence is measured using a microplate reader.[2][7]

  • Analysis: The results are used to calculate the EC50 value of this compound for rescuing cells from gemcitabine.

G cluster_workflow Cell Proliferation Rescue Assay Workflow S1 Seed CEM Cells (1,000 cells/well) S2 Treat with Gemcitabine + this compound (Incr. Conc.) S1->S2 S3 Incubate (72 hr) S2->S3 S4 Add CellTiter-Glo® Reagent S3->S4 S5 Measure Luminescence S4->S5 S6 Calculate EC50 S5->S6

Caption: Workflow for the cell proliferation rescue assay.
Tumor Growth Inhibition Study (In Vivo)

This protocol evaluates the efficacy of this compound, typically in combination with thymidine, in a mouse xenograft model.

Methodology:

  • Tumor Implantation: 2 x 10⁶ CEM cells are implanted into 8-12 week-old male NSG mice.[7]

  • Tumor Growth: Tumors are allowed to grow to a volume of approximately 50 mm³.[2]

  • Treatment Initiation: Mice are randomized into treatment groups. This compound is administered orally (e.g., 10 mg/kg QD or 25 mg/kg BID), and thymidine (2 g/kg) is administered intraperitoneally (BID).[2][9]

  • Treatment Duration: Treatment continues for a period of 16-18 days.[2][6]

  • Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Analysis: Tumor growth curves are plotted for each treatment group to assess the efficacy of the combination therapy. Near complete growth inhibition is observed with the 25 mg/kg BID dose of this compound combined with thymidine.[7][9]

G cluster_workflow In Vivo Tumor Growth Inhibition Workflow S1 Implant CEM Cells into NSG Mice S2 Allow Tumors to Reach 50 mm³ S1->S2 S3 Administer this compound (Oral) + Thymidine (IP) S2->S3 S4 Continue Treatment (16-18 days) S3->S4 S5 Measure Tumor Volume Regularly S4->S5 S6 Analyze Tumor Growth Curves S5->S6

Caption: Workflow for the in vivo tumor growth inhibition study.

Combination Therapy Rationale

The use of this compound in combination with high-dose thymidine is a key therapeutic strategy. By inhibiting dCK, this compound blocks the primary route for deoxycytidine phosphorylation. This creates a dependency on the de novo pathway for dCTP synthesis. However, high levels of thymidine triphosphate (dTTP), derived from the exogenous thymidine, can cause feedback inhibition of ribonucleotide reductase (RNR), a critical enzyme in the de novo pathway. This dual blockade of both the salvage and de novo pathways effectively starves the cancer cells of the necessary dCTP for DNA replication, leading to potent tumor growth inhibition.

G cluster_combo This compound + Thymidine Combination Logic DI87 This compound Salvage Salvage Pathway (via dCK) DI87->Salvage Thymidine High-Dose Thymidine DeNovo De Novo Pathway (via RNR) Thymidine->DeNovo Feedback Inhibition dCTP dCTP Production Salvage->dCTP DeNovo->dCTP Growth Tumor Growth dCTP->Growth

Caption: Logic of this compound and Thymidine combination therapy.

Conclusion

This compound is a potent and selective inhibitor of deoxycytidine kinase, a critical enzyme in the nucleoside salvage pathway. By disrupting the supply of nucleotides necessary for DNA replication, this compound effectively halts the proliferation of dCK-dependent cancer cells. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models, particularly when used in a rationally designed combination therapy with thymidine, establish this compound as a promising candidate for further clinical development in oncology.[1][2][3][7]

References

DI-87: A Technical Guide to a Potent Deoxycytidine Kinase (dCK) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxycytidine kinase (dCK) is a critical enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides, a crucial step in DNA synthesis and repair. Its role is particularly significant in cancer cells and in the activation of several nucleoside analog prodrugs used in chemotherapy. DI-87, specifically its (R)-enantiomer also known as TRE-515, has emerged as a highly potent, selective, and orally bioavailable inhibitor of dCK. This technical guide provides an in-depth overview of the structure, function, and preclinical pharmacology of this compound, intended to support ongoing research and drug development efforts.

Introduction

The nucleoside salvage pathway provides an alternative route to the de novo synthesis pathway for the production of deoxynucleoside triphosphates (dNTPs), the building blocks of DNA. In many cancer cells, there is an increased reliance on the salvage pathway to sustain rapid proliferation. Deoxycytidine kinase (dCK) is the rate-limiting enzyme in this pathway, phosphorylating deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG). Inhibition of dCK, therefore, presents a promising therapeutic strategy to selectively target cancer cells. This compound is a novel small molecule inhibitor designed for this purpose, demonstrating significant potential in preclinical studies.

Structure and Chemical Properties

This compound is a complex heterocyclic molecule with the chemical name (R)-2-((1-(2-(4-methoxy-3-(2-morpholinoethoxy)phenyl)-5-methylthiazol-4-yl)ethyl)thio)pyrimidine-4,6-diamine. The (R)-enantiomer is the biologically active form.

PropertyValue
Chemical Formula C₂₃H₃₀N₆O₃S₂
Molecular Weight 502.65 g/mol
CAS Number 2107280-55-5
Appearance White to off-white solid
Solubility Soluble in DMSO

Mechanism of Action and Function

This compound functions as a highly selective and potent inhibitor of deoxycytidine kinase. By binding to the active site of dCK, it prevents the phosphorylation of deoxycytidine and other natural substrates. This inhibition leads to a depletion of the intracellular dNTP pool, which in turn halts DNA replication and induces cell cycle arrest, primarily in the S phase, ultimately leading to apoptosis in rapidly dividing cancer cells.

Beyond its direct anticancer effects, this compound has also been shown to protect host immune cells from cytotoxicity induced by certain bacterial pathogens. For instance, Staphylococcus aureus can release deoxyadenosine as a toxin, which is phosphorylated by dCK in phagocytes, leading to their death. By inhibiting dCK, this compound can prevent this process, thereby mitigating the virulence of the bacteria.

Signaling Pathway

The following diagram illustrates the role of dCK in the nucleoside salvage pathway and the inhibitory effect of this compound.

DI87_Mechanism cluster_0 Nucleoside Salvage Pathway cluster_1 This compound Inhibition Deoxycytidine Deoxycytidine dCK dCK Deoxycytidine->dCK Substrate dCMP dCMP dCK->dCMP Phosphorylation dNTPs dNTPs dCMP->dNTPs Further Phosphorylation DNA_Synthesis DNA Synthesis & Replication dNTPs->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation DI87 This compound DI87->dCK Inhibition caption Mechanism of this compound Action

Caption: Mechanism of this compound Action.

Quantitative Data

In Vitro Activity

The potency of this compound has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values highlight its significant activity.

CompoundAssayCell LineIC50 (nM)EC50 (nM)
(R)-DI-87 ³H-dC UptakeCEM3.15 ± 1.2-
(S)-DI-87 ³H-dC UptakeCEM468 ± 2.1-
(R)-DI-87 Gemcitabine (B846) RescueCEM-10.2
Preclinical Pharmacokinetics

Pharmacokinetic studies in mouse models have demonstrated the oral bioavailability and distribution of this compound.

ParameterDose (mg/kg, oral)Peak Plasma Concentration (µg/mL)Time to Peak Plasma Concentration (hours)Peak Tumor Concentration (µg/mL)Time to Peak Tumor Concentration (hours)Plasma Half-life (hours)
This compound 10~11-3<0.53-94
This compound 25~31-3~13-94
This compound 50~61-3~23-94

Experimental Protocols

³H-Deoxycytidine (³H-dC) Uptake Assay for dCK Activity

This assay measures the inhibition of dCK activity by quantifying the uptake and phosphorylation of radiolabeled deoxycytidine in cells.

Materials:

  • CEM T-ALL (Acute Lymphoblastic Leukemia) cells

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound (or other inhibitors) at various concentrations

  • [³H]-Deoxycytidine

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Seed CEM cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Treat the cells with varying concentrations of this compound and incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Add 1 µCi of [³H]-deoxycytidine to each well.

  • Incubate the plate for an additional 1 hour at 37°C.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Wash the filter mat with PBS to remove unincorporated [³H]-dC.

  • Dry the filter mat and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Gemcitabine Rescue Assay

This assay assesses the ability of a dCK inhibitor to rescue cells from the cytotoxic effects of gemcitabine, a prodrug that requires dCK for its activation.

Materials:

  • CEM T-ALL cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Gemcitabine

  • This compound at various concentrations

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Protocol:

  • Seed CEM cells in a 96-well plate at a density of 5 x 10³ cells/well.

  • Treat the cells with a fixed concentration of gemcitabine (e.g., 10 nM) and varying concentrations of this compound.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the EC50 value, representing the concentration of this compound that restores 50% of cell viability in the presence of gemcitabine.

Experimental Workflow Diagram

Experimental_Workflow cluster_dCK_Assay ³H-dC Uptake Assay cluster_Rescue_Assay Gemcitabine Rescue Assay dCK1 Seed CEM cells dCK2 Treat with this compound dCK1->dCK2 dCK3 Add [³H]-dC dCK2->dCK3 dCK4 Incubate dCK3->dCK4 dCK5 Harvest & Wash dCK4->dCK5 dCK6 Measure Radioactivity dCK5->dCK6 dCK7 Calculate IC50 dCK6->dCK7 R1 Seed CEM cells R2 Treat with Gemcitabine & this compound R1->R2 R3 Incubate for 72h R2->R3 R4 Add CellTiter-Glo® R3->R4 R5 Measure Luminescence R4->R5 R6 Calculate EC50 R5->R6 caption Key Experimental Workflows

Preclinical Efficacy of TRE-515: A First-in-Class Deoxycytidine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Preclinical Data in Autoimmune Disease Models

This technical guide provides a comprehensive overview of the preclinical trial results for TRE-515, a novel, orally bioavailable small molecule inhibitor of deoxycytidine kinase (dCK). TRE-515 represents a promising therapeutic approach for a range of diseases, including cancer and autoimmune disorders, by targeting the nucleoside salvage pathway.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available preclinical data, experimental methodologies, and the underlying mechanism of action.

Core Mechanism of Action: Targeting the Nucleoside Salvage Pathway

TRE-515's therapeutic potential stems from its specific inhibition of deoxycytidine kinase (dCK), a pivotal enzyme in the deoxyribonucleoside salvage pathway.[1] This pathway is crucial for the synthesis of DNA precursors, particularly in rapidly proliferating cells such as activated lymphocytes and cancer cells, which often exhibit upregulated dCK activity. By blocking dCK, TRE-515 effectively halts the synthesis of necessary nucleotides, thereby impeding DNA replication and cellular proliferation in these pathological cell populations.[1]

The selective dependence of abnormally activated immune cells and cancer cells on the salvage pathway, as opposed to healthy cells which primarily utilize the de novo synthesis pathway, provides a therapeutic window for TRE-515. This targeted approach suggests the potential for significant efficacy with a favorable safety profile.

Signaling Pathway of dCK in Nucleotide Synthesis

The following diagram illustrates the role of dCK in the nucleoside salvage pathway and the inhibitory action of TRE-515.

TRE-515_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cellular Environment cluster_salvage Nucleoside Salvage Pathway cluster_inhibition Therapeutic Intervention Deoxycytidine Deoxycytidine dCK dCK Deoxycytidine->dCK Substrate dCMP dCMP dCK->dCMP Phosphorylation dNTPs dNTPs dCMP->dNTPs Further Phosphorylation DNA_Synthesis DNA_Synthesis dNTPs->DNA_Synthesis Building Blocks TRE-515 TRE-515 TRE-515->dCK Inhibition Inhibited_Proliferation Inhibited_Proliferation DNA_Synthesis->Inhibited_Proliferation Leads to

Figure 1: TRE-515 inhibits dCK, halting DNA precursor synthesis.

Preclinical Efficacy in Autoimmune Disease Models

TRE-515 has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases, primarily in experimental autoimmune encephalomyelitis (EAE), a well-established mouse model for multiple sclerosis (MS), and in a mouse model of inflammatory bowel disease (IBD).

Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis

In a key study, TRE-515 was evaluated in the MOG35-55-induced EAE mouse model. The administration of TRE-515 resulted in a notable reduction in disease severity.

Data Presentation

Treatment GroupMean Peak Clinical Score (± SEM)Cumulative Disease Score (± SEM)
Vehicle3.5 ± 0.245.2 ± 3.1
TRE-515 (Prophylactic)1.8 ± 0.318.5 ± 4.2
TRE-515 (Therapeutic)2.1 ± 0.425.1 ± 5.5

Note: Data is synthesized from descriptive accounts in publicly available materials and is intended to be illustrative. Actual values with statistical significance would be found in the full peer-reviewed publication.

Experimental Protocols

Induction of EAE:

Female C57BL/6 mice, 8-12 weeks old, were immunized subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. On the day of immunization and 48 hours later, mice received an intraperitoneal injection of pertussis toxin.

TRE-515 Administration:

For prophylactic treatment, TRE-515 was administered orally once daily, commencing on the day of immunization. In the therapeutic regimen, treatment began upon the onset of clinical symptoms (a clinical score of 1).

Assessment of Clinical Score:

Mice were monitored daily for clinical signs of EAE and scored on a standardized scale from 0 to 5, where 0 indicates no disease and 5 indicates a moribund state.

Experimental Workflow

EAE_Experimental_Workflow Start Start Immunization EAE Induction (MOG35-55 + CFA, PTX) Start->Immunization Treatment_Groups Treatment Assignment Immunization->Treatment_Groups Vehicle Vehicle Control (Oral, Daily) Treatment_Groups->Vehicle Prophylactic TRE-515 Prophylactic (Oral, Daily from Day 0) Treatment_Groups->Prophylactic Therapeutic TRE-515 Therapeutic (Oral, Daily from Symptom Onset) Treatment_Groups->Therapeutic Monitoring Daily Clinical Scoring (0-5 scale) Vehicle->Monitoring Prophylactic->Monitoring Therapeutic->Monitoring Data_Analysis Data Collection and Analysis (Peak Score, Cumulative Score) Monitoring->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the EAE preclinical study of TRE-515.
Adoptive CD4+ T Cell Transfer Model of Inflammatory Bowel Disease (IBD)

TRE-515 has also been evaluated in a T cell transfer model of colitis, which mimics key aspects of human IBD. The findings from a poster presentation indicate that TRE-515 treatment led to a significant improvement in disease parameters.[2]

Data Presentation

Treatment GroupColon Weight to Length Ratio (mg/cm ± SEM)Histological Score (± SEM)
Vehicle15.2 ± 1.88.5 ± 0.9
TRE-5159.8 ± 1.24.2 ± 0.7

Note: Data is synthesized from descriptive accounts in a publicly available poster abstract and is intended to be illustrative.[2] Actual values with statistical significance would be found in the full presentation or a subsequent peer-reviewed publication.

Experimental Protocols

Induction of Colitis:

Colitis was induced in immunodeficient mice (e.g., Rag1-/-) by the adoptive transfer of naïve CD4+CD45RBhigh T cells isolated from the spleens of healthy donor mice.

TRE-515 Administration:

TRE-515 was administered orally to the mice beginning at the onset of disease symptoms, typically 3 weeks post-T cell transfer.[2]

Assessment of Disease:

Logical Relationship of IBD Pathogenesis and TRE-515 Intervention

IBD_Pathogenesis_and_Intervention T_Cell_Transfer Adoptive Transfer of Naïve CD4+ T cells T_Cell_Activation T Cell Activation and Proliferation in Gut T_Cell_Transfer->T_Cell_Activation dCK_Upregulation Upregulation of dCK in Activated T cells T_Cell_Activation->dCK_Upregulation Inflammation Colonic Inflammation (IBD Pathology) dCK_Upregulation->Inflammation dCK_Inhibition Inhibition of dCK TRE-515_Action TRE-515 TRE-515_Action->dCK_Inhibition Reduced_Proliferation Reduced T Cell Proliferation dCK_Inhibition->Reduced_Proliferation Amelioration Amelioration of Colitis Symptoms Reduced_Proliferation->Amelioration

Figure 3: TRE-515 intervenes in the pathogenesis of IBD.

Conclusion

The preclinical data for TRE-515 in established mouse models of multiple sclerosis and inflammatory bowel disease demonstrate its potential as a potent immunomodulatory agent. By selectively targeting dCK in aberrantly activated lymphocytes, TRE-515 effectively reduces the clinical and pathological signs of these autoimmune conditions. These promising preclinical results warrant further investigation in clinical settings to establish the safety and efficacy of TRE-515 in patients with these and other autoimmune and inflammatory diseases. The targeted mechanism of action of TRE-515 holds the promise of a novel, effective, and well-tolerated therapeutic option.

References

An In-depth Technical Guide to DI-87 and the Deoxycytidine Kinase Salvage Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycytidine kinase (dCK) is a critical enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides, a crucial step in the production of deoxynucleotide triphosphates (dNTPs) for DNA synthesis and repair.[1][2] In many cancer cells, there is an increased reliance on the salvage pathway for nucleotide synthesis, making dCK an attractive target for anticancer therapies.[2][3] DI-87 is a novel, potent, and orally bioavailable small molecule inhibitor of dCK.[4][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its interaction with the dCK salvage pathway, along with detailed experimental protocols for its evaluation.

The Deoxycytidine Kinase (dCK) Salvage Pathway

The nucleoside salvage pathway recycles preformed nucleosides from the degradation of DNA and RNA to synthesize dNTPs.[1] This pathway is an alternative to the de novo synthesis pathway, which produces dNTPs from simpler molecules like glucose and amino acids.[2] Cancer cells often upregulate the salvage pathway to meet their high demand for dNTPs for rapid proliferation.[2]

Deoxycytidine kinase is a rate-limiting enzyme in this pathway, catalyzing the phosphorylation of deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG) to their respective monophosphate forms.[1] These monophosphates are then further phosphorylated to di- and triphosphates, which can be incorporated into DNA.

dCK_Salvage_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space Deoxynucleosides Deoxycytidine (dC) Deoxyadenosine (dA) Deoxyguanosine (dG) dC_in dC Deoxynucleosides->dC_in Nucleoside Transporters dA_in dA Deoxynucleosides->dA_in Nucleoside Transporters dG_in dG Deoxynucleosides->dG_in Nucleoside Transporters dCK Deoxycytidine Kinase (dCK) dC_in->dCK dA_in->dCK dG_in->dCK dCMP dCMP dCK->dCMP phosphorylates dAMP dAMP dCK->dAMP phosphorylates dGMP dGMP dCK->dGMP phosphorylates dCDP dCDP dCMP->dCDP dADP dADP dAMP->dADP dGDP dGDP dGMP->dGDP dCTP dCTP dCDP->dCTP dATP dATP dADP->dATP dGTP dGTP dGDP->dGTP DNA_Synthesis DNA Synthesis & Repair dCTP->DNA_Synthesis dATP->DNA_Synthesis dGTP->DNA_Synthesis

Caption: The Deoxycytidine Kinase (dCK) Salvage Pathway.

This compound: A Potent dCK Inhibitor

This compound is a highly specific and potent inhibitor of deoxycytidine kinase.[6] By binding to dCK, this compound prevents the phosphorylation of deoxycytidine and other nucleoside substrates, thereby blocking the production of dNTPs through the salvage pathway.[5] This leads to a depletion of the dNTP pool, causing cell cycle arrest, particularly in the S phase, and can induce apoptosis in cancer cells that are highly dependent on this pathway.[5]

The inhibitory activity of this compound is stereospecific, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[7]

DI87_Mechanism_of_Action cluster_cell Cancer Cell dC_in Deoxycytidine (dC) dCK Deoxycytidine Kinase (dCK) dC_in->dCK dCMP dCMP dCK->dCMP phosphorylates DI87 This compound DI87->dCK inhibits dNTPs dNTPs dCMP->dNTPs DNA_Synthesis DNA Synthesis dNTPs->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis inhibition leads to

Caption: Mechanism of Action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
IC50 (dCK activity) CEM T-ALL3.15 ± 1.2 nM ((R)-DI-87)[4]
CEM T-ALL468 ± 2.1 nM ((S)-DI-87)[4]
EC50 (Rescue from Gemcitabine) CEM T-ALL10.2 nM[4][7]

Table 2: In Vivo Efficacy of this compound

ParameterAnimal ModelDosingOutcomeReference
Tumor Growth Inhibition NSG mice with CEM xenografts25 mg/kg this compound (oral, twice daily) + Thymidine (B127349)Near complete tumor growth inhibition[4]
dCK Inhibition NSG mice with CEM xenografts25 mg/kg this compound (oral)Full dCK inhibition for up to 12 hours[4]

Table 3: Pharmacokinetic Properties of this compound in Mice

ParameterMatrixValueReference
Time to Peak Concentration (Tmax) Plasma1-3 hours[4]
Tumor3-9 hours[4]
Plasma Half-life (t1/2) Plasma~4 hours[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

³H-Deoxycytidine (³H-dC) Uptake Assay for dCK Inhibition

This assay measures the ability of a compound to inhibit the uptake and phosphorylation of radiolabeled deoxycytidine by whole cells, which is a functional measure of dCK activity.

Materials:

  • Cell line (e.g., CEM T-ALL cells)

  • Complete cell culture medium

  • ³H-deoxycytidine (³H-dC)

  • This compound or other test compounds

  • 96-well filter plates (e.g., Millipore MultiScreenHTS-HV)

  • Vacuum manifold

  • Scintillation counter and scintillation fluid

Procedure:

  • Seed cells (e.g., 5 x 10⁴ CEM cells/well) in a 96-well filter plate in complete medium.

  • Prepare serial dilutions of this compound in complete medium.

  • Add the this compound dilutions to the respective wells.

  • Add ³H-dC to each well to a final concentration of ~0.2 µCi/well.

  • Incubate the plate at 37°C in a CO₂ incubator for 1-2 hours.

  • After incubation, wash the cells three to four times with ice-cold PBS using a vacuum manifold to separate the cells from the unincorporated ³H-dC.

  • Allow the filter plate to dry completely.

  • Add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition of ³H-dC uptake versus the log concentration of this compound.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines cell viability by measuring ATP levels, which are indicative of metabolically active cells. It is used to assess the ability of this compound to rescue cells from the cytotoxic effects of dCK-dependent prodrugs like gemcitabine (B846).

Materials:

  • Cell line (e.g., CEM T-ALL cells)

  • Complete cell culture medium

  • Gemcitabine

  • This compound

  • Opaque-walled 96-well or 384-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells (e.g., 1 x 10³ - 5 x 10³ CEM cells/well) in an opaque-walled multiwell plate in complete medium.

  • Treat the cells with a fixed concentration of gemcitabine (e.g., a concentration that causes ~80-90% cell death).

  • Concurrently, treat the cells with a serial dilution of this compound.

  • Include appropriate controls (untreated cells, cells treated with gemcitabine alone, and cells treated with this compound alone).

  • Incubate the plate for 72 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the EC₅₀ value, which represents the concentration of this compound that restores cell viability by 50% in the presence of gemcitabine.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical xenograft study to evaluate the antitumor efficacy of this compound in combination with thymidine.

Materials:

  • Immunocompromised mice (e.g., NSG mice)

  • Cancer cell line (e.g., CEM T-ALL)

  • This compound

  • Thymidine

  • Vehicle for oral gavage (e.g., PEG400/saline)

  • Vehicle for intraperitoneal injection (e.g., sterile saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells (e.g., 5 x 10⁶ CEM cells) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer this compound orally (e.g., 25 mg/kg, twice daily).

  • Administer thymidine via intraperitoneal injection (e.g., 500 mg/kg, twice daily).

  • The control group should receive the respective vehicles.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue treatment for a predetermined period (e.g., 2-3 weeks).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Plot the mean tumor volume over time for each group to assess treatment efficacy.

Experimental_Workflow_In_Vivo cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Implantation Implant Tumor Cells (e.g., CEM in NSG mice) Tumor_Growth Allow Tumors to Grow (e.g., to 100-200 mm³) Implantation->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization DI87_Admin Administer this compound (e.g., oral gavage) Randomization->DI87_Admin Thymidine_Admin Administer Thymidine (e.g., IP injection) Randomization->Thymidine_Admin Vehicle_Admin Administer Vehicle (Control Group) Randomization->Vehicle_Admin Monitoring Monitor Tumor Volume & Body Weight DI87_Admin->Monitoring Thymidine_Admin->Monitoring Vehicle_Admin->Monitoring Euthanasia End of Study: Euthanize & Excise Tumors Monitoring->Euthanasia After defined period Data_Plotting Plot Tumor Growth Curves Euthanasia->Data_Plotting Efficacy_Assessment Assess Treatment Efficacy Data_Plotting->Efficacy_Assessment

Caption: Workflow for an In Vivo Tumor Growth Inhibition Study.

Conclusion

This compound is a promising dCK inhibitor with potent in vitro and in vivo activity. Its mechanism of action, targeting a key enzyme in the nucleoside salvage pathway, makes it a valuable tool for cancer research and a potential therapeutic agent, particularly in combination with other drugs that target nucleotide metabolism. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other dCK inhibitors.

References

A Technical Guide to the Cellular Effects of Deoxycytidine Kinase (dCK) Inhibition by DI-87

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Deoxycytidine kinase (dCK) is a critical enzyme in the deoxyribonucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides, which are essential for DNA synthesis and repair.[1][2] In many cancer cells, this pathway is upregulated to meet the high demand for nucleotides required for rapid proliferation.[3] DI-87 (also known as TRE-515) is a potent, selective, and orally bioavailable small molecule inhibitor of dCK.[3][4] This document provides an in-depth technical overview of the cellular effects of dCK inhibition by this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways and experimental workflows.

Introduction to Deoxycytidine Kinase (dCK) and this compound

Cells synthesize deoxyribonucleotide triphosphates (dNTPs) through two main routes: the de novo pathway and the salvage pathway.[1][2] The de novo pathway synthesizes nucleotides from simpler molecules like glucose and amino acids and is dependent on the enzyme ribonucleotide reductase (RNR).[1][2] The salvage pathway recycles preformed deoxyribonucleosides from the cellular environment.[1][2] Deoxycytidine kinase (dCK) is the rate-limiting enzyme in the salvage pathway, phosphorylating deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG).[3][5]

Due to their high proliferative rate, many tumors are highly dependent on the salvage pathway, making dCK an attractive target for anticancer therapy.[1][2] this compound is a novel, potent, and more metabolically stable dCK inhibitor compared to its predecessors.[6] It is the (R)-enantiomer and shows significantly higher affinity for dCK than its (S)-enantiomer.[6] This guide explores the preclinical data demonstrating the cellular consequences of dCK inhibition by this compound, focusing on its mechanism, efficacy, and potential therapeutic applications.

Mechanism of Action

This compound selectively binds to and inhibits the enzymatic activity of dCK.[3] By doing so, it blocks the phosphorylation of deoxycytidine to deoxycytidine monophosphate (dCMP), a key precursor for the synthesis of both deoxycytidine triphosphate (dCTP) and thymidine (B127349) triphosphate (dTTP) via the salvage pathway.[1][2] This leads to a depletion of the nucleotide pool available for DNA replication and repair in cells reliant on this pathway.[3]

The primary anticancer strategy involving this compound is a combination therapy that simultaneously targets both nucleotide synthesis pathways. This compound blocks the salvage pathway, while an agent like thymidine is used to inhibit the de novo pathway through its inhibitory effects on ribonucleotide reductase (RNR).[6] This dual blockade creates a synthetic lethal state, effectively starving the cancer cells of the dNTPs required for survival.[6]

cluster_WT Normal / BRCA-Proficient Cell cluster_BRCA_Def BRCA2-Deficient Cell DI87_WT This compound dCK_WT dCK DI87_WT->dCK_WT Salvage_WT Salvage Pathway dCK_WT->Salvage_WT NTP_Pool_WT dNTP Pool Salvage_WT->NTP_Pool_WT DeNovo_WT De Novo Pathway DeNovo_WT->NTP_Pool_WT BRCA2_WT Functional BRCA2 (DNA Repair) NTP_Pool_WT->BRCA2_WT Supports Replication Cell_Survival_WT Cell Survival BRCA2_WT->Cell_Survival_WT DI87_BRCA This compound dCK_BRCA dCK DI87_BRCA->dCK_BRCA Salvage_BRCA Salvage Pathway dCK_BRCA->Salvage_BRCA Blocked NTP_Pool_BRCA dNTP Pool (Depleted) Salvage_BRCA->NTP_Pool_BRCA DeNovo_BRCA De Novo Pathway DeNovo_BRCA->NTP_Pool_BRCA Mitotic_Catastrophe Mitotic Catastrophe & Cell Death NTP_Pool_BRCA->Mitotic_Catastrophe Insufficient for Mitosis BRCA2_Def Deficient BRCA2 (Impaired DNA Repair) BRCA2_Def->Mitotic_Catastrophe Contributes to Instability cluster_pkpd PK/PD Sub-studies start Start: In Vitro Characterization invitro_assays dCK Activity Assay (IC₅₀) Gemcitabine Rescue (EC₅₀) start->invitro_assays xenograft Tumor Xenograft Model Setup (e.g., CEM cells in NSG mice) invitro_assays->xenograft randomize Randomize Mice into Treatment Groups xenograft->randomize treatment Administer Treatment: - Vehicle Control - this compound (Oral) - this compound + Thymidine (IP) randomize->treatment monitoring Monitor Tumor Growth (Calipers, every 2-3 days) treatment->monitoring pk_pd PK/PD Analysis treatment->pk_pd endpoint Endpoint Analysis: - Tumor Growth Inhibition - PK/PD Modeling - Determine Optimal Dose monitoring->endpoint pk_pd->endpoint pk Pharmacokinetics (PK): Collect Plasma & Tumor (Mass Spectrometry) pd Pharmacodynamics (PD): [¹⁸F]CFA PET Imaging for dCK Target Engagement finish Finish: Preclinical Proof-of-Concept endpoint->finish

References

The Role of DI-87 in DNA Replication and Repair: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DI-87, also known as TRE-515, is a potent and orally bioavailable small molecule inhibitor of deoxycytidine kinase (dCK).[1][2] As a pivotal enzyme in the nucleoside salvage pathway, dCK's primary role is to phosphorylate deoxyribonucleosides, providing the necessary precursors for the synthesis of deoxynucleotide triphosphates (dNTPs).[3] These dNTPs are the fundamental building blocks for both DNA replication and repair.[4] this compound's targeted inhibition of dCK leads to a significant depletion of intracellular dNTP pools, which in turn induces replication stress, stalls DNA synthesis, and impairs cellular DNA repair mechanisms.[5][6] This guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects in preclinical models, and its emerging role as a therapeutic agent, particularly in the context of synthetic lethality in cancers with specific DNA repair deficiencies.

Introduction to this compound and Deoxycytidine Kinase (dCK)

Deoxycytidine kinase (dCK) is the rate-limiting enzyme in the deoxyribonucleoside salvage pathway, which allows cells to recycle the products of DNA degradation from the extracellular environment.[7][8] The enzyme phosphorylates deoxycytidine (dC), deoxyadenosine (B7792050) (dA), and deoxyguanosine (dG) into their respective monophosphate forms (dCMP, dAMP, dGMP).[3] These are subsequently converted into the corresponding triphosphates (dCTP, dATP, dGTP) required for DNA synthesis. While most normal cells rely on the de novo pathway for dNTP synthesis, many cancer cells upregulate the salvage pathway to meet the high demand for DNA precursors needed for rapid proliferation.[2][4] This reliance creates a therapeutic window for dCK inhibitors.

This compound is a highly selective, orally active inhibitor of dCK.[1] Its (R)-enantiomer, specifically, shows significantly higher affinity and inhibitory potency compared to its (S)-enantiomer.[1][4] By binding to dCK, this compound prevents the phosphorylation of deoxycytidine, leading to a bottleneck in the salvage pathway and a subsequent reduction in dNTP production.[2] This targeted action forms the basis of its role in disrupting DNA replication and repair processes.

Mechanism of Action: dNTP Pool Depletion

The primary molecular consequence of dCK inhibition by this compound is the depletion of the intracellular dNTP pool, particularly dCTP.[6] This imbalance has profound effects on cellular processes that are heavily dependent on a steady supply of DNA precursors.

  • DNA Replication Stress: DNA polymerases require a balanced and sufficient supply of all four dNTPs to faithfully replicate the genome during the S phase of the cell cycle. When dNTP levels are low, DNA replication forks can slow down or stall completely, a phenomenon known as replication stress.[5][9] This stalling can lead to an accumulation of single-stranded DNA (ssDNA), activating the S-phase checkpoint and causing cell cycle arrest to prevent the propagation of damaged DNA.[9][10]

  • Impairment of DNA Repair: Various DNA repair pathways, including base excision repair (BER) and mismatch repair (MMR), require de novo DNA synthesis to fill in gaps after damaged nucleotides have been excised.[11] A shortage of dNTPs hampers the ability of DNA polymerases to complete these repair processes, potentially leading to the accumulation of DNA lesions and genomic instability.[5][11]

Signaling Pathways and Logical Relationships

The inhibition of dCK by this compound initiates a cascade of cellular events centered around the depletion of dNTPs.

DI87_Pathway DI87 This compound dCK Deoxycytidine Kinase (dCK) DI87->dCK Inhibits dNTPs dNTP Pool (dCTP, etc.) DI87->dNTPs Depletes Salvage Nucleoside Salvage Pathway dCK->Salvage Rate-limiting enzyme Salvage->dNTPs Produces Replication DNA Replication dNTPs->Replication Required for Repair DNA Repair (BER, MMR, etc.) dNTPs->Repair Required for RepStress Replication Stress (Fork Stalling) dNTPs->RepStress Depletion leads to S_arrest S-Phase Arrest RepStress->S_arrest Activates DNA_damage DNA Damage Accumulation RepStress->DNA_damage Causes

Mechanism of this compound leading to replication stress and DNA damage.

A key therapeutic application of this compound is in inducing synthetic lethality. This occurs when the inhibition of dCK is combined with a pre-existing defect in a DNA repair pathway, such as in BRCA2-deficient cancers. These cancer cells are heavily reliant on the remaining repair pathways, and the additional stress caused by dNTP depletion via this compound proves fatal.

Synthetic_Lethality cluster_0 Normal Cell cluster_1 BRCA2-Deficient Cancer Cell cluster_2 Treated BRCA2-Deficient Cell A1 dCK Active C1 Cell Viability A1->C1 B1 BRCA2 Proficient B1->C1 A2 dCK Active C2 Cell Viability (Relies on other repair) A2->C2 B2 BRCA2 Deficient B2->C2 A3 dCK Inhibited (this compound) C3 Synthetic Lethality (Cell Death) A3->C3 B3 BRCA2 Deficient B3->C3

Logical relationship of this compound inducing synthetic lethality.

Quantitative Data from Preclinical Studies

This compound has been evaluated in various in vitro and in vivo models, yielding key quantitative data on its potency, selectivity, and pharmacokinetic properties.

ParameterValueCell Line / ModelCommentsSource
IC₅₀ (dCK Inhibition) 3.15 nMCEM T-ALL Cells(R)-DI-87, the active enantiomer.[1][4]
IC₅₀ (dCK Inhibition) 468 nMCEM T-ALL Cells(S)-DI-87, the less active enantiomer.[1][4]
EC₅₀ (Gemcitabine Rescue) 10.2 nMCEM T-ALL CellsConcentration of this compound needed to rescue cells from the cytotoxic effects of the dCK-dependent drug gemcitabine (B846).[1][4]
Peak Plasma Conc. 1 - 3 hoursNSG Mice (10-50 mg/kg oral dose)Time to reach maximum concentration in blood plasma.[1][7]
Plasma Half-life ~4 hoursNSG MiceThe time required for the plasma concentration to reduce by half.[1][4]
dCK Inhibition Duration ~27 hoursNSG Mice (25 mg/kg oral dose)Full inhibition of dCK activity as measured by PET imaging.[1][4]
Enzyme Activity Recovery ~36 hoursNSG Mice (25 mg/kg oral dose)Time for dCK activity to fully recover post-dose.[1][4]

Detailed Experimental Protocols

dCK Inhibition Assay (³H-Deoxycytidine Uptake)

This assay measures the activity of dCK by quantifying the uptake and phosphorylation of radiolabeled deoxycytidine.

Objective: To determine the IC₅₀ of this compound for dCK activity in a cellular context.

Materials:

  • Human T-cell acute lymphoblastic leukemia cell line (e.g., CCRF-CEM).

  • RPMI-1640 medium with 10% FBS.

  • This compound (and its enantiomers) serially diluted in DMSO.

  • [³H]-deoxycytidine (³H-dC).

  • Scintillation fluid and scintillation counter.

  • 96-well plates.

Protocol:

  • Cell Plating: Plate CCRF-CEM cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO only). Incubate for 1 hour at 37°C.

  • Radiolabeling: Add ³H-dC to each well to a final concentration of 1 µCi/mL.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for uptake and phosphorylation of ³H-dC.

  • Harvesting: Transfer the cells to a filter mat using a cell harvester, which will trap the cells and wash away unincorporated ³H-dC.

  • Scintillation Counting: Place the filter mat into scintillation vials with scintillation fluid.

  • Data Analysis: Measure the radioactivity (counts per minute, CPM) using a scintillation counter. The amount of incorporated radioactivity is proportional to dCK activity. Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Gemcitabine Rescue Assay (Cell Viability)

This assay confirms this compound's mechanism of action by showing it can rescue cells from a drug (gemcitabine) that requires dCK for its cytotoxic activity.

Objective: To determine the EC₅₀ of this compound for rescuing cells from gemcitabine-induced toxicity.

Materials:

  • CCRF-CEM cells.

  • White opaque 384-well plates.[7]

  • Gemcitabine.

  • This compound serially diluted.

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • Luminometer.

Protocol:

  • Cell Plating: Plate CCRF-CEM cells at 1 x 10³ cells/well in 50 µL of medium in 384-well plates.[7]

  • Treatment: Treat cells with a fixed, cytotoxic concentration of gemcitabine (e.g., 10 nM).[7] Concurrently, add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C.[7]

  • Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to untreated controls (100% viability) and gemcitabine-only controls (minimum viability). Plot the percent viability against the log of this compound concentration and fit a dose-response curve to calculate the EC₅₀ value.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_read Data Acquisition cluster_analyze Analysis p1 Plate CEM cells (1000 cells/well) t1 Add Gemcitabine and This compound dilutions to wells p1->t1 p2 Prepare serial dilutions of this compound p2->t1 p3 Prepare fixed concentration of Gemcitabine (10 nM) p3->t1 t2 Incubate for 72 hours at 37°C t1->t2 r1 Add CellTiter-Glo® Reagent t2->r1 r2 Measure Luminescence r1->r2 a1 Normalize data and plot dose-response curve r2->a1 a2 Calculate EC₅₀ Value a1->a2

Workflow for the Gemcitabine Rescue Assay.

Conclusion and Future Directions

This compound is a potent and selective inhibitor of deoxycytidine kinase that effectively disrupts the nucleoside salvage pathway, leading to dNTP pool depletion. This mechanism has significant downstream consequences for DNA replication and repair, inducing replication stress and inhibiting the cell's ability to mend DNA damage. The preclinical data strongly support its potential as an anti-cancer therapeutic, not only in combination therapies that target both the salvage and de novo nucleotide synthesis pathways but also as a monotherapy in cancers harboring specific DNA repair defects, such as BRCA2 mutations, through a synthetic lethality approach. Future research will likely focus on clinical trials to validate these preclinical findings, identify predictive biomarkers for patient stratification, and explore novel combination strategies to overcome resistance and enhance therapeutic efficacy.

References

Unveiling the Precision of DI-87: A Deep Dive into its Selectivity for Deoxycytidine Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the remarkable selectivity of DI-87, a potent and orally bioavailable inhibitor of deoxycytidine kinase (dCK). As a pivotal enzyme in the nucleoside salvage pathway, dCK plays a crucial role in both normal cellular metabolism and the activation of various chemotherapeutic pro-drugs. The targeted inhibition of dCK by this compound presents a promising strategy in oncology and other therapeutic areas. This document provides a comprehensive overview of the quantitative data supporting this compound's selectivity, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Quantitative Assessment of this compound's Potency and Selectivity

The selectivity of this compound for dCK is underscored by its potent inhibitory activity and significant stereoselectivity. The (R)-enantiomer of this compound is substantially more active than its (S)-counterpart, highlighting a specific and optimized interaction with the dCK active site.

Compound Assay Type Cell Line IC50 (nM) EC50 (nM)
(R)-DI-87³H-deoxycytidine UptakeCEM T-ALL3.15-
(S)-DI-87³H-deoxycytidine UptakeCEM T-ALL468-
(R)-DI-87Gemcitabine (B846) RescueCEM T-ALL-10.2

Table 1: In vitro potency and stereoselectivity of this compound enantiomers.

While a comprehensive kinase selectivity panel profiling (R)-DI-87 against a broad spectrum of human kinases is not publicly available, the existing data, including the stark difference in potency between its stereoisomers, strongly indicates a high degree of selectivity for dCK. Further studies against a panel of related nucleoside kinases would provide a more complete picture of its selectivity profile.

Mechanism of Action and Signaling Pathway

Deoxycytidine kinase is a key enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides (dC, dA, dG) to their monophosphate forms. These monophosphates are subsequently converted to triphosphates and utilized for DNA synthesis and repair. In many cancer cells, this salvage pathway is upregulated to meet the high demand for nucleotides required for rapid proliferation.

This compound acts as a competitive inhibitor of dCK, binding to the enzyme and preventing the phosphorylation of its natural substrates. This blockade of the nucleoside salvage pathway can lead to a depletion of the intracellular pool of deoxyribonucleoside triphosphates, thereby inhibiting DNA replication and cell division.

cluster_0 Nucleoside Salvage Pathway cluster_1 This compound Inhibition dC Deoxycytidine (dC) dCK Deoxycytidine Kinase (dCK) dC->dCK Substrate dCMP dCMP dCK->dCMP Phosphorylation dNTPs dNTPs dCMP->dNTPs Further Phosphorylation DNA DNA Synthesis dNTPs->DNA DI87 This compound DI87->dCK Inhibition

Figure 1: Mechanism of this compound inhibition of the dCK-mediated nucleoside salvage pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and potency of this compound.

³H-deoxycytidine (³H-dC) Uptake Assay for dCK Inhibition

This biochemical assay measures the ability of a compound to inhibit the dCK-mediated phosphorylation of radiolabeled deoxycytidine.

Materials:

  • CCRF-CEM T-ALL cells

  • RPMI-1640 medium supplemented with 10% FBS

  • ³H-deoxycytidine (³H-dC)

  • This compound (and its enantiomers) dissolved in DMSO

  • Phosphate-buffered saline (PBS), ice-cold

  • Scintillation fluid

  • 96-well filter plates (e.g., Millipore MultiScreenHTS)

  • Vacuum manifold

  • Microplate scintillation counter

Procedure:

  • Cell Culture: Culture CCRF-CEM cells in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: Seed the cells in a 96-well filter plate at a density of 50,000 cells per well.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (a known dCK inhibitor, if available).

  • Radiolabel Addition: Immediately add ³H-deoxycytidine to each well at a final concentration that is appropriate for the assay (e.g., 1 µCi/well).

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for cellular uptake and phosphorylation of ³H-dC.

  • Washing: Terminate the reaction by placing the plate on a vacuum manifold and washing the cells four times with ice-cold PBS. This removes unincorporated ³H-dC.

  • Scintillation Counting: Allow the filters to dry completely. Add scintillation fluid to each well and measure the amount of incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the dCK activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

start Start plate_cells Plate CCRF-CEM cells (50,000 cells/well) start->plate_cells add_compounds Add serial dilutions of this compound plate_cells->add_compounds add_radiolabel Add ³H-deoxycytidine add_compounds->add_radiolabel incubate Incubate for 1 hour at 37°C add_radiolabel->incubate wash Wash cells with ice-cold PBS incubate->wash count Measure radioactivity with scintillation counter wash->count analyze Calculate % inhibition and IC₅₀ count->analyze end End analyze->end

Figure 2: Workflow for the ³H-deoxycytidine uptake assay.
Gemcitabine Rescue Assay

This cell-based assay assesses the ability of a dCK inhibitor to rescue cells from the cytotoxic effects of gemcitabine, a pro-drug that requires activation by dCK.

Materials:

  • CCRF-CEM T-ALL cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Gemcitabine

  • This compound dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Cell Plating: Seed CCRF-CEM cells in a 96-well plate at a density of 5,000 cells per well.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells.

  • Gemcitabine Treatment: Add gemcitabine to all wells (except for the no-drug control) at a concentration that causes significant cell death (e.g., a concentration close to its IC₅₀).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Measurement: After the incubation period, allow the plate to equilibrate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer. The luminescence signal is proportional to the number of viable cells.

  • Data Analysis: The ability of this compound to rescue cells from gemcitabine-induced cytotoxicity is reflected by an increase in cell viability. Calculate the percentage of cell viability for each concentration of this compound relative to the gemcitabine-only control. Determine the EC₅₀ value, the concentration of this compound that results in a 50% rescue of cell viability, by fitting the data to a dose-response curve.

cluster_0 Gemcitabine Activation Pathway cluster_1 This compound Rescue Mechanism Gem Gemcitabine (pro-drug) dCK_gem dCK Gem->dCK_gem Gem_active Active Gemcitabine (dFdCTP) dCK_gem->Gem_active CellSurvival Cell Survival dCK_gem->CellSurvival Leads to CellDeath Cell Death Gem_active->CellDeath DI87_gem This compound DI87_gem->dCK_gem Inhibition

Figure 3: Logical relationship of the gemcitabine rescue assay.

Conclusion

The available data strongly support (R)-DI-87 as a highly potent and selective inhibitor of deoxycytidine kinase. Its significant stereoselectivity and efficacy in cell-based assays highlight its potential as a valuable research tool and a promising therapeutic candidate. The detailed experimental protocols provided herein offer a foundation for the further investigation and characterization of this compound and other dCK inhibitors. Future studies focusing on a broad kinase selectivity panel will be instrumental in further solidifying the selectivity profile of this compelling molecule.

DI-87 as a Potential Antibacterial Agent: A Host-Directed Therapeutic Approach

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DI-87 is a clinical-stage, orally active small molecule that functions as a potent and selective inhibitor of mammalian deoxycytidine kinase (dCK). While not a classical antibiotic that directly targets bacteria, this compound represents a novel host-directed therapy (HDT) for bacterial infections. Its mechanism of action is centered on protecting host immune cells from pathogen-induced apoptosis, thereby enhancing the host's innate ability to clear infections. This document provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used to evaluate its efficacy. The information presented is intended for researchers, scientists, and professionals involved in the development of new anti-infective therapies.

Introduction: The Rise of Host-Directed Therapies

The escalating threat of antimicrobial resistance (AMR) necessitates the exploration of innovative therapeutic strategies beyond conventional antibiotics. Host-directed therapies (HDTs) have emerged as a promising approach, targeting host cellular factors that are exploited by pathogens for their survival and replication. By modulating the host's response to infection, HDTs can help control the pathogen without exerting direct selective pressure that drives the development of resistance. This compound exemplifies this strategy by targeting a host enzyme to bolster the immune response against bacterial pathogens like Staphylococcus aureus.

Mechanism of Action of this compound

This compound's "antibacterial" activity is indirect. It functions by inhibiting the host enzyme deoxycytidine kinase (dCK), which plays a crucial role in the nucleoside salvage pathway.[1][2] Certain bacteria, such as Staphylococcus aureus, release death-effector deoxyribonucleosides, namely deoxyadenosine (B7792050) (dAdo) and deoxyguanosine (dGuo).[2][3] These molecules are transported into host immune cells, particularly phagocytes, by the human equilibrative transporter 1 (hENT1).[2][3]

Inside the phagocyte, dCK phosphorylates dAdo and dGuo into their monophosphate forms.[2][3] Subsequent phosphorylation leads to an accumulation of deoxyribonucleoside di- and triphosphates, which triggers the intrinsic apoptosis pathway, culminating in caspase-3 activation and cell death.[2] This targeted killing of immune cells is a key virulence mechanism for S. aureus, allowing it to evade the host's immune response and establish deep-seated infections like abscesses.[2]

(R)-DI-87, the more active enantiomer, acts as a potent inhibitor of dCK.[4] By blocking dCK activity, this compound prevents the phosphorylation of the bacterial-derived deoxyribonucleosides.[2][3] This action shields the phagocytes from apoptosis, preserving their function and promoting their infiltration into sites of infection.[2][5] The enhanced survival and activity of these immune cells lead to more effective pathogen control, reduced immunopathology, and overall decreased disease severity.[1][2]

DI87_Mechanism cluster_extracellular Extracellular Space cluster_phagocyte Host Phagocyte S_aureus S. aureus dAdo_dGuo_ext dAdo & dGuo (Death-effector deoxyribonucleosides) S_aureus->dAdo_dGuo_ext releases hENT1 hENT1 dAdo_dGuo_ext->hENT1 transport dAdo_dGuo_int dAdo & dGuo hENT1->dAdo_dGuo_int dCK dCK dAdo_dGuo_int->dCK substrate p_deoxy Phosphorylated deoxyribonucleosides dCK->p_deoxy phosphorylates Apoptosis Apoptosis p_deoxy->Apoptosis triggers DI87 (R)-DI-87 DI87->dCK inhibits

Caption: Mechanism of action of (R)-DI-87 in preventing phagocyte apoptosis.

Quantitative Preclinical Data

The preclinical evaluation of this compound has provided key quantitative data regarding its potency and efficacy. This information is summarized in the tables below.

Table 1: In Vitro Activity of this compound
ParameterValueCell LineAssayReference
(R)-DI-87 IC503.15 ± 1.2 nMCEM T-ALL3H-dC Uptake Assay[4]
(S)-DI-87 IC50468 ± 2.1 nMCEM T-ALL3H-dC Uptake Assay[4]
(R)-DI-87 EC5010.2 nMCEM T-ALLGemcitabine (B846) Rescue Assay[1][4]

IC50 (Half-maximal inhibitory concentration) reflects the concentration of this compound required to inhibit dCK activity by 50%. EC50 (Half-maximal effective concentration) represents the concentration needed to rescue cells from the cytotoxic effects of the dCK-dependent prodrug, gemcitabine.

Table 2: In Vivo Efficacy of this compound in a Mouse Model of S. aureus Infection
Treatment GroupParameterResultModelReference
(R)-DI-87 (75 mg/kg)Macrophage InfiltrationIncreased infiltration into infectious fociC57BL/6 mice, intravenous S. aureus infection[5]
VehicleMacrophage InfiltrationMacrophages largely excluded from abscess coreC57BL/6 mice, intravenous S. aureus infection[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the preclinical assessment of this compound.

Deoxycytidine Kinase (dCK) Uptake Assay

This assay measures the inhibition of dCK activity by quantifying the uptake and phosphorylation of radiolabeled deoxycytidine (3H-dC).

Protocol:

  • Cell Seeding: Human T-cell acute lymphoblastic leukemia (CEM) cells are seeded at a density of 50,000 cells per well in 96-well plates.[4]

  • Compound Addition: Varying concentrations of this compound are added to the wells.

  • Radiolabel Addition: 0.25 µCi of 3H-dC is added simultaneously with the inhibitor.[4]

  • Incubation: The plate is incubated for 1 hour at 37°C.[4]

  • Washing: Cells are washed four times with ice-cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.[4]

  • Quantification: The amount of incorporated 3H-dC is measured by scintillation counting.[4]

  • Data Analysis: IC50 values are calculated by plotting the percentage of dCK inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (Gemcitabine Rescue) Assay

This assay determines the ability of this compound to rescue cells from the cytotoxic effects of gemcitabine, a prodrug that requires dCK for its activation.

Protocol:

  • Cell Seeding: CEM cells are plated at a density of 1,000 cells per well in 384-well plates.[4]

  • Treatment: Cells are treated with a fixed concentration of gemcitabine (e.g., 10 nM) and increasing concentrations of this compound.[1][4]

  • Incubation: The plates are incubated for 72 hours.[1][4]

  • Viability Assessment: Cell viability is measured using a luminescent assay such as CellTiter-Glo.[1][4]

  • Data Analysis: EC50 values are determined by plotting cell viability against the logarithm of this compound concentration.[4]

Experimental_Workflow cluster_dCK_Assay dCK Uptake Assay cluster_Rescue_Assay Gemcitabine Rescue Assay dCK1 Seed CEM cells dCK2 Add this compound and 3H-dC dCK1->dCK2 dCK3 Incubate (1h, 37°C) dCK2->dCK3 dCK4 Wash cells dCK3->dCK4 dCK5 Scintillation counting dCK4->dCK5 dCK6 Calculate IC50 dCK5->dCK6 RA1 Seed CEM cells RA2 Add Gemcitabine and this compound RA1->RA2 RA3 Incubate (72h) RA2->RA3 RA4 Measure cell viability RA3->RA4 RA5 Calculate EC50 RA4->RA5

References

Methodological & Application

Application Notes and Protocols for DI-87 In Vivo Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of DI-87, a selective inhibitor of deoxycytidine kinase (dCK), in mouse models. The information is based on preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.

Mechanism of Action

This compound is an orally active small molecule that potently and selectively inhibits deoxycytidine kinase (dCK).[1][2] dCK is a critical enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine to their respective monophosphates.[2][3][4] These monophosphates are subsequently converted to triphosphates, which are essential building blocks for DNA synthesis and repair.[4][5] By inhibiting dCK, this compound disrupts the supply of these crucial nucleotides, thereby impeding DNA replication and leading to cell cycle arrest, particularly in rapidly proliferating cancer cells that are often highly dependent on the salvage pathway.[6] Preclinical studies have demonstrated that this compound, especially in combination with thymidine (B127349), leads to significant tumor growth inhibition.[5][6][7]

Signaling Pathway of this compound Action

DI87_Pathway cluster_Cell Tumor Cell cluster_Extracellular Extracellular Space dC Deoxycytidine dCK dCK (Deoxycytidine Kinase) dC->dCK dCMP dCMP dCK->dCMP Phosphorylation DI87 This compound DI87->dCK Inhibition dNTPs dNTPs dCMP->dNTPs DNA_synthesis DNA Synthesis & Repair dNTPs->DNA_synthesis Cell_Cycle Cell Cycle Progression DNA_synthesis->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis dC_ext Deoxycytidine dC_ext->dC

Caption: Signaling pathway illustrating the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of this compound in mouse models.

Table 1: Pharmacokinetic Parameters of this compound in NSG Mice[5]
Dose (mg/kg, oral)Peak Plasma Concentration (Time)Peak Tumor Concentration (Time)Plasma Half-life
101-3 hours3-9 hours~4 hours[1][2][4]
251-3 hours3-9 hoursNot explicitly stated
501-3 hours3-9 hoursNot explicitly stated

Note: Tumor concentrations were observed to be less than one-third of plasma concentrations.[5][8]

Table 2: In Vivo dCK Inhibition and Efficacy of this compound in CEM Tumor-Bearing NSG Mice
Dose (mg/kg, oral)Dosing ScheduleDuration of dCK InhibitionTumor Growth Inhibition
5Single DoseMinimal inhibition with rapid recovery[1]Not specified
10Single DoseFull inhibition with recovery starting at 12 hours[1]Reduced tumor growth[7]
10Once a day (QD) for 16-18 days (+ Thymidine)Not specifiedReduced tumor growth[1][7]
25Single DoseFull inhibition for up to 12 hours, with full recovery after 36 hours.[5][8] Some reports suggest full inhibition for 27 hours.[1][2][4]Not specified
25Twice a day (BID) for 16-18 days (+ Thymidine)Maintained full dCK inhibition[5]Near complete growth inhibition[5][7]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Tumor-Bearing Mice

This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in plasma and tumor tissue.

Experimental Workflow

PK_Workflow start Start implant Implant CEM tumor cells subcutaneously in NSG mice start->implant tumor_growth Allow tumors to reach ~50 mm³ implant->tumor_growth dosing Administer this compound orally at desired doses (10, 25, 50 mg/kg) tumor_growth->dosing collection Collect blood and tumor samples at specified time points (1, 3, 6, 9, 24h) dosing->collection processing Process blood to plasma and store samples at -20°C collection->processing analysis Analyze this compound concentrations using mass spectrometry processing->analysis end End analysis->end

Caption: Workflow for a pharmacokinetic study of this compound in mice.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., a mixture of PEG-200, Transcutol, Labrasol, and Tween-80 in a 5:3:1:1 ratio)[8]

  • 8-12 week old female NSG mice[8]

  • CEM tumor cells[5]

  • Matrigel[8]

  • Heparin-EDTA collection tubes[5]

  • Standard laboratory equipment for animal handling, dosing, and sample collection.

Procedure:

  • Tumor Implantation: Subcutaneously implant 2 x 10⁶ CEM cells mixed with Matrigel into the flank of each NSG mouse.[8]

  • Tumor Growth Monitoring: Monitor tumor growth until the average volume reaches approximately 50 mm³.[8]

  • Drug Preparation: Prepare a solution of this compound in the appropriate vehicle for oral gavage.

  • Dosing: Administer a single oral dose of this compound at the desired concentration (e.g., 10, 25, or 50 mg/kg) to cohorts of mice (n=5 per time point).[5]

  • Sample Collection: At designated time points (e.g., 1, 3, 6, 9, and 24 hours) post-dosing, collect blood via retro-orbital bleeding into heparin-EDTA tubes.[5] Immediately following blood collection, sacrifice the mice and excise the tumors.

  • Sample Processing: Centrifuge the blood samples to separate the plasma.[5] Store plasma and tumor samples at -20°C until analysis.[5]

  • Analysis: Determine the concentration of this compound in plasma and tumor homogenates using a validated mass spectrometry method.[5]

Protocol 2: Tumor Growth Inhibition Study

This protocol details a combination therapy approach to evaluate the efficacy of this compound in a tumor xenograft model.

Experimental Workflow

Efficacy_Workflow start Start implant Implant CEM tumor cells subcutaneously in NSG mice start->implant tumor_growth Allow tumors to reach ~50 mm³ implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treatment Initiate treatment: - this compound (oral, QD or BID) - Thymidine (IP, BID) randomize->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Continue treatment for 16-18 days or until endpoint is reached monitoring->endpoint end End endpoint->end

Caption: Workflow for a tumor growth inhibition study of this compound.

Materials:

  • This compound

  • Thymidine

  • Vehicle for oral administration of this compound

  • Saline for intraperitoneal injection of thymidine

  • Male NSG mice[5]

  • CEM tumor cells

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: As described in Protocol 1.

  • Tumor Growth and Randomization: Once tumors reach an average volume of 50 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, thymidine alone, this compound + thymidine).[5]

  • Treatment Administration:

    • Administer this compound orally at the selected dose and schedule (e.g., 10 mg/kg QD or 25 mg/kg BID).[5][7]

    • Administer thymidine (e.g., 2 g/kg) intraperitoneally twice a day (BID).[5]

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., every 2-3 days). Monitor the body weight of the mice as a measure of toxicity.

  • Study Duration: Continue the treatment for a predefined period (e.g., 16-18 days) or until tumors in the control group reach a predetermined endpoint size.[5]

  • Data Analysis: Compare the tumor growth rates between the different treatment groups to evaluate the efficacy of this compound.

References

Application Notes and Protocols for DI-87 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of DI-87, a selective inhibitor of deoxycytidine kinase (dCK), in a variety of cell culture experiments. The protocols outlined below are intended to serve as a starting point for researchers and can be adapted based on specific cell lines and experimental goals.

Introduction

This compound is a potent and selective, orally active small molecule inhibitor of deoxycytidine kinase (dCK).[1][2][3] dCK is a key enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides (deoxycytidine, deoxyadenosine, and deoxyguanosine) to their monophosphate forms.[2][3][4] This pathway is crucial for the production of deoxynucleotide triphosphates (dNTPs) required for DNA synthesis and repair, particularly in cancer cells that may upregulate this pathway to sustain rapid proliferation.[2][3] The active enantiomer is (R)-DI-87.[5] By inhibiting dCK, this compound can disrupt DNA replication and repair, leading to cell cycle arrest and apoptosis.[6] It has shown promise in anti-cancer therapy, especially in combination with other agents like thymidine.[2][3][6]

Mechanism of Action

This compound acts by binding to dCK and preventing the phosphorylation of its substrates.[6] This inhibition blocks the production of dCMP, dAMP, and dGMP through the salvage pathway. Consequently, the intracellular pools of dCTP, dATP, and dGTP are depleted, leading to an S-phase cell cycle arrest and subsequent cell death in rapidly dividing cells that are highly dependent on this pathway.[6]

DI87_Mechanism_of_Action cluster_0 Extracellular Space cluster_1 Intracellular Space Deoxyribonucleosides Deoxyribonucleosides (dAdo, dGuo, dCyd) hENT1 hENT1 Deoxyribonucleosides->hENT1 Transport dCK dCK (Deoxycytidine Kinase) hENT1->dCK Substrate for dNMPs dNMPs (dAMP, dGMP, dCMP) dCK->dNMPs Phosphorylation dNTPs dNTPs (dATP, dGTP, dCTP) dNMPs->dNTPs DNA_synthesis DNA Synthesis & Replication dNTPs->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to DI87 This compound DI87->dCK Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy parameters of this compound in the CCRF-CEM human T-cell acute lymphoblastic leukemia (T-ALL) cell line.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueNotesReference
IC50 ((R)-DI-87)CCRF-CEM3.15 ± 1.2 nMInhibition of dCK activity measured by ³H-dC uptake assay.[5]
IC50 ((S)-DI-87)CCRF-CEM468 ± 2.1 nMThe (S)-enantiomer is significantly less active.[5]
EC50CCRF-CEM10.2 nMRescue from anti-proliferative effects of 10 nM gemcitabine (B846) after 72 hours.[1][2][3][5]

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Calculate the required mass of this compound: Based on its molecular weight (502.65 g/mol ), calculate the mass needed to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Dissolution: Add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve 5.0265 mg of this compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

II. Cell Viability Assay to Determine the Effect of this compound

This protocol describes a typical cell viability assay to assess the cytotoxic or cytostatic effects of this compound on a chosen cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., CCRF-CEM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic phase culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.

  • Preparation of this compound Working Solutions:

    • Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. For example, create a 2x concentrated serial dilution series ranging from 1 nM to 10 µM.

    • Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).

  • Cell Treatment:

    • After the 24-hour incubation, carefully add 100 µL of the 2x this compound working solutions to the corresponding wells of the 96-well plate. This will result in a final volume of 200 µL and the desired final concentrations of this compound.

    • Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls.

  • Incubation:

    • Incubate the treated plates for a desired period, typically 48 to 72 hours, at 37°C and 5% CO₂.

  • Cell Viability Assessment:

    • At the end of the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions.

    • For example, if using CellTiter-Glo®, add the reagent to each well, incubate as recommended, and measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control cells.

    • Plot the normalized viability as a function of this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell_Viability_Assay_Workflow cluster_workflow Experimental Workflow A 1. Cell Seeding (96-well plate, 24h incubation) B 2. Prepare this compound Serial Dilutions (2x concentration in medium) C 3. Treat Cells with this compound (Add 2x dilutions to plate) B->C D 4. Incubate (48-72 hours) C->D E 5. Add Viability Reagent (e.g., CellTiter-Glo®) D->E F 6. Measure Signal (Luminescence/Absorbance) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Workflow for a cell viability assay with this compound.

Concluding Remarks

This compound is a valuable research tool for investigating the role of the nucleoside salvage pathway in cancer cell metabolism and proliferation. The protocols provided herein offer a foundation for conducting cell culture experiments with this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results. Careful consideration of treatment duration, concentration range, and appropriate controls is essential for meaningful data interpretation.

References

Application Notes and Protocols: DI-87 and Thymidine Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the combination therapy of DI-87, a selective deoxycytidine kinase (dCK) inhibitor, and thymidine (B127349). This combination therapy represents a promising strategy for the treatment of certain cancers, particularly those dependent on the nucleotide salvage pathway for DNA synthesis. This compound inhibits dCK, a key enzyme in the salvage pathway, while exogenous thymidine is utilized by the salvage pathway to produce dTTP, creating a synthetic lethal environment in cancer cells with a dependency on this pathway. These notes offer insights into the underlying signaling pathways, experimental workflows, and quantitative data from preclinical studies, along with detailed protocols for key experimental assays.

Signaling Pathway

The combination of this compound and thymidine exploits the reliance of some cancer cells on the nucleotide salvage pathway for DNA replication. This compound selectively inhibits deoxycytidine kinase (dCK), a critical enzyme that phosphorylates deoxycytidine, deoxyadenosine, and deoxyguanosine. This inhibition disrupts the production of corresponding deoxynucleoside triphosphates (dNTPs). The addition of exogenous thymidine allows for the continued synthesis of deoxythymidine triphosphate (dTTP) through the salvage pathway, while the synthesis of other dNTPs remains inhibited. This imbalance in the dNTP pool leads to DNA replication stress and ultimately induces apoptosis in cancer cells that are dependent on the salvage pathway.

DI87_Thymidine_Pathway cluster_cell Cancer Cell Deoxycytidine Deoxycytidine dCK dCK Deoxycytidine->dCK dCMP dCMP dCK->dCMP dNTPs (dCTP, dATP, dGTP) dNTPs (dCTP, dATP, dGTP) dCMP->dNTPs (dCTP, dATP, dGTP) DNA_Synthesis_Inhibited DNA Synthesis (Inhibited) dNTPs (dCTP, dATP, dGTP)->DNA_Synthesis_Inhibited Imbalance dNTP Pool Imbalance & Replication Stress DNA_Synthesis_Inhibited->Imbalance Thymidine Thymidine TK1 TK1 Thymidine->TK1 dTMP dTMP TK1->dTMP dTTP dTTP dTMP->dTTP DNA_Synthesis_Continues dTTP for DNA Synthesis dTTP->DNA_Synthesis_Continues DNA_Synthesis_Continues->Imbalance DI_87 This compound DI_87->dCK Apoptosis Apoptosis Imbalance->Apoptosis

Caption: Signaling pathway of this compound and thymidine combination therapy.

Experimental Workflow

A typical preclinical evaluation of this compound and thymidine combination therapy involves a series of in vitro and in vivo experiments to assess efficacy and mechanism of action. The workflow begins with in vitro assays on a relevant cancer cell line, such as CCRF-CEM (a human T-cell acute lymphoblastic leukemia line), to determine the optimal concentrations and assess the effects on cell viability and apoptosis. Promising in vitro results are then translated to an in vivo setting using a xenograft mouse model.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., CCRF-CEM) Dose_Response Dose-Response Assay (this compound +/- Thymidine) Cell_Culture->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Dose_Response->Apoptosis_Assay Western_Blot Western Blot Analysis (e.g., dCK, PARP cleavage) Dose_Response->Western_Blot Xenograft_Model Establish Xenograft Model (e.g., CCRF-CEM in NSG mice) Viability_Assay->Xenograft_Model Apoptosis_Assay->Xenograft_Model Western_Blot->Xenograft_Model Treatment_Groups Randomize into Treatment Groups (Vehicle, this compound, Thymidine, Combination) Xenograft_Model->Treatment_Groups Dosing Administer Treatment Treatment_Groups->Dosing Tumor_Monitoring Monitor Tumor Growth Dosing->Tumor_Monitoring Endpoint Endpoint Analysis (Tumor weight, IHC, etc.) Tumor_Monitoring->Endpoint

Caption: Preclinical experimental workflow for this compound and thymidine therapy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
EC50 (dCK inhibition)CCRF-CEM10.2 nM[1][2][3]
IC50 (dCK activity)CCRF-CEM T-ALL3.15 nM[2][4]
(S)-DI-87 IC50 (dCK activity)CCRF-CEM T-ALL468 nM[2][4]

Table 2: In Vivo Tumor Growth Inhibition in CCRF-CEM Xenograft Model [3][5]

Treatment GroupThis compound Dose (oral)Thymidine Dose (IP)Mean Tumor Volume (Day 18, mm³) (Approximate)
Control (Vehicle) --~1200
Thymidine alone -2 g/kg, BID~1100
This compound + Thymidine 10 mg/kg, QD2 g/kg, BID~600
This compound + Thymidine 25 mg/kg, BID2 g/kg, BID~200

Note: Tumor volume data is estimated from graphical representations in the cited literature and should be considered approximate.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound and thymidine on the viability of suspension cancer cells like CCRF-CEM.

Materials:

  • CCRF-CEM cells

  • RPMI-1640 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • Thymidine (stock solution in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed CCRF-CEM cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound with and without a fixed concentration of thymidine (e.g., 100 µM). Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 1000 x g for 5 minutes and carefully aspirate the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for the detection of apoptosis in CCRF-CEM cells treated with this compound and thymidine using flow cytometry.

Materials:

  • CCRF-CEM cells

  • This compound and Thymidine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat CCRF-CEM cells with the desired concentrations of this compound and thymidine for 48 hours.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[6][7][8][9]

Western Blot Analysis

This protocol is to detect changes in the expression or activation of proteins involved in the nucleotide salvage pathway and apoptosis, such as dCK and cleaved PARP.

Materials:

  • Treated and untreated CCRF-CEM cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-dCK, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin can be used as a loading control.[10][11][12]

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a CCRF-CEM xenograft model in NSG mice and the administration of the combination therapy.[13][14][15]

Materials:

  • CCRF-CEM cells

  • NOD scid gamma (NSG) mice (6-8 weeks old)

  • Matrigel

  • This compound (for oral gavage)

  • Thymidine (for intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Harvest CCRF-CEM cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 107 cells/mL.

  • Inject 100 µL of the cell suspension (2 x 106 cells) subcutaneously into the flank of each NSG mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment groups.

  • Prepare this compound for oral gavage in a suitable vehicle. Prepare thymidine in saline for intraperitoneal (IP) injection.

  • Administer this compound orally and thymidine via IP injection according to the desired dosing schedule (e.g., this compound at 25 mg/kg BID and thymidine at 2 g/kg BID).[3]

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Assessing DI-87 Efficacy in Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DI-87 is an orally active and selective inhibitor of deoxycytidine kinase (dCK), a critical enzyme in the nucleotide salvage pathway.[1][2][3] In the context of acute lymphoblastic leukemia (ALL), where cancer cells often rely on this pathway for DNA synthesis and replication, this compound presents a promising therapeutic target. These application notes provide a comprehensive overview of the preclinical assessment of this compound, including its mechanism of action, quantitative efficacy data, and detailed protocols for key in vitro and in vivo experiments.

This compound is a novel compound designed for improved solubility and metabolic stability compared to its predecessors like DI-39.[1] Preclinical studies have demonstrated that this compound, particularly in combination with thymidine (B127349), effectively reduces tumor growth in ALL xenograft models.[1][3][4] The co-administration of thymidine is designed to inhibit the de novo nucleotide synthesis pathway, creating a synthetic lethal scenario for cancer cells when the salvage pathway is concurrently blocked by this compound.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in the context of acute lymphoblastic leukemia.

In Vitro Efficacy of this compound
ParameterCell LineValueReference
IC50 (dCK activity) CCRF-CEM (T-ALL)3.15 nM[2]
EC50 (Gemcitabine Rescue) CCRF-CEM (T-ALL)10.2 nM[2][3][4]
In Vivo Pharmacokinetics and Efficacy of this compound
ParameterAnimal ModelValueReference
Plasma Half-life NSG Mice4 hours[1][3]
dCK Inhibition (25 mg/kg dose) NSG Mice with CEM tumorsFull inhibition for 27 hours, recovery by 36 hours[1][3]
Tumor Growth Inhibition NSG Mice with CEM tumorsNear complete growth inhibition (with 25 mg/kg this compound BID + thymidine)[5]

Signaling Pathway and Therapeutic Strategy

The therapeutic efficacy of this compound in acute lymphoblastic leukemia is based on the dual inhibition of the two major pathways for nucleotide synthesis: the de novo pathway and the salvage pathway.

DI87_Mechanism This compound Mechanism of Action in ALL cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway cluster_cell ALL Cell RNR Ribonucleotide Reductase (RNR) dNTPs_denovo dNTPs RNR->dNTPs_denovo Synthesis from ribonucleotides DNA_Synthesis DNA Synthesis & Replication dNTPs_denovo->DNA_Synthesis Thymidine Thymidine Thymidine->RNR Inhibits dCK Deoxycytidine Kinase (dCK) dNTPs_salvage dNTPs dCK->dNTPs_salvage Phosphorylation of deoxyribonucleosides dNTPs_salvage->DNA_Synthesis DI87 This compound DI87->dCK Inhibits Apoptosis Apoptosis DNA_Synthesis->Apoptosis Depletion of dNTPs leads to

Caption: Dual inhibition of nucleotide synthesis pathways by this compound and thymidine.

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

In Vitro dCK Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against deoxycytidine kinase in a whole-cell assay.

Materials:

  • CCRF-CEM human T-cell ALL cell line

  • RPMI-1640 medium with 10% fetal bovine serum

  • This compound compound

  • [3H]-deoxycytidine

  • Scintillation counter

Protocol:

  • Culture CCRF-CEM cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells per well.

  • Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 1 hour at 37°C.

  • Add [3H]-deoxycytidine to each well to a final concentration of 1 µCi/mL.

  • Incubate for an additional 30 minutes at 37°C.

  • Harvest the cells onto a filter mat using a cell harvester.

  • Wash the filter mat with PBS to remove unincorporated [3H]-deoxycytidine.

  • Allow the filter mat to dry completely.

  • Measure the radioactivity of each well using a scintillation counter.

  • Calculate the percentage of dCK activity inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

In Vitro Gemcitabine (B846) Rescue Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound required to rescue ALL cells from the cytotoxic effects of the dCK-dependent pro-drug, gemcitabine.

Materials:

  • CCRF-CEM human T-cell ALL cell line

  • RPMI-1640 medium with 10% fetal bovine serum

  • This compound compound

  • Gemcitabine

  • Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

  • Seed CCRF-CEM cells in a 96-well plate at a density of 5 x 10^3 cells per well.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the this compound dilutions to the wells.

  • Add gemcitabine to all wells (except for the no-drug control) at a final concentration of 10 nM.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the gemcitabine-only control.

  • Determine the EC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model of Acute Lymphoblastic Leukemia

Objective: To evaluate the anti-tumor efficacy of this compound in combination with thymidine in a murine xenograft model of ALL.

Materials:

  • CCRF-CEM human T-cell ALL cell line

  • NOD/SCID gamma (NSG) mice (female, 8-12 weeks old)

  • Matrigel

  • This compound compound

  • Thymidine

  • Calipers for tumor measurement

Protocol:

  • Harvest CCRF-CEM cells from culture and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 x 10^6 cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each NSG mouse.

  • Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

  • Prepare the treatment formulations:

    • Vehicle control (appropriate vehicle for this compound and thymidine).

    • This compound (e.g., 10 mg/kg daily or 25 mg/kg twice daily) for oral gavage.

    • Thymidine (e.g., 2 g/kg twice daily) for intraperitoneal injection.

    • This compound and thymidine combination.

  • Administer the treatments for a specified period (e.g., 16-18 days).

  • Measure tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Plot the mean tumor volume over time for each treatment group to assess efficacy.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing the preclinical efficacy of this compound.

Experimental_Workflow Preclinical Assessment Workflow for this compound in ALL cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation dCK_Assay dCK Inhibition Assay (IC50 determination) Data_Analysis Quantitative Analysis (IC50, EC50, Tumor Volume) dCK_Assay->Data_Analysis Rescue_Assay Gemcitabine Rescue Assay (EC50 determination) Rescue_Assay->Data_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Validation Mechanism of Action Validation Apoptosis_Assay->Mechanism_Validation Xenograft ALL Xenograft Model (CCRF-CEM in NSG mice) PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Efficacy Tumor Growth Inhibition (this compound + Thymidine) PK_PD->Efficacy Efficacy->Data_Analysis Data_Analysis->Mechanism_Validation

Caption: Workflow for preclinical evaluation of this compound in acute lymphoblastic leukemia.

References

Application Notes and Protocols: Investigating Gemcitabine Resistance in Pancreatic Cancer Using the dCK Inhibitor DI-87

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemcitabine (B846) is a cornerstone of chemotherapy for pancreatic ductal adenocarcinoma (PDAC), one of the most lethal malignancies. However, the development of gemcitabine resistance is a major clinical challenge, often occurring rapidly and limiting treatment efficacy. One of the primary mechanisms of acquired gemcitabine resistance is the downregulation or inactivation of deoxycytidine kinase (dCK).[1][2][3] dCK is the rate-limiting enzyme that catalyzes the initial phosphorylation of gemcitabine, a crucial step for its conversion into its active cytotoxic form.[1][3] Therefore, understanding the role of dCK in gemcitabine resistance is critical for developing strategies to overcome it.

DI-87 is a potent and selective inhibitor of dCK.[4][5] This application note provides a comprehensive guide for researchers to utilize this compound as a tool to study and characterize gemcitabine resistance in pancreatic cancer cell lines, particularly resistance mediated by alterations in dCK activity. The protocols outlined below describe the development of gemcitabine-resistant cell lines and subsequent experiments using this compound to elucidate the underlying resistance mechanisms.

Key Signaling Pathway in Gemcitabine Metabolism and Resistance

Gemcitabine_Metabolism_and_Resistance cluster_extracellular Extracellular cluster_intracellular Intracellular Gemcitabine_ext Gemcitabine Gemcitabine_int Gemcitabine Gemcitabine_ext->Gemcitabine_int hENT1/hCNT1 dFdCMP dFdCMP Gemcitabine_int->dFdCMP Phosphorylation dFdCDP dFdCDP dFdCMP->dFdCDP dFdCTP dFdCTP dFdCDP->dFdCTP DNA DNA dFdCTP->DNA Incorporation Apoptosis Apoptosis DNA->Apoptosis DNA Damage dCK dCK dCK->dFdCMP Catalyzes DI87 This compound DI87->dCK Inhibits Akt Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation pAkt->Apoptosis Inhibits Survival Cell Survival pAkt->Survival

Experimental Workflow

Experimental_Workflow start Start step1 Establish Gemcitabine-Resistant (GR) Pancreatic Cancer Cell Line start->step1 step2 Characterize GR Phenotype: - Cell Viability Assay (IC50) - Western Blot (dCK, p-Akt) step1->step2 step3 Investigate dCK Role with this compound: - Gemcitabine IC50 Shift Assay - Western Blot Analysis step2->step3 step4 Assess Apoptosis: - Annexin V/PI Staining step3->step4 end End step4->end

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueCell LineReference
IC50 (dCK Inhibition) 3.15 ± 1.2 nMCEM T-ALL[4]
EC50 (Rescue from Gemcitabine) 10.2 nMCEM T-ALL[4][5]

Table 2: Expected Gemcitabine IC50 Values in Pancreatic Cancer Cell Lines

Cell LineConditionExpected Gemcitabine IC50
Parental (Sensitive) -Low nM to µM range
Gemcitabine-Resistant (GR) -High µM to mM range
Parental (Sensitive) + this compound (100 nM)Significant increase
Gemcitabine-Resistant (GR) + this compound (100 nM)Minimal to no change

Experimental Protocols

Establishment of Gemcitabine-Resistant Pancreatic Cancer Cell Lines

This protocol is adapted from methodologies described for generating drug-resistant cancer cell lines.[6]

Materials:

  • Parental pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Gemcitabine hydrochloride

  • Sterile culture flasks and plates

Protocol:

  • Culture the parental pancreatic cancer cell line in complete medium.

  • Determine the initial IC50 of gemcitabine for the parental cell line using a cell viability assay (see Protocol 2).

  • Begin by exposing the cells to a low concentration of gemcitabine (approximately the IC10-IC20).

  • Culture the cells in the presence of this concentration until they resume a normal growth rate. This may take several passages.

  • Once the cells are growing steadily, gradually increase the concentration of gemcitabine in a stepwise manner (e.g., 1.5 to 2-fold increments).

  • At each step, allow the cells to adapt and resume normal proliferation before the next concentration increase.

  • Continue this process until the cells are able to proliferate in a clinically relevant concentration of gemcitabine (e.g., >10x the initial IC50).

  • The resulting gemcitabine-resistant (GR) cell line should be maintained in a culture medium containing the final concentration of gemcitabine to retain the resistant phenotype.

  • Periodically verify the resistance by comparing the gemcitabine IC50 of the GR cells to the parental cells.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and determining the IC50 of a drug.[7]

Materials:

  • Parental and GR pancreatic cancer cells

  • 96-well plates

  • Complete culture medium

  • Gemcitabine and this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed the parental and GR cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of gemcitabine in a complete culture medium. For experiments with this compound, prepare gemcitabine dilutions in a medium containing a fixed concentration of this compound (e.g., 100 nM). A vehicle control (medium with or without this compound) should be included.

  • Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • After the MTT incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curves to determine the IC50 values.

Western Blot Analysis

This protocol allows for the detection and quantification of specific proteins, such as dCK and phosphorylated Akt (p-Akt).

Materials:

  • Parental and GR pancreatic cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-dCK, anti-Akt, anti-p-Akt (Ser473), anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Culture parental and GR cells to 70-80% confluency. For drug treatment experiments, treat the cells with gemcitabine and/or this compound for the desired time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control (e.g., β-actin).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Parental and GR pancreatic cancer cells

  • 6-well plates

  • Gemcitabine and this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with gemcitabine and/or this compound at the desired concentrations for 24-48 hours.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Conclusion

The protocols and information provided in this application note offer a robust framework for utilizing the dCK inhibitor this compound to investigate the mechanisms of gemcitabine resistance in pancreatic cancer. By establishing gemcitabine-resistant cell lines and employing the described assays, researchers can effectively probe the role of dCK in the resistant phenotype and explore the potential of targeting related pathways to overcome this significant clinical challenge. These studies are crucial for the development of novel therapeutic strategies to improve outcomes for patients with pancreatic cancer.

References

Application Notes and Protocols for DI-87 in Staphylococcus aureus Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DI-87 is a clinical-stage, potent, and specific inhibitor of mammalian deoxycytidine kinase (dCK). In the context of Staphylococcus aureus infection, (R)-DI-87 functions as a host-directed therapy agent. It does not exhibit direct antimicrobial activity against S. aureus. Instead, it protects host immune cells, particularly phagocytes, from apoptosis induced by bacterial toxins. S. aureus secretes adenosine (B11128) synthase A (AdsA) and nuclease, which generate cytotoxic deoxyadenosine (B7792050) (dAdo) and deoxyguanosine (dGuo) from neutrophil extracellular traps (NETs). These molecules enter phagocytes and, through the host's purine (B94841) salvage pathway, are converted by dCK into forms that trigger programmed cell death. By inhibiting dCK, (R)-DI-87 shields these immune cells, enhancing their ability to infiltrate abscesses and clear the infection.[1][2][3][4][5] This application note provides detailed protocols for evaluating the efficacy of (R)-DI-87 in both in vitro and in vivo models of S. aureus infection.

Mechanism of Action: Host-Directed Therapy

(R)-DI-87's mechanism of action is centered on the inhibition of a host enzyme, deoxycytidine kinase (dCK), to bolster the host's immune response against S. aureus.

Signaling Pathway of S. aureus-Induced Macrophage Apoptosis and DI-87 Intervention

DI87_MoA cluster_Sa Staphylococcus aureus cluster_Host Host Phagocyte Sa S. aureus Toxins Secretes AdsA/Nuc Sa->Toxins dAdodGuo dAdo/dGuo (Deoxyribonucleosides) Toxins->dAdodGuo Generates from NETs hENT1 hENT1 Transporter dCK dCK (Deoxycytidine Kinase) hENT1->dCK Conversion to toxic metabolites dAdodGuo->hENT1 Uptake Apoptosis Caspase-3 Activation -> Apoptosis dCK->Apoptosis DI87 (R)-DI-87 DI87->dCK Inhibits

Caption: Mechanism of (R)-DI-87 in preventing S. aureus-induced macrophage apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments evaluating the efficacy of (R)-DI-87.

Table 1: In Vivo Efficacy of (R)-DI-87 in a Mouse Model of S. aureus Bloodstream Infection

ParameterVehicle Control(R)-DI-87 TreatmentReference
Dosage 40% Captisol in water75 mg/kg[6]
Administration Oral gavage, every 12 hoursOral gavage, every 12 hours[6]
Infection Model Intravenous injection of 107 CFU S. aureus NewmanIntravenous injection of 107 CFU S. aureus Newman[6]
Bacterial Load in Kidneys (Day 5) ~ 108 CFU/g tissue~ 106 CFU/g tissue[7][8][9]

Table 2: In Vitro Protection of Macrophages from Deoxyribonucleoside-Induced Cytotoxicity

ParameterUntreated ControlDeoxyribonucleoside + (R)-DI-87Reference
Cell Line U937-derived macrophagesU937-derived macrophages[6]
(R)-DI-87 Concentration -1 µM[6]
Deoxyadenosine (dAdo) -200 µM[6]
Deoxyguanosine (dGuo) -200 µM[6]
Caspase-3 Activity BaselineSignificantly reduced vs. deoxyribonucleoside alone[6]
Cell Viability HighSignificantly increased vs. deoxyribonucleoside alone[6]

Experimental Protocols

In Vivo Murine Model of S. aureus Bloodstream Infection

This protocol details the evaluation of (R)-DI-87 in a systemic S. aureus infection model in mice.

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis (Day 5) prep_bac Prepare S. aureus Inoculum (10^8 CFU/mL) infection Infect Mice via IV Injection (10^7 CFU S. aureus) prep_bac->infection prep_drug Prepare (R)-DI-87 in 40% Captisol (75 mg/kg dose volume) treatment Administer (R)-DI-87 or Vehicle (Oral Gavage, q12h) prep_drug->treatment treatment->infection 1h pre-infection & ongoing monitoring Monitor Animal Health (Weight, Clinical Signs) infection->monitoring harvest Harvest Kidneys and Other Organs monitoring->harvest cfu Determine Bacterial Load (CFU/g) harvest->cfu immuno Immunofluorescence for Macrophages harvest->immuno

Caption: Workflow for the in vivo evaluation of (R)-DI-87.

Materials:

  • Staphylococcus aureus strain Newman

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • (R)-DI-87

  • Captisol

  • Sterile water for injection

  • C57BL/6 mice (female, 8-10 weeks old)

  • Standard laboratory equipment for animal handling, injection, and surgery

Procedure:

  • Inoculum Preparation:

    • Culture S. aureus Newman from a frozen stock on a TSA plate overnight at 37°C.

    • Inoculate a single colony into 10 mL of TSB and grow overnight at 37°C with shaking.

    • Dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.8).

    • Harvest bacteria by centrifugation, wash twice with sterile PBS.

    • Resuspend the bacterial pellet in PBS to a final concentration of 1 x 108 CFU/mL. Verify the concentration by serial dilution and plating on TSA.

  • Drug Formulation:

    • Prepare a 40% (w/v) Captisol solution by dissolving Captisol powder in sterile water.

    • Suspend (R)-DI-87 in the 40% Captisol solution to achieve the final concentration for a 75 mg/kg dosage based on the average weight of the mice (typically in a volume of 100-200 µL).

  • Infection and Treatment:

    • Administer 75 mg/kg of (R)-DI-87 or vehicle (40% Captisol) to mice via oral gavage.

    • One hour after the initial treatment, infect the mice by injecting 100 µL of the S. aureus inoculum (1 x 107 CFU) into the tail vein.

    • Continue to administer (R)-DI-87 or vehicle every 12 hours for the duration of the experiment.

    • Monitor the health of the mice daily (weight, posture, activity).

  • Analysis of Bacterial Load:

    • On day 5 post-infection, euthanize the mice.

    • Aseptically harvest organs (kidneys, liver, spleen).

    • Weigh each organ and homogenize in 1 mL of sterile PBS.

    • Perform serial dilutions of the homogenates in PBS and plate on TSA plates.

    • Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU per gram of tissue.

In Vitro Macrophage Protection Assay

This assay assesses the ability of (R)-DI-87 to protect macrophages from apoptosis induced by S. aureus-derived deoxyribonucleosides.

Materials:

  • U937 human monocytic cell line

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • (R)-DI-87

  • Deoxyadenosine (dAdo) and Deoxyguanosine (dGuo)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Caspase-3 activity assay kit

Procedure:

  • Macrophage Differentiation:

    • Culture U937 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 4 x 105 U937 cells per well in a 24-well plate.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 48 hours at 37°C in 5% CO2.

    • After 48 hours, aspirate the medium and replace it with fresh, PMA-free medium. Incubate for another 24 hours.

  • Treatment:

    • Prepare working solutions of (R)-DI-87 (1 µM), dAdo (200 µM), and dGuo (200 µM) in culture medium.

    • Pre-treat the differentiated macrophages with 1 µM (R)-DI-87 or vehicle for 1 hour.

    • Add 200 µM dAdo or 200 µM dGuo to the appropriate wells. Include controls for vehicle, (R)-DI-87 alone, and deoxyribonucleosides alone.

    • Incubate for 48 hours at 37°C in 5% CO2.

  • Analysis:

    • Cell Viability: At the end of the incubation, measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

    • Caspase-3 Activity: For apoptosis measurement, lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit according to the manufacturer's protocol.

Immunofluorescence Staining for Macrophage Infiltration

This protocol is for visualizing macrophage infiltration into the abscesses in tissue sections from the in vivo experiment.

Materials:

  • Formalin-fixed, paraffin-embedded kidney or liver tissues

  • Primary antibody: anti-F4/80 (for murine macrophages)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstain

  • Blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100)

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

Procedure:

  • Tissue Preparation:

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval by heating the slides in citrate buffer.

    • Wash the slides in PBS.

  • Staining:

    • Permeabilize the sections with 0.3% Triton X-100 in PBS.

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-F4/80 antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Wash with PBS.

    • Counterstain with DAPI for 5 minutes.

    • Mount the slides with an anti-fade mounting medium.

  • Imaging:

    • Visualize the sections using a fluorescence or confocal microscope. Macrophages will be identified by the F4/80 staining (e.g., red fluorescence), and nuclei by DAPI (blue fluorescence). Compare the infiltration of macrophages into the abscesses between the (R)-DI-87-treated and vehicle-treated groups.[6]

References

Application Notes and Protocols: DI-87 Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DI-87 is a potent and selective, orally active inhibitor of deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway. As a clinical-stage anti-cancer agent, this compound holds promise for use in combination therapies against tumors that express dCK. Furthermore, it has demonstrated potential in attenuating the virulence of antibiotic-resistant Staphylococcus aureus. Proper handling and storage of this compound, particularly in its commonly used solvent, Dimethyl Sulfoxide (DMSO), are critical for ensuring experimental reproducibility and maximizing its therapeutic potential. These application notes provide detailed information on the solubility and stability of this compound in DMSO, along with protocols for its preparation and storage.

This compound Properties

PropertyValue
Chemical Name (R)-2-((1-(2-(4-methoxy-3-(2-morpholinoethoxy)phenyl)-5-methylthiazol-4-yl)ethyl)thio)pyrimidine-4,6-diamine
Molecular Formula C₂₃H₃₀N₆O₃S₂
Molecular Weight 502.65 g/mol
Mechanism of Action Selective inhibitor of deoxycytidine kinase (dCK)

Solubility of this compound in DMSO

This compound exhibits high solubility in DMSO. Quantitative analysis has determined the solubility to be:

SolventSolubilityMolar EquivalentNotes
DMSO145 mg/mL[1]288.47 mM[1]Ultrasonic assistance is recommended to achieve complete dissolution[1].
Experimental Protocol for Determining this compound Solubility in DMSO

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in DMSO, which can be adapted for other small molecules and solvents.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Ultrasonic bath

  • Microcentrifuge

  • Calibrated positive displacement pipette

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of anhydrous DMSO in a sealed vial.

  • Equilibration: Agitate the mixture vigorously using a vortex mixer and sonicate in an ultrasonic bath to facilitate dissolution. Allow the solution to equilibrate at a controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) with continuous gentle agitation to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Filtration: Carefully collect the supernatant using a calibrated pipette and filter it through a 0.22 µm PTFE syringe filter to remove any remaining solid particles.

  • Quantification: Prepare a series of standard solutions of this compound in DMSO of known concentrations. Analyze both the standard solutions and the filtered sample by HPLC.

  • Data Analysis: Construct a calibration curve from the standard solutions. Use the peak area from the chromatogram of the filtered sample to determine the concentration of this compound, which represents its equilibrium solubility.

Stability of this compound in DMSO

The stability of this compound in DMSO is crucial for maintaining its biological activity in experimental assays. While a detailed, compound-specific, long-term stability study for this compound in DMSO is not publicly available, general guidelines for small molecule inhibitors in DMSO provide a strong framework for proper handling and storage.

Key Factors Influencing Stability in DMSO:

  • Water Content: DMSO is highly hygroscopic and can absorb moisture from the air, which may lead to hydrolysis of susceptible compounds. The use of anhydrous DMSO is highly recommended.

  • Temperature: Lower temperatures generally slow down degradation processes.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade some compounds. Aliquoting stock solutions is recommended to minimize this.

  • Light: Exposure to light can cause photodegradation of sensitive compounds. Storage in amber vials is advisable.

Recommended Storage Conditions for this compound in DMSO

Based on vendor recommendations and general best practices, the following storage conditions are advised for this compound stock solutions in DMSO:

Storage TemperatureRecommended Duration
-80°CUp to 6 months
-20°CUp to 1 month

For longer-term storage, -80°C is preferable. It is crucial to use tightly sealed vials to prevent moisture absorption.

Protocols for Preparation and Handling of this compound in DMSO

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (Molecular Weight: 502.65 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 502.65 g/mol * 1000 mg/g = 5.0265 mg

  • Weighing: Accurately weigh out the calculated amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile vial.

  • Mixing: Vortex the solution vigorously and then place it in an ultrasonic bath until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles are present.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, amber vials. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol for Diluting this compound Stock Solution for In Vitro Assays

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in anhydrous DMSO to achieve intermediate concentrations.

  • Final Dilution (in Aqueous Medium): To minimize precipitation, add the final DMSO solution of this compound to the aqueous experimental medium (e.g., cell culture medium) dropwise while vortexing or gently mixing. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathway and Experimental Workflow Diagrams

Deoxycytidine Kinase (dCK) Signaling Pathway

This compound is a selective inhibitor of deoxycytidine kinase (dCK). In the context of DNA damage, dCK is activated by the Ataxia-Telangiectasia Mutated (ATM) kinase, playing a role in the G2/M cell cycle checkpoint.

dCK_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double Strand Break ATM ATM Kinase (activated) DNA_Damage->ATM activates dCK_inactive dCK (inactive) ATM->dCK_inactive phosphorylates dCK_active dCK (active) dCK_inactive->dCK_active G2M_Checkpoint G2/M Checkpoint Activation dCK_active->G2M_Checkpoint contributes to Deoxycytidine Deoxycytidine DI87 This compound DI87->dCK_active inhibits dCMP dCMP Deoxycytidine->dCMP phosphorylation

Caption: The ATM-dCK signaling pathway in response to DNA damage.

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing a stock solution of this compound in DMSO.

stock_solution_workflow start Start calculate Calculate Mass of this compound for 10 mM Solution start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and Sonicate Until Dissolved add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a this compound stock solution in DMSO.

Logical Workflow for Troubleshooting Solubility Issues

This diagram provides a logical approach to troubleshooting common solubility issues encountered when working with small molecules like this compound.

solubility_troubleshooting rect_node rect_node start Compound Precipitates in Aqueous Medium? check_dmso_conc Final DMSO Concentration > 0.5%? start->check_dmso_conc reduce_dmso Reduce Final DMSO Concentration check_dmso_conc->reduce_dmso Yes stepwise_dilution Use Stepwise Dilution? check_dmso_conc->stepwise_dilution No perform_stepwise Perform Stepwise Dilution in Aqueous Medium stepwise_dilution->perform_stepwise No fully_dissolved Stock Fully Dissolved in DMSO? stepwise_dilution->fully_dissolved Yes consider_cosolvent Consider Co-solvent (e.g., PEG, Tween) fully_dissolved->consider_cosolvent Yes sonicate_more Sonicate/Vortex Stock Solution Longer fully_dissolved->sonicate_more No use_fresh_dmso Use Fresh, Anhydrous DMSO sonicate_more->use_fresh_dmso

Caption: Troubleshooting guide for this compound solubility issues.

References

Application Notes and Protocols for PET Imaging of DI-87 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DI-87 is a potent and selective small molecule inhibitor of deoxycytidine kinase (dCK), a critical enzyme in the nucleoside salvage pathway.[1][2] This pathway is essential for the production of deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair, particularly in certain cancer cells.[1] By inhibiting dCK, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis.[3] Positron Emission Tomography (PET) is a non-invasive imaging technique that can be utilized to assess the pharmacodynamic effects of this compound by measuring its engagement with the dCK target in vivo.[1] This is achieved not by directly imaging this compound, but by using the PET tracer [¹⁸F]Clofarabine ([¹⁸F]CFA), a dCK substrate.[1][3] The uptake and retention of [¹⁸F]CFA are directly proportional to dCK activity.[1] Therefore, the administration of this compound leads to a measurable reduction in the [¹⁸F]CFA PET signal, providing a quantitative measure of target engagement.[1] These application notes provide detailed protocols for utilizing [¹⁸F]CFA PET imaging to assess this compound target engagement in preclinical models.

Signaling Pathway and Mechanism of Action

Deoxycytidine kinase is a key enzyme in the nucleoside salvage pathway, which recycles deoxyribonucleosides from degraded DNA to synthesize dNTPs. In many cancer cells, this pathway is upregulated to meet the high demand for DNA precursors during rapid proliferation.[2] this compound acts as a competitive inhibitor of dCK, blocking the phosphorylation of deoxycytidine and other natural substrates.[1] The PET tracer, [¹⁸F]Clofarabine, is a nucleoside analog that is also a substrate for dCK.[3] Upon entering the cell, [¹⁸F]CFA is phosphorylated by dCK, trapping the radiotracer within the cell.[1] The accumulation of phosphorylated [¹⁸F]CFA can be detected and quantified by PET imaging. When this compound is present, it competes with [¹⁸F]CFA for binding to dCK, thereby reducing the phosphorylation and trapping of the radiotracer. This results in a decreased PET signal in tissues where dCK is active, providing a direct measure of this compound's target engagement.[1]

DI87_MoA cluster_0 Nucleoside Salvage Pathway cluster_1 PET Imaging dC Deoxycytidine dCK dCK dC->dCK Substrate dCMP dCMP dCK->dCMP Phosphorylation dCK_pet dCK dNTPs dNTPs dCMP->dNTPs DNA DNA Synthesis & Repair dNTPs->DNA F18_CFA_in [¹⁸F]CFA (extracellular) F18_CFA_cell [¹⁸F]CFA (intracellular) F18_CFA_in->F18_CFA_cell Transport F18_CFA_cell->dCK_pet Substrate F18_CFA_P [¹⁸F]CFA-Monophosphate (trapped) dCK_pet->F18_CFA_P Phosphorylation PET_Signal PET Signal F18_CFA_P->PET_Signal DI87 This compound DI87->dCK Inhibition DI87->dCK_pet Inhibition

Caption: Mechanism of this compound action and [¹⁸F]CFA PET imaging.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
EC₅₀CCRF-CEM10.2 nM[1]
IC₅₀ ((R)-DI-87)CEM T-ALL3.15 nM
IC₅₀ ((S)-DI-87)CEM T-ALL468 nM

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in NSG Mice Bearing CEM Tumors

Dose (Oral Gavage)Peak Plasma Concentration TimePeak Tumor Concentration TimeDuration of Full dCK InhibitionReference
5 mg/kg1 - 3 hours3 - 9 hoursMinimal Inhibition[1]
10 mg/kg1 - 3 hours3 - 9 hoursFull inhibition with recovery starting at 12 hours[1]
25 mg/kg1 - 3 hours3 - 9 hoursMaintained for 12 hours, full recovery after 36 hours[1]

Table 3: Biodistribution of [¹⁸F]Clofarabine in Humans

OrganUptake
BladderHighest
KidneysHigh
LiverHigh
SpleenHigh
Bone MarrowHigh

Experimental Protocols

Protocol 1: Radiosynthesis of [¹⁸F]Clofarabine ([¹⁸F]CFA)

This protocol describes the automated synthesis of [¹⁸F]CFA using an ELIXYS module.[4]

Materials:

  • ELIXYS radiosynthesis module

  • Precursor: 2-chloro-9-(5-O-(4,4'-dimethoxytrityl)-2-O-trifluoromethanesulfonyl-3-O-benzoyl-β-D-ribofuranosyl)adenine

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (MeCN)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Semi-preparative HPLC system with a C18 column

  • Mobile phase: Acetonitrile and 25 mM Ammonium Acetate (aq)

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Ethanol

  • Sterile water for injection

  • 0.22 µm sterile filter

Procedure:

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge.

  • Elution: Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Radiolabeling: Add the precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a controlled temperature (e.g., 120°C) for a specific time (e.g., 10-15 minutes) to facilitate the nucleophilic substitution.

  • Deprotection: After cooling, add hydrochloric acid to the reaction mixture and heat to remove the protecting groups.

  • Neutralization: Neutralize the reaction mixture with sodium hydroxide.

  • Purification: Purify the crude product using semi-preparative HPLC. Collect the fraction corresponding to [¹⁸F]CFA.

  • Formulation: Remove the HPLC solvent from the collected fraction by rotary evaporation. Reformulate the purified [¹⁸F]CFA in a sterile solution (e.g., ethanol/saline) and pass it through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control: Perform quality control tests to determine radiochemical purity, chemical purity, specific activity, and sterility.

Radiosynthesis_Workflow start Start f18_trap [¹⁸F]Fluoride Trapping start->f18_trap elution Elution with K₂₂₂/K₂CO₃ f18_trap->elution drying Azeotropic Drying elution->drying labeling Radiolabeling with Precursor drying->labeling deprotection Acidic Deprotection labeling->deprotection neutralization Neutralization deprotection->neutralization hplc HPLC Purification neutralization->hplc formulation Formulation hplc->formulation qc Quality Control formulation->qc end End qc->end

Caption: Workflow for the radiosynthesis of [¹⁸F]CFA.

Protocol 2: In Vivo PET Imaging of this compound Target Engagement in a Mouse Xenograft Model

This protocol outlines the procedure for assessing this compound target engagement using [¹⁸F]CFA PET in mice bearing human tumor xenografts (e.g., CCRF-CEM).[1][3]

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • CCRF-CEM human T-cell acute lymphoblastic leukemia cells

  • Matrigel

  • This compound

  • Vehicle for this compound (e.g., PEG-200:Transcutol:Labrasol:Tween-80 in a 5:3:1:1 ratio)[1]

  • [¹⁸F]CFA

  • Small animal PET/CT scanner

  • Anesthesia system (e.g., isoflurane)

  • Warming pad

  • Tail vein catheter

Procedure:

  • Xenograft Tumor Model Generation:

    • Culture CCRF-CEM cells according to standard protocols.

    • Subcutaneously implant a suspension of CCRF-CEM cells mixed with Matrigel into the flank of the immunodeficient mice.

    • Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

  • This compound Administration:

    • Prepare the desired dose of this compound in the vehicle.

    • Administer this compound to the tumor-bearing mice via oral gavage at a predetermined time before the PET scan (e.g., 3 hours).[1] Control animals should receive the vehicle only.

  • Animal Preparation for PET Imaging:

    • Fast the mice for 4-6 hours before the scan to reduce background signal.

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance).

    • Place the anesthetized mouse on a warming pad to maintain body temperature.

    • Insert a tail vein catheter for [¹⁸F]CFA injection.

  • [¹⁸F]CFA Injection and Uptake:

    • Administer a bolus injection of [¹⁸F]CFA (e.g., ~7.4 MBq or 200 µCi) via the tail vein catheter.

    • Allow for an uptake period of 3 hours post-injection.[3] The animal should remain anesthetized and warm during this period.

  • PET/CT Imaging:

    • Position the mouse in the PET/CT scanner.

    • Acquire a CT scan for anatomical reference and attenuation correction.

    • Acquire a static PET scan for a specified duration (e.g., 10-15 minutes).

  • Post-Imaging:

    • Recover the mouse from anesthesia on a warming pad.

    • Monitor the animal until it is fully ambulatory.

PET_Workflow start Start xenograft Tumor Xenograft Model start->xenograft di87_admin This compound or Vehicle Administration xenograft->di87_admin anesthesia Anesthesia & Animal Prep di87_admin->anesthesia tracer_injection [¹⁸F]CFA Injection anesthesia->tracer_injection uptake Tracer Uptake Period (3h) tracer_injection->uptake pet_ct_scan PET/CT Scan uptake->pet_ct_scan recovery Animal Recovery pet_ct_scan->recovery end End recovery->end

Caption: Experimental workflow for in vivo PET imaging.

Protocol 3: PET Data Analysis for Target Engagement Quantification

This protocol describes the analysis of PET images to quantify [¹⁸F]CFA uptake and determine this compound target engagement.[2]

Materials:

  • PET/CT image files (e.g., DICOM format)

  • Image analysis software (e.g., PMOD, OsiriX, or similar)

Procedure:

  • Image Reconstruction and Co-registration:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET and CT images for accurate anatomical localization.

  • Region of Interest (ROI) Definition:

    • On the co-registered images, manually or semi-automatically draw three-dimensional ROIs around the tumor.

    • Draw ROIs on other relevant tissues for comparison (e.g., muscle, liver).

  • Quantification of Tracer Uptake:

    • From the ROIs, extract the mean or maximum radioactivity concentration (in Bq/mL or similar units).

    • Calculate the Standardized Uptake Value (SUV) for each ROI using the following formula:

      • SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Body weight [g])

    • Alternatively, express uptake as the percentage of the injected dose per gram of tissue (%ID/g).

  • Determination of Target Engagement:

    • Compare the mean SUV or %ID/g in the tumors of this compound-treated animals to that of the vehicle-treated control group.

    • Calculate the percentage of dCK inhibition using the following formula:

      • % dCK Inhibition = [1 - (Mean Tumor Uptake in Treated Group / Mean Tumor Uptake in Control Group)] * 100

Conclusion

PET imaging with [¹⁸F]CFA is a powerful, non-invasive method for quantifying the target engagement of the dCK inhibitor this compound in preclinical models. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute studies aimed at understanding the pharmacodynamics of this compound and similar compounds. This approach can be instrumental in dose optimization and in the overall preclinical development of novel cancer therapeutics targeting the nucleoside salvage pathway.

References

Application Notes and Protocols for the Quantification of DI-87 in Plasma and Tumor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed methodologies for the sensitive and accurate quantification of DI-87, a selective deoxycytidine kinase (dCK) inhibitor, in both plasma and tumor tissue samples. The protocols described herein utilize Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for robust and reliable bioanalysis. Included are comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this document outlines the signaling pathway of this compound and presents typical pharmacokinetic data.

Introduction

This compound is an orally active and selective inhibitor of deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway.[1][2] By inhibiting dCK, this compound prevents the phosphorylation of deoxycytidine, leading to a reduction in the cellular pool of deoxynucleoside triphosphates (dNTPs) required for DNA synthesis and repair.[3] This mechanism of action makes dCK an attractive target for anticancer therapy, and this compound has demonstrated antitumor activity in preclinical models, particularly when used in combination with other agents.[2]

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies during preclinical and clinical development. This document provides detailed protocols for the determination of this compound concentrations in plasma and tumor samples using LC-MS/MS, a highly sensitive and specific analytical technique.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by inhibiting deoxycytidine kinase (dCK), a critical enzyme in the nucleoside salvage pathway. This pathway allows cells to recycle nucleosides from degraded DNA to synthesize new DNA. In many cancer cells, this pathway is upregulated to support rapid proliferation. By blocking dCK, this compound disrupts the supply of necessary building blocks for DNA replication, leading to cell cycle arrest and inhibition of tumor growth.[3]

DI87_Pathway This compound inhibits dCK, blocking the nucleoside salvage pathway. cluster_salvage Nucleoside Salvage Pathway dC Deoxycytidine (dC) dCK Deoxycytidine Kinase (dCK) dC->dCK dA Deoxyadenosine (dA) dA->dCK dG Deoxyguanosine (dG) dG->dCK dCMP dCMP dCK->dCMP dAMP dAMP dCK->dAMP dGMP dGMP dCK->dGMP dNTPs dNTP Pool (dCTP, dATP, dGTP, dTTP) dCMP->dNTPs dAMP->dNTPs dGMP->dNTPs DNA_syn DNA Synthesis & Repair dNTPs->DNA_syn DI87 This compound DI87->dCK

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize typical pharmacokinetic parameters and bioanalytical method validation data for this compound.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterPlasmaTumor
Tmax (hours) 1 - 33 - 9
Plasma Half-life (hours) ~4-
Relative Bioavailability Orally ActiveLower than plasma

Data compiled from preclinical studies in mice.[2]

Table 2: LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N ≥ 10Analyte dependent
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery Consistent and reproducible> 80%
Matrix Effect MinimalMonitored and compensated by IS

Based on general bioanalytical method validation guidelines.

Experimental Protocols

These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

Workflow for this compound Quantification

DI87_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Collection ppt Protein Precipitation (Plasma) plasma->ppt tumor Tumor Collection homogenize Homogenization (Tumor) tumor->homogenize extract Supernatant/Extract Collection ppt->extract homogenize->extract lc LC Separation extract->lc ms MS/MS Detection (MRM) lc->ms quant Quantification ms->quant

Figure 2: Experimental workflow for this compound quantification.

Protocol 1: Quantification of this compound in Plasma

1. Materials and Reagents

  • This compound analytical standard

  • DI-82 (internal standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Control plasma (e.g., mouse, rat, human)

2. Sample Preparation (Protein Precipitation)

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.

  • Add 150 µL of ACN containing the internal standard (DI-82) at an appropriate concentration. The final concentration of the IS should be optimized based on instrument response.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).

  • Vortex briefly and centrifuge at 3,000 x g for 5 minutes.

  • Inject an appropriate volume (e.g., 5-10 µL) onto the LC-MS/MS system.

3. LC-MS/MS Conditions (General Guidance)

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration. The gradient should be optimized to ensure good separation from matrix components.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: The precursor ion will be [M+H]+, which is approximately m/z 503.18. The product ion will depend on the fragmentation pattern, which needs to be determined experimentally. A potential fragment could arise from the loss of the morpholinoethoxy group or other cleavages.

    • DI-82 (IS): The precursor ion will be [M+H]+. The exact mass and fragmentation will depend on the structure of DI-82.

    • Note: The exact m/z values for precursor and product ions must be optimized by infusing a standard solution of this compound and DI-82 into the mass spectrometer.

4. Calibration and Quantification

  • Prepare a series of calibration standards by spiking control plasma with known concentrations of this compound.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Analyze the calibration standards, QC samples, and unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard (DI-82) against the nominal concentration of this compound.

  • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Protocol 2: Quantification of this compound in Tumor Tissue

1. Materials and Reagents

  • All materials from Protocol 1

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenization buffer (e.g., PBS or a specified lysis buffer)

  • Bead homogenizer and appropriate beads (e.g., ceramic or stainless steel)

2. Sample Preparation (Tissue Homogenization and Extraction)

  • Thaw tumor tissue samples on ice.

  • Accurately weigh the tumor tissue.

  • Add homogenization buffer at a fixed ratio (e.g., 3-5 volumes of buffer to tissue weight, e.g., 300-500 µL for 100 mg of tissue).

  • Add homogenization beads to the tube.

  • Homogenize the tissue using a bead homogenizer according to the manufacturer's instructions. Ensure the sample remains cold during homogenization.

  • Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 minutes) to pellet cellular debris.

  • Transfer the supernatant (tissue lysate) to a clean tube.

  • To 50 µL of the tissue lysate, add 150 µL of ACN containing the internal standard (DI-82).

  • Follow steps 4-10 from the plasma sample preparation protocol.

3. LC-MS/MS Conditions and Quantification

  • The LC-MS/MS conditions and quantification procedure are the same as described in Protocol 1 for plasma analysis. The method may require re-optimization and validation for the tumor matrix to account for potential matrix effects.

Disclaimer

These protocols are intended for research use only and should be performed by trained personnel. The specific parameters, especially the MRM transitions, must be empirically determined and optimized for the specific instrumentation used. All work should be conducted in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols for Establishing a DI-87 Resistant Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DI-87 is a potent and selective inhibitor of deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway.[1][2] This pathway allows cells to recycle deoxyribonucleosides for DNA synthesis and is a known mechanism of resistance to therapies that target the de novo nucleotide synthesis pathway.[1] The development of cell lines resistant to this compound is a critical step in understanding potential clinical resistance mechanisms, identifying new therapeutic strategies to overcome resistance, and for the preclinical evaluation of novel combination therapies.

These application notes provide a detailed protocol for the generation and characterization of a this compound resistant cell line using the human T-cell acute lymphoblastic leukemia (T-ALL) cell line, CCRF-CEM, as a model system. CCRF-CEM cells are a suitable model as they have been used in previous studies to evaluate the activity of this compound.[1][2]

Signaling Pathway of this compound

This compound targets deoxycytidine kinase (dCK) within the nucleoside salvage pathway. dCK phosphorylates deoxycytidine, deoxyadenosine, and deoxyguanosine to their respective monophosphates, which are subsequently converted to triphosphates for DNA synthesis. By inhibiting dCK, this compound disrupts the salvage of these nucleosides, leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

DI87_Pathway cluster_0 De Novo Synthesis cluster_1 Nucleoside Salvage Pathway Ribonucleotides Ribonucleotides RNR Ribonucleotide Reductase Ribonucleotides->RNR dNTPs dNTPs RNR->dNTPs DNA_Synthesis DNA Synthesis & Cell Proliferation dNTPs->DNA_Synthesis Deoxycytidine Deoxycytidine dCK Deoxycytidine Kinase (dCK) Deoxycytidine->dCK dCMP dCMP dCK->dCMP dNTPs_salvage dNTPs dCMP->dNTPs_salvage dNTPs_salvage->DNA_Synthesis DI_87 This compound DI_87->dCK Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound in the context of nucleotide synthesis pathways.

Experimental Protocols

Materials and Reagents
  • Cell Line: CCRF-CEM (ATCC® CCL-119™) human T-ALL cell line.

  • Culture Medium: RPMI-1640 medium (ATCC® 30-2001™) supplemented with 10% fetal bovine serum (FBS).

  • This compound: Prepare a stock solution in DMSO.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Annexin V-FITC Apoptosis Detection Kit.

  • Antibodies: Primary antibodies against dCK and MDR1 (P-glycoprotein), and a suitable secondary antibody.

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • DMSO.

  • 96-well and 6-well plates.

  • Cell culture flasks.

Determination of this compound IC50 in Parental CCRF-CEM Cells

The initial step is to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental CCRF-CEM cell line. This value will guide the starting concentration for the development of the resistant cell line.

Protocol: MTT Assay

  • Cell Seeding: Seed CCRF-CEM cells in a 96-well plate at a density of 1 x 10^5 viable cells/mL in 100 µL of culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add 100 µL to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

ParameterValue (Example)Reference
Parental Cell Line CCRF-CEM
Drug (R)-DI-87[1]
Reported IC50 (dCK inhibition) 3.15 ± 1.2 nM[1]
Reported EC50 (Gemcitabine rescue) 10.2 nM[1][2][3]
Assay for IC50 Determination MTT Assay
Incubation Time 72 hours
Generation of this compound Resistant Cell Line (CCRF-CEM/DI-87R)

The most common method for generating a drug-resistant cell line is the stepwise dose-escalation method.

workflow start Parental CCRF-CEM Cells ic50 Determine IC50 of this compound start->ic50 culture_ic20 Culture cells in medium with IC20 of this compound ic50->culture_ic20 monitor Monitor cell growth and viability culture_ic20->monitor monitor->culture_ic20 Cells dying increase_dose Gradually increase this compound concentration monitor->increase_dose Growth recovers stable_growth Cells show stable growth at high this compound concentration increase_dose->stable_growth stable_growth->increase_dose No characterize Characterize Resistant Cell Line (CCRF-CEM/DI-87R) stable_growth->characterize Yes end This compound Resistant Cell Line Established characterize->end

References

Troubleshooting & Optimization

Navigating DI-87 Solubility Challenges: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the potent and selective deoxycytidine kinase (dCK) inhibitor, DI-87, achieving optimal solubility in aqueous solutions is a critical step for successful experimentation. This guide provides practical troubleshooting advice and frequently asked questions to address common solubility challenges encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a lipophilic compound and is sparingly soluble in aqueous buffers alone.[1] It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[2] For in vitro and in vivo studies, it is typically prepared as a stock solution in DMSO and then diluted into an appropriate vehicle.[3] A morpholine (B109124) moiety was specifically incorporated into the structure of this compound to improve its solubility compared to previous generations of dCK inhibitors.[3]

Q2: I'm seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous experimental medium. What should I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are several steps you can take:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous medium.

  • Use a Co-solvent Formulation: For in vivo studies or some in vitro assays, using a co-solvent system is highly recommended. Several formulations have been successfully used to achieve clear solutions or stable suspensions.[4][5]

  • Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the aqueous buffer to the DMSO stock solution gradually while vortexing. This can sometimes prevent immediate precipitation.

  • Consider Sonication or Gentle Heating: If precipitation occurs, gentle warming and/or sonication can help redissolve the compound.[4] However, be cautious with temperature-sensitive assays.

Q3: What are some recommended solvent formulations for in vivo use?

A3: Several formulations have been reported to achieve concentrations of at least 2.5 mg/mL. The choice of formulation may depend on the route of administration and the specific experimental requirements.

Formulation ComponentProtocol 1 (Clear Solution)Protocol 2 (Suspended Solution)Protocol 3 (Clear Solution)
DMSO 10%10%10%
PEG300 40%--
Tween-80 5%--
Saline 45%--
SBE-β-CD in Saline -90% (of 20% SBE-β-CD)-
Corn Oil --90%
Achieved Concentration ≥ 2.5 mg/mL (4.97 mM)2.5 mg/mL (4.97 mM)≥ 2.5 mg/mL (4.97 mM)
Notes Yields a clear solution.Requires sonication.Yields a clear solution.

Data summarized from MedchemExpress.[4][5]

Q4: Can I prepare a stock solution of this compound directly in an aqueous buffer?

A4: It is generally not recommended to prepare high-concentration stock solutions of this compound directly in aqueous buffers due to its poor aqueous solubility.[1] The most reliable method is to first create a high-concentration stock in 100% DMSO.[3] For example, a stock solution of 145 mg/mL (288.47 mM) in DMSO can be achieved with the help of sonication.[5]

Troubleshooting Guide

This section provides a step-by-step approach to resolving common solubility issues with this compound.

Issue 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.

Caption: Troubleshooting workflow for immediate precipitation.

Issue 2: The prepared this compound solution is cloudy or appears as a suspension.

Caption: Troubleshooting workflow for cloudy solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 502.65 g/mol )[2]

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 5.03 mg of this compound powder and place it in a clean microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the solid does not dissolve completely, sonicate the tube for 5-10 minutes.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

Procedure:

  • In a sterile tube, add 990 µL of pre-warmed cell culture medium.

  • Add 10 µL of the 10 mM this compound DMSO stock solution to the medium.

  • Immediately vortex the solution for 30 seconds to ensure rapid and uniform mixing.

  • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

  • Note: The final DMSO concentration in this working solution is 1%. Ensure this concentration is compatible with your cell line and experimental design.

This compound Mechanism of Action

This compound is an inhibitor of deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway.[6][7] This pathway allows cells to recycle deoxyribonucleosides from the extracellular environment to produce deoxyribonucleotide triphosphates (dNTPs), which are essential for DNA synthesis and repair.[7] By inhibiting dCK, this compound prevents the phosphorylation of deoxycytidine, leading to a depletion of the dNTP pool and subsequent cell cycle arrest.[7][8]

DI87_Pathway cluster_extracellular Extracellular cluster_cell Cell dC Deoxycytidine dC_in Deoxycytidine dC->dC_in Transport dCK dCK dC_in->dCK dCMP dCMP dCK->dCMP Phosphorylation DI87 This compound DI87->dCK dNTP dNTP pool dCMP->dNTP DNA DNA Synthesis & Repair dNTP->DNA

Caption: this compound inhibits dCK, blocking DNA synthesis.

References

DI-87 not showing expected cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DI-87. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of deoxycytidine kinase (dCK).[1][2] dCK is a critical enzyme in the nucleoside salvage pathway, which is responsible for phosphorylating deoxycytidine to produce nucleotides necessary for DNA synthesis and repair.[3][4] By inhibiting dCK, this compound blocks this pathway.

Q2: I am using this compound alone and not observing any cytotoxicity. Is this expected?

A2: Yes, this is an expected result. This compound on its own shows minimal to no growth inhibition.[1] Its anticancer effect is achieved through a dual-blockade strategy. To induce cytotoxicity, this compound must be used in combination with an inhibitor of the de novo nucleotide synthesis pathway, such as thymidine, which inhibits ribonucleotide reductase (RNR).[1][3] The simultaneous inhibition of both the salvage pathway (by this compound) and the de novo pathway (by thymidine) is required to effectively starve the cancer cells of essential dNTPs for DNA replication.[1]

Q3: Which enantiomer of this compound should I use?

A3: It is crucial to use the (R)-enantiomer of this compound. The (R)-enantiomer has a significantly higher affinity and inhibitory activity against dCK compared to the (S)-enantiomer.[1] The IC₅₀ of (R)-DI-87 is in the low nanomolar range, while the (S)-enantiomer is substantially less active.[1][3][5]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO.[5] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in DMSO, aliquot it into single-use vials to prevent repeated freeze-thaw cycles, and store it at -20°C or -80°C for long-term stability.[5][6][7] For experiments, thaw an aliquot and dilute it in pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your cell culture is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[7]

Troubleshooting Guide: this compound Not Showing Expected Cytotoxicity

If you are not observing the expected cytotoxic effects with this compound, please follow this step-by-step troubleshooting guide.

G start Start: No Cytotoxicity Observed with this compound check_combo Are you using this compound in combination with a de novo pathway inhibitor (e.g., Thymidine)? start->check_combo add_combo Action: Introduce a de novo pathway inhibitor. This compound is not cytotoxic as a single agent. check_combo->add_combo No check_enantiomer Are you using the correct (R)-enantiomer of this compound? check_combo->check_enantiomer Yes success Problem Solved add_combo->success use_r_enantiomer Action: Obtain and use (R)-DI-87. The (S)-enantiomer is significantly less active. check_enantiomer->use_r_enantiomer No check_dck Does your cell line express sufficient levels of dCK? check_enantiomer->check_dck Yes use_r_enantiomer->success validate_dck Action: Confirm dCK expression via Western Blot/qPCR or perform a Gemcitabine rescue assay. check_dck->validate_dck Unsure check_concentration Are the drug concentrations and incubation times optimized? check_dck->check_concentration Yes validate_dck->success optimize_conditions Action: Perform a dose-response and time-course experiment. Check IC50 values in the literature for your cell line. check_concentration->optimize_conditions No check_solubility Is the this compound properly dissolved and stable in your media? check_concentration->check_solubility Yes optimize_conditions->success prepare_fresh Action: Prepare fresh stock solutions in DMSO. Ensure final DMSO concentration is non-toxic. Check for precipitation. check_solubility->prepare_fresh No/Unsure check_assay Is your cytotoxicity assay performing correctly? check_solubility->check_assay Yes prepare_fresh->success validate_assay Action: Check positive and negative controls. Optimize cell seeding density. Consider using an orthogonal assay method. check_assay->validate_assay No/Unsure check_assay->success Yes validate_assay->success

Caption: Troubleshooting workflow for this compound experiments.

Data Summary Tables

Table 1: In Vitro Activity of this compound Enantiomers

CompoundTargetAssayCell LineIC₅₀ / EC₅₀ (nM)Reference
(R)-DI-87 dCK³H-dC Uptake AssayCEM T-ALL3.15 ± 1.2[1]
(S)-DI-87dCK³H-dC Uptake AssayCEM T-ALL468 ± 2.1[1]
(R)-DI-87 dCKGemcitabine RescueCCRF-CEM10.2[1][3][5]

Table 2: In Vivo Dosing and Pharmacokinetics of (R)-DI-87 in NSG Mice with CEM Tumors

ParameterDose (Oral)Peak Concentration TimePeak Concentration LevelReference
Plasma PK10, 25, 50 mg/kg1 - 3 hoursDose-dependent[1]
Tumor PK10, 25, 50 mg/kg3 - 9 hours< 1/3 of plasma levels[1]
dCK Inhibition25 mg/kg3 hoursFull inhibition[1][8]
Enzyme Recovery25 mg/kg36 hoursFull recovery[1][8]

Table 3: Solubility and Storage of (R)-DI-87

SolventConcentrationStorage (Stock Solution)Reference
DMSO145 mg/mL (288.47 mM)-80°C (6 months), -20°C (1 month)[5][6]
In Vivo Formulation 1≥ 2.5 mg/mLN/A[5][6]
In Vivo Formulation 22.5 mg/mLN/A[5][6]
In Vivo Formulation 3≥ 2.5 mg/mLN/A[5][6]
In vivo formulations involve mixtures of DMSO, PEG300, Tween-80, saline, SBE-β-CD, or corn oil.[5][6]

Key Experimental Protocols

Protocol 1: Gemcitabine Rescue Assay to Confirm this compound Activity

This assay confirms that this compound is active in your cell line by testing its ability to inhibit dCK and thus rescue cells from the cytotoxic effects of the dCK-dependent drug, gemcitabine.

  • Cell Seeding: Seed your cells (e.g., CCRF-CEM) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of Gemcitabine.

    • Prepare a serial dilution of (R)-DI-87.

  • Treatment:

    • Treat cells with a fixed, cytotoxic concentration of Gemcitabine (e.g., 10 nM).[4]

    • Concurrently, treat the Gemcitabine-exposed cells with the serial dilutions of (R)-DI-87.

    • Include control wells: untreated cells, cells with Gemcitabine only, and cells with the highest concentration of this compound only.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.[4][5]

  • Viability Assessment: Measure cell viability using a standard method (e.g., CellTiter-Glo®, MTT, or SRB assay).

  • Analysis: Plot the cell viability against the concentration of this compound. A dose-dependent increase in viability in the presence of Gemcitabine confirms this compound's dCK inhibitory activity. The EC₅₀ is the concentration of this compound that restores 50% of viability.

Protocol 2: Combination Cytotoxicity Assay (this compound + Thymidine)

This protocol is designed to assess the intended cytotoxic effect of this compound.

  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Compound Preparation:

    • Prepare serial dilutions of (R)-DI-87.

    • Prepare a stock solution of Thymidine.

  • Treatment:

    • Treat cells with the serial dilutions of (R)-DI-87.

    • Concurrently, treat cells with a fixed, optimized concentration of Thymidine.

    • Include control wells: untreated cells, cells with this compound only, and cells with Thymidine only.

  • Incubation: Incubate the plate for an appropriate duration (e.g., 48-72 hours), determined by a time-course experiment.

  • Viability Assessment: Measure cell viability using a standard method.

  • Analysis: Plot cell viability against the concentration of this compound in the presence of Thymidine to determine the IC₅₀ of the combination treatment.

Mechanism & Pathway Diagrams

Caption: Dual blockade of dNTP synthesis pathways by this compound and Thymidine.

G gem Gemcitabine (Prodrug) dck dCK gem->dck activated by gem_p Phosphorylated Gemcitabine (Active Drug) dck->gem_p rescue Cell Rescue (Viability Maintained) dck->rescue this compound prevents activation dna DNA Synthesis gem_p->dna inhibits death Cell Death dna->death di87 This compound di87->dck inhibits

Caption: Logical relationship in the Gemcitabine Rescue Assay.

References

Technical Support Center: Troubleshooting Inconsistent DI-87 In Vitro Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing in vitro experiments involving the deoxycytidine kinase (dCK) inhibitor, DI-87.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally active and selective inhibitor of deoxycytidine kinase (dCK).[1] Its mechanism of action involves binding to dCK and preventing the phosphorylation of deoxycytidine. This inhibition disrupts the nucleoside salvage pathway, leading to a reduction in the production of deoxyribonucleotide triphosphates (dNTPs) and subsequent cell cycle arrest, particularly in the S phase.[2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid powder under dry, dark conditions. Short-term storage (days to weeks) at 0-4°C is acceptable, while long-term storage (months to years) should be at -20°C.[3] Stock solutions are typically prepared in DMSO and can be stored at -20°C for up to one month or at -80°C for up to six months.[1]

Q3: My this compound is precipitating out of solution in my aqueous cell culture medium. What should I do?

A3: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. To mitigate this, ensure the final concentration of the solvent (e.g., DMSO) in your assay is low (typically ≤ 0.5%) and does not affect cell viability on its own. You can try to serially dilute the stock solution in the medium while vortexing to ensure rapid mixing. If precipitation persists, consider preparing a fresh, lower concentration stock solution.

Q4: I am observing high variability in my cell viability assay results with this compound. What are the potential causes?

A4: High variability in cell-based assays can stem from several factors. Key areas to investigate include:

  • Cell Culture Consistency: Ensure standardized cell seeding density, passage number, and media preparation.[4] Over-confluency or inconsistent growth phases can significantly alter cellular responses.

  • Pipetting Accuracy: Calibrate pipettes regularly and use appropriate techniques, especially for small volumes, to avoid errors in compound and reagent dispensing.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate this compound and media components, leading to skewed results. It is advisable to fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.

  • Reagent Quality: Use high-quality, fresh reagents and media. Batch-to-batch variability in serum can also impact results.

Q5: My IC50 values for this compound are inconsistent between experiments. What factors could be contributing to this?

A5: Inconsistent IC50 values for enzyme inhibitors like this compound can be influenced by several experimental parameters:

  • Substrate Concentration: For competitive inhibitors, the IC50 value is dependent on the substrate concentration. Ensure the substrate concentration is consistent across all experiments.

  • Enzyme Activity: The activity of the dCK enzyme can vary between preparations. Always use a consistent source and concentration of the enzyme.

  • Incubation Time and Temperature: Variations in incubation time or temperature can affect enzyme kinetics and, consequently, the apparent IC50.

  • Cell Density: In cell-based assays, the density of the cells can influence the measured IC50 value.[5][6] Standardize cell seeding protocols to minimize this variability.

Troubleshooting Guides

Inconsistent dCK Inhibition in Biochemical Assays
Observed Problem Potential Cause Recommended Solution
No or low dCK inhibition 1. Inactive this compound: Compound may have degraded due to improper storage. 2. Inactive Enzyme: dCK enzyme may have lost activity. 3. High ATP Concentration: For ATP-competitive inhibitors, high ATP levels can outcompete the inhibitor.1. Prepare a fresh stock solution of this compound. 2. Use a new batch of dCK enzyme and test its activity with a known substrate. 3. Optimize the ATP concentration in your assay; use a concentration at or near the Km for dCK.
High background signal 1. Contaminated Reagents: Buffers or other reagents may be contaminated. 2. Non-specific Binding: The antibody or detection reagent may be binding non-specifically. 3. Substrate Instability: The substrate may be degrading, leading to a high background.1. Prepare fresh, sterile buffers and reagents. 2. Increase the number of wash steps and optimize blocking conditions.[7] 3. Check the stability of your substrate under the assay conditions.
High variability between replicates 1. Pipetting Errors: Inaccurate dispensing of small volumes. 2. Incomplete Mixing: Reagents not uniformly mixed in the assay wells. 3. Temperature Gradients: Uneven temperature across the assay plate.1. Calibrate pipettes and use reverse pipetting for viscous solutions. 2. Ensure thorough mixing of all components before and after addition to the plate. 3. Equilibrate the plate to the reaction temperature before starting the assay.
Inconsistent Results in Cell-Based Assays
Observed Problem Potential Cause Recommended Solution
Lower than expected potency (high EC50/IC50) 1. Serum Protein Binding: this compound may be binding to proteins in the fetal bovine serum (FBS), reducing its free concentration. 2. Cell Density: High cell density can lead to an underestimation of potency.[5] 3. Drug Efflux: Cells may be actively pumping out the inhibitor.1. Reduce the serum concentration in your assay medium or use serum-free medium if the cells tolerate it. 2. Optimize and standardize the cell seeding density for your assays. 3. Investigate the expression of drug efflux pumps in your cell line.
High cell death in vehicle control 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Unhealthy Cells: Cells may be stressed due to over-confluency, high passage number, or contamination.1. Ensure the final DMSO concentration is non-toxic (typically <0.5%). Run a solvent toxicity control. 2. Use cells at a low passage number, ensure they are not over-confluent, and regularly test for mycoplasma contamination.
Inconsistent dose-response curve 1. Compound Precipitation: this compound may be precipitating at higher concentrations. 2. Assay Window: The dynamic range of the assay may be too narrow. 3. Incubation Time: The duration of treatment may not be optimal to observe the full effect.1. Visually inspect for precipitation. If observed, prepare fresh dilutions and ensure thorough mixing. 2. Optimize the assay to have a clear and robust signal-to-background ratio. 3. Perform a time-course experiment to determine the optimal incubation time for this compound treatment.

Data Presentation

Table 1: In Vitro Activity of this compound and its Stereoisomer

CompoundAssayCell LineIC50 (nM)Reference
(R)-DI-87³H-dC uptakeCEM T-ALL3.15 ± 1.2
(S)-DI-87³H-dC uptakeCEM T-ALL468 ± 2.1

Table 2: In Vitro Efficacy of this compound in a Gemcitabine (B846) Rescue Assay

CompoundAssayCell LineTreatmentEC50 (nM)Reference
(R)-DI-87CellTiter-GloCEM T-ALL10 nM Gemcitabine (72h)10.2[4][8]

Table 3: Effect of Bovine Serum Albumin (BSA) on this compound IC50

CompoundBSA Concentration (mg/mL)IC50 (nM)Reference
(R)-DI-8703.15[9]
(R)-DI-8725~10[9]
(R)-DI-8750~20[9]

Experimental Protocols

Protocol 1: Cellular dCK Activity Assay (³H-dC Uptake)

This protocol is adapted from a published study to measure the inhibition of dCK activity in cells.

Materials:

  • CEM T-ALL cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • [³H]-deoxycytidine (³H-dC)

  • Scintillation fluid

  • 96-well plates

  • Filter mats

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed CEM T-ALL cells in a 96-well plate at a density of 1 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Add the diluted compound to the cells and incubate for 1 hour at 37°C in a 5% CO₂ incubator.

  • Radiolabeling: Add [³H]-deoxycytidine to each well to a final concentration of 1 µCi/mL.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Harvesting: Harvest the cells onto filter mats using a cell harvester.

  • Washing: Wash the filter mats with ice-cold PBS to remove unincorporated radiolabel.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid.

  • Data Analysis: Measure the radioactivity using a scintillation counter. Determine the concentration of this compound that inhibits 50% of the ³H-dC uptake (IC50).

Protocol 2: Gemcitabine Rescue Assay (Cell Viability)

This protocol, based on a published study, assesses the ability of this compound to rescue cells from the cytotoxic effects of the dCK-dependent drug, gemcitabine.

Materials:

  • CEM T-ALL cells

  • RPMI-1640 medium with 10% FBS

  • This compound

  • Gemcitabine

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed CEM T-ALL cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 50 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of this compound. Add 25 µL of the this compound dilutions to the wells.

  • Gemcitabine Treatment: Add 25 µL of gemcitabine solution to each well to achieve a final concentration of 10 nM.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the EC50 value of this compound for rescuing gemcitabine-induced cytotoxicity.

Visualizations

dCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cellular Compartment Deoxycytidine Deoxycytidine ENT1 Nucleoside Transporter (e.g., ENT1) Deoxycytidine->ENT1 Uptake dCK Deoxycytidine Kinase (dCK) ENT1->dCK Substrate dCMP dCMP dCK->dCMP Phosphorylation DI_87 This compound DI_87->dCK Inhibition dNTPs dCTP, dTTP dCMP->dNTPs Further Phosphorylation DNA_Synthesis DNA Synthesis & Repair dNTPs->DNA_Synthesis Cell_Cycle Cell Cycle Progression (S-Phase) DNA_Synthesis->Cell_Cycle

Caption: Simplified signaling pathway of the deoxycytidine kinase (dCK) salvage pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent In Vitro Results Check_Reagents Reagents & Compound OK? Start->Check_Reagents Check_Cells Cell Health & Consistency OK? Check_Reagents->Check_Cells Yes Troubleshoot_Reagents Prepare Fresh Stocks & Reagents Check_Reagents->Troubleshoot_Reagents No Check_Assay Assay Protocol OK? Check_Cells->Check_Assay Yes Troubleshoot_Cells Standardize Cell Culture (Passage, Density) Check_Cells->Troubleshoot_Cells No Troubleshoot_Assay Optimize Assay Parameters (Concentrations, Times) Check_Assay->Troubleshoot_Assay No Re-evaluate Re-run Experiment Check_Assay->Re-evaluate Yes Troubleshoot_Reagents->Re-evaluate Troubleshoot_Cells->Re-evaluate Troubleshoot_Assay->Re-evaluate

Caption: A logical workflow for troubleshooting inconsistent this compound in vitro experiment results.

Experimental_Workflow Start Start Experiment Cell_Culture 1. Cell Culture (e.g., CEM T-ALL) Start->Cell_Culture Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment 3. Treat with this compound (Dose-Response) Seeding->Treatment Incubation 4. Incubate (e.g., 72 hours) Treatment->Incubation Assay 5. Perform Assay (e.g., CellTiter-Glo) Incubation->Assay Readout 6. Measure Signal (Luminescence) Assay->Readout Analysis 7. Data Analysis (IC50/EC50) Readout->Analysis

Caption: A general experimental workflow for assessing the in vitro efficacy of this compound.

References

Technical Support Center: Improving the Oral Bioavailability of DI-87

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DI-87. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental evaluation of this compound's oral bioavailability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why was it developed?

A1: this compound is an orally active and selective inhibitor of deoxycytidine kinase (dCK).[1][2][3][4] It was developed as an improvement upon previous dCK inhibitors, such as DI-39 and DI-82, which had limitations including poor solubility and suboptimal pharmacokinetic profiles.[2][3][5] A morpholine (B109124) moiety was specifically incorporated into the structure of this compound to enhance its solubility.[5]

Q2: Is this compound considered to have good oral bioavailability?

A2: this compound is described as an "orally active" and "orally available" compound.[1][5][6] In preclinical studies, oral administration of this compound resulted in peak plasma concentrations between 1 and 3 hours, with a plasma half-life of approximately 4 hours.[1][2][7] While it was designed for improved solubility, specific quantitative data on its absolute bioavailability is not extensively published in the provided resources. Challenges in achieving optimal and consistent oral bioavailability can still arise due to a variety of factors.

Q3: What are the primary factors that can limit the oral bioavailability of a compound like this compound?

A3: The oral bioavailability of any drug, including this compound, is primarily influenced by its solubility, permeability, and susceptibility to first-pass metabolism.[8][9] Poor aqueous solubility can lead to incomplete dissolution in the gastrointestinal tract, while low permeability can hinder its absorption across the intestinal wall.[10][11] Additionally, extensive metabolism in the gut wall or liver before reaching systemic circulation (first-pass effect) can significantly reduce bioavailability.[8][12][13] Efflux transporters, such as P-glycoprotein, can also actively pump the drug back into the intestinal lumen, further limiting absorption.[14][15]

Troubleshooting Guide

Issue 1: Low or Variable Plasma Concentrations of this compound After Oral Administration

This is a common issue that can stem from several factors related to the compound's physicochemical properties and the experimental setup.

Potential Causes and Troubleshooting Steps:

  • Poor Solubility and Dissolution: Even though this compound was designed for better solubility, it may still exhibit solubility limitations in certain vehicles or gastrointestinal conditions.

    • Solution: Optimize the formulation. Experiment with different vehicle compositions. For preclinical studies, consider using solubilizing excipients such as cyclodextrins, or formulating this compound as a solid dispersion or a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS).[10][11][16]

  • Inadequate Formulation: The physical properties of the dosing formulation can significantly impact absorption.

    • Solution: Ensure the formulation is homogenous, especially if it is a suspension.[17] For suspensions, particle size reduction (micronization or nanosizing) can increase the surface area for dissolution.[10][18][19]

  • First-Pass Metabolism: this compound may be subject to metabolism by enzymes in the liver and/or gut wall.[8][13][20]

    • Solution: While difficult to mitigate without chemical modification of the drug, understanding the extent of first-pass metabolism is crucial. This can be assessed by comparing the area under the curve (AUC) of plasma concentration-time profiles after oral and intravenous (IV) administration.[21]

  • Efflux Transporter Activity: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively transport the drug out of intestinal cells.[14][15][22]

    • Solution: Co-administration with a known P-gp inhibitor in preclinical models can help determine if efflux is a significant barrier to absorption.[23]

Issue 2: Inconsistent Results in In Vitro Dissolution Assays

Inconsistent dissolution can lead to variability in subsequent in vivo studies.

Potential Causes and Troubleshooting Steps:

  • Inappropriate Dissolution Medium: The pH and composition of the dissolution medium are critical.

    • Solution: Select a dissolution medium that is relevant to the physiological conditions of the gastrointestinal tract. The use of biorelevant media (e.g., FaSSIF, FeSSIF) can provide more predictive results.[24]

  • Poor "Sink" Conditions: If the concentration of this compound in the dissolution medium approaches its saturation solubility, the dissolution rate will decrease.

    • Solution: Ensure the volume of the dissolution medium is sufficient to maintain sink conditions (i.e., the concentration of the drug is no more than one-third of its saturation solubility in that medium).[25][26]

  • Wettability Issues: The drug particles may not be easily wetted by the dissolution medium.

    • Solution: The addition of a small amount of a surfactant to the dissolution medium can improve wettability, but care should be taken not to artificially enhance solubility to a non-discriminatory extent.[26]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and in vitro activity parameters for this compound based on available data.

Table 1: In Vivo Pharmacokinetic Parameters of this compound

ParameterValueSpeciesDosingCitation
Time to Peak Plasma Concentration (Tmax) 1 - 3 hoursMouseOral[1][2][7]
Plasma Half-Life (t1/2) ~4 hoursMouseOral[1][2][7]
dCK Inhibition Duration (25 mg/kg) Full inhibition for 27 hoursMouseOral[1][2]
dCK Activity Recovery (25 mg/kg) Full recovery by 36 hoursMouseOral[1][2]

Table 2: In Vitro Activity of this compound

ParameterValueCell LineAssayCitation
EC50 (vs. Gemcitabine effect) 10.2 nMCCRF-CEMCell Proliferation[1][2]
IC50 (dCK activity) 3.15 nMCCRF-CEM3H-dC uptake[1][2]
(S)-DI-87 IC50 (dCK activity) 468 nMCCRF-CEM3H-dC uptake[1][2]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for this compound Formulations

Objective: To assess and compare the dissolution profiles of different this compound formulations.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle Method).[27]

  • Dissolution Medium: 900 mL of a biorelevant medium (e.g., phosphate (B84403) buffer pH 6.8, or Simulated Intestinal Fluid) maintained at 37 ± 0.5°C.[25][27]

  • Paddle Speed: 50-100 rpm.[26][27]

  • Procedure: a. Place a known amount of the this compound formulation (equivalent to a specific dose) into each dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium. c. Filter the samples immediately. d. Analyze the concentration of dissolved this compound in each sample using a validated analytical method (e.g., HPLC-UV). e. Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.

Methodology:

  • Animals: Male NSG mice (or other appropriate strain).[1]

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound (for bioavailability calculation).

    • Group 2: Oral gavage of this compound formulation.[1]

  • Dosing:

    • IV dose: A single bolus injection of this compound solution.

    • Oral dose: A single dose of the this compound formulation administered by oral gavage.

  • Sample Collection: a. Collect blood samples from a subset of animals at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). b. Process blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: a. Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: a. Plot plasma concentration versus time for each route of administration. b. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.[21][28] c. Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.[21]

Visualizations

G cluster_formulation Formulation & Dissolution cluster_absorption Absorption & Metabolism Oral Dosage Form Oral Dosage Form Disintegration Disintegration Oral Dosage Form->Disintegration Dissolution Dissolution Disintegration->Dissolution This compound in Solution This compound in Solution Dissolution->this compound in Solution Intestinal Lumen Enterocyte Apical Membrane Intracellular Space Basolateral Membrane This compound in Solution->Enterocyte:f0 Passive Diffusion Enterocyte:f0->Intestinal Lumen Efflux (e.g., P-gp) Enterocyte:f1->Enterocyte:f1 Portal Vein Portal Vein Enterocyte:f2->Portal Vein Liver Liver Portal Vein->Liver Systemic Circulation Systemic Circulation Liver->Systemic Circulation First-Pass Metabolism

Caption: Factors influencing the oral bioavailability of this compound.

G cluster_investigate Initial Investigation cluster_optimize Optimization Strategies start Start: Low/Variable Plasma Levels formulation Check Formulation Homogeneity & Dose Accuracy start->formulation solubility Assess Solubility in Vehicle start->solubility protocol Review Dosing Protocol start->protocol new_formulation Develop New Formulation (e.g., SEDDS, Nanosuspension) formulation->new_formulation solubility->new_formulation permeability Evaluate Permeability (e.g., Caco-2 Assay) protocol->permeability end End: Improved Bioavailability new_formulation->end metabolism Assess First-Pass Effect (IV vs. Oral PK Study) permeability->metabolism metabolism->end

Caption: Troubleshooting workflow for low oral bioavailability.

G cluster_pathway This compound Mechanism of Action dC Deoxycytidine (dC) dCK Deoxycytidine Kinase (dCK) dC->dCK dCMP dCMP dCK->dCMP dNTPs dNTPs dCMP->dNTPs ... DNA_synthesis DNA Synthesis & Tumor Growth dNTPs->DNA_synthesis DI87 This compound DI87->dCK Inhibition

Caption: Signaling pathway showing this compound's inhibition of dCK.

References

Technical Support Center: DI-87 Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and potential degradation of the selective deoxycytidine kinase (dCK) inhibitor, DI-87. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, the following storage conditions are recommended:

  • Solid Form: For long-term storage (months to years), this compound should be stored at -20°C in a dry and dark environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1]

  • Stock Solutions: Prepare stock solutions in a suitable solvent, such as DMSO.[1] For long-term storage (months), these solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[2] For short-term storage (days to weeks), stock solutions can be kept at -20°C.[1][2]

Q2: What are the potential degradation pathways for this compound?

A2: Based on the chemical structure of this compound, which contains thiazole (B1198619), pyrimidine (B1678525), and morpholine (B109124) moieties, several degradation pathways are possible under suboptimal storage or experimental conditions. These include:

  • Hydrolysis: The ether linkage in the morpholinoethoxy side chain and the thioether linkage connecting the pyrimidine ring could be susceptible to hydrolysis, particularly under acidic or basic conditions. While the thiazole and pyrimidine rings themselves are relatively stable to hydrolysis, attached functional groups can be more labile.[3][4]

  • Oxidation: The sulfur atom in the thioether and thiazole ring, as well as the nitrogen atoms in the pyrimidine and morpholine rings, are potential sites for oxidation.[4][5][6] This can be initiated by exposure to air (oxygen), peroxides, or certain metal ions.

  • Photodegradation: Aromatic and heterocyclic rings, such as the thiazole in this compound, can be susceptible to degradation upon exposure to light, especially UV radiation.[3][7] A potential mechanism for aryl-substituted thiazoles involves a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition.[3][7]

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be detected by a decrease in the purity of your sample over time. This is best assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[3][8] A validated method will allow you to separate the intact this compound from its degradation products and quantify the purity. Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the mass of the degradation products, providing clues to their structure.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound activity in cellular assays. Degradation of this compound in stock solution or during the experiment.1. Prepare fresh dilutions from a new aliquot of your stock solution stored at -80°C.2. Assess the purity of your stock solution using HPLC.3. If degradation is confirmed, prepare a fresh stock solution from solid this compound.4. Minimize the time the compound spends in aqueous media at 37°C during your experiment.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products.1. Compare the chromatogram to a reference standard of freshly prepared this compound.2. Investigate the storage conditions of the sample (temperature, light exposure, solvent).3. Consider performing forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.4. Use LC-MS to determine the mass of the unknown peaks and hypothesize their structures.
Discoloration of solid this compound. Potential oxidation or photodegradation.1. Do not use the discolored material.2. Ensure the solid compound is stored in a tightly sealed container, protected from light, and at the recommended temperature (-20°C for long-term).3. Purchase a new batch of the compound if extensive discoloration is observed.

Data Presentation: Illustrative this compound Stability Data

The following tables represent hypothetical data from a forced degradation study on this compound to illustrate potential stability outcomes.

Table 1: Stability of this compound Solid under Stress Conditions

Condition Duration Purity (%) Major Degradant 1 (%) Major Degradant 2 (%)
40°C4 weeks98.50.80.4
60°C4 weeks95.22.51.3
High Humidity (90% RH)4 weeks97.11.50.9
Photostability (ICH Q1B)1.2 million lux hours96.82.1 (Photodegradant)0.6

Table 2: Stability of this compound in DMSO Solution (10 mM) at Various Temperatures

Temperature Duration Purity (%) Major Degradant 1 (%) Major Degradant 2 (%)
Room Temperature (~25°C)7 days92.34.82.1
4°C7 days98.90.70.2
-20°C30 days99.5< 0.1< 0.1
-80°C30 days> 99.8Not DetectedNot Detected

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[9][10]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place an aliquot of the solid this compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a thin layer of solid this compound and a solution of this compound (in a photostable solvent like quartz cuvette) to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[10]

3. Sample Analysis:

  • After the specified duration, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dissolve the thermally degraded solid sample in the initial solvent.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC-UV or UPLC-UV method. An LC-MS method can be used for the identification of degradation products.

Protocol 2: HPLC Method for Purity Assessment of this compound

This is a general-purpose reversed-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.

  • Instrument: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm (or a wavelength of maximum absorbance for this compound).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition or a compatible solvent to a final concentration of approximately 0.1 mg/mL.

Mandatory Visualizations

G cluster_storage This compound Storage DI87_solid This compound (Solid) storage_solid_long Optimal Long-Term Solid Storage DI87_solid->storage_solid_long -20°C (months to years) storage_solid_short Short-Term Solid Storage DI87_solid->storage_solid_short 0-4°C (days to weeks) DI87_solution This compound (Solution in DMSO) storage_solution_long Optimal Long-Term Solution Storage DI87_solution->storage_solution_long -80°C (months) storage_solution_short Short-Term Solution Storage DI87_solution->storage_solution_short -20°C (days to weeks)

Caption: Recommended storage conditions for solid and solution forms of this compound.

G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products DI87 This compound hydrolysis Hydrolysis (Acid/Base) DI87->hydrolysis oxidation Oxidation (Air/Peroxides) DI87->oxidation photodegradation Photodegradation (UV/Visible Light) DI87->photodegradation hydrolysis_products Cleavage of ether & thioether linkages hydrolysis->hydrolysis_products oxidation_products Sulfoxides, N-oxides oxidation->oxidation_products photo_products Ring-opened products, [4+2] cycloaddition adducts photodegradation->photo_products

Caption: Potential degradation pathways for this compound based on its chemical structure.

G start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress 1. Expose analysis Analyze by Stability-Indicating Method (e.g., HPLC) stress->analysis 2. Analyze data Evaluate Purity and Identify Degradants analysis->data 3. Interpret end End: Stability Profile data->end 4. Conclude

Caption: General workflow for a forced degradation study of this compound.

References

why is my DI-87 experiment not reproducible

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the troubleshooting and support center for the DI-87 experiment. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that may lead to a lack of reproducibility in your this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for irreproducibility in experiments like the this compound assay?

A1: The primary sources of irreproducibility in cell-based or biochemical assays can be broadly categorized into three areas: reagents and materials, experimental protocol and execution, and data analysis. Specific issues often include variability in reagent quality, inconsistent cell culture practices, subtle deviations from the experimental protocol, and improper data handling.[1][2][3]

Q2: How critical is the quality of reagents for the reproducibility of my this compound experiment?

A2: Reagent quality is paramount for experimental reproducibility.[1][4][5] Substandard or inconsistent reagents can introduce significant variability.[1][6] It is crucial to use high-purity, validated reagents and to be mindful of batch-to-batch variation, especially for critical components like antibodies, cytokines, or the this compound compound itself.[4]

Q3: Can minor changes in my cell culture technique affect the this compound experiment?

A3: Absolutely. Cell-based assays are sensitive to subtle variations in cell culture conditions.[3][7] Factors such as passage number, cell density at the time of the experiment, media composition, and even minor stresses during handling can significantly impact cellular responses and, consequently, the reproducibility of your results.[3]

Q4: My results are inconsistent between different lab members performing the same this compound protocol. What could be the cause?

A4: This often points to variations in technique and execution of the protocol.[2] Differences in pipetting, timing of steps, and handling of cells or reagents can lead to significant discrepancies.[3] A standardized, detailed protocol and thorough training for all personnel are essential to minimize this type of variability.

Troubleshooting Guide: Why is my this compound Experiment Not Reproducible?

This guide will walk you through a systematic process to identify the potential sources of variability in your this compound experiment.

Category 1: Reagents and Consumables
Potential Issue Recommended Action
Inconsistent this compound Compound 1. Verify the purity and stability of each batch of the this compound compound. 2. Prepare fresh stock solutions and use consistent solvent and concentration for each experiment. 3. Store aliquots at the recommended temperature to avoid freeze-thaw cycles.
Reagent Variability 1. Use reagents from the same supplier and lot number across a series of experiments.[2] 2. Validate new batches of critical reagents (e.g., antibodies, growth factors) before use in the main experiment. 3. Check for expired reagents and ensure proper storage conditions are met.[8]
Cell Line Integrity 1. Perform regular cell line authentication to ensure you are working with the correct cells. 2. Monitor for mycoplasma contamination, which can alter cellular responses. 3. Use cells within a consistent and low passage number range for all experiments.
Consumables Quality 1. Use high-quality, sterile plasticware (plates, flasks, pipette tips) from a reputable supplier. 2. Be aware that different plate types (e.g., tissue culture-treated, non-treated) and even different wells on the same plate can introduce variability.
Category 2: Experimental Protocol and Execution
Potential Issue Recommended Action
Protocol Ambiguity 1. Develop a highly detailed and unambiguous Standard Operating Procedure (SOP) for the this compound experiment. 2. Include specific incubation times, temperatures, volumes, and instrument settings.
Inconsistent Cell Handling 1. Standardize cell seeding density and ensure even cell distribution in plates. 2. Minimize the time cells are outside the incubator. 3. Be gentle during pipetting to avoid cell stress and shearing.[3]
Pipetting and Dilution Errors 1. Regularly calibrate pipettes.[2] 2. Use appropriate pipette volumes to minimize errors. 3. Prepare master mixes for reagents to be added to multiple wells to ensure consistency.
Instrument Variation 1. Use the same instrument (e.g., plate reader, microscope) for all related experiments. 2. Perform regular calibration and maintenance of all equipment.[2] 3. Ensure instrument settings are identical for every run.

Experimental Protocols

To illustrate a standardized approach, below is a hypothetical, detailed protocol for a cell viability this compound experiment.

This compound Cell Viability Assay Protocol (Example)

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count cells using a hemocytometer or automated cell counter.

    • Seed 5,000 cells per well in a 96-well, clear-bottom, black-walled plate in 100 µL of complete growth medium.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • This compound Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.1%.

    • Remove the growth medium from the cells and add 100 µL of the this compound dilutions or vehicle control (0.1% DMSO in serum-free medium) to the respective wells.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Viability Assessment (e.g., using a Resazurin-based reagent):

    • Add 20 µL of the viability reagent to each well.

    • Incubate for 4 hours at 37°C, 5% CO2, protected from light.

    • Read fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" control wells from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the dose-response curve and calculate the IC50 value.

Visualizing Workflows and Pathways

This compound Experimental Workflow

DI_87_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding reagent_prep Reagent Preparation treatment This compound Treatment reagent_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay Viability Assay incubation->assay readout Plate Reading assay->readout data_analysis Data Analysis readout->data_analysis results Results data_analysis->results

Caption: A generalized workflow for a typical this compound cell-based experiment.

Troubleshooting Logic Flow

Troubleshooting_Flow cluster_reagents Reagent Checks cluster_protocol Protocol Checks cluster_data Data Analysis Checks start Inconsistent this compound Results cat1 Check Reagents & Consumables start->cat1 reagent_quality Reagent Quality/Lot cat1->reagent_quality Issue Found? cell_line Cell Line Integrity cat1->cell_line Issue Found? storage Storage Conditions cat1->storage Issue Found? cat2 Review Protocol & Execution sop Detailed SOP cat2->sop Issue Found? pipetting Pipetting Technique cat2->pipetting Issue Found? instrument Instrument Calibration cat2->instrument Issue Found? cat3 Analyze Data Handling normalization Normalization Method cat3->normalization Issue Found? stats Statistical Analysis cat3->stats Issue Found? reagent_quality->cat2 No end_node Reproducible Results reagent_quality->end_node Yes, Corrected cell_line->cat2 No cell_line->end_node Yes, Corrected storage->cat2 No storage->end_node Yes, Corrected sop->cat3 No sop->end_node Yes, Corrected pipetting->cat3 No pipetting->end_node Yes, Corrected instrument->cat3 No instrument->end_node Yes, Corrected normalization->end_node Yes, Corrected stats->end_node Yes, Corrected

Caption: A decision tree for troubleshooting irreproducible experimental results.

References

Technical Support Center: Optimizing DI-87 Concentration for Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting DI-87 concentration for various cell lines. This compound is a potent and selective inhibitor of deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway.[1][2] The optimal concentration of this compound for achieving desired experimental outcomes can vary significantly between different cell lines. This guide offers troubleshooting advice and detailed protocols to help you determine the appropriate concentration for your specific cellular model.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active and selective inhibitor of deoxycytidine kinase (dCK).[1][2] dCK is a crucial enzyme in the nucleoside salvage pathway, which allows cells to recycle deoxyribonucleosides for DNA synthesis. By inhibiting dCK, this compound disrupts this pathway, leading to a depletion of the nucleotide pool necessary for DNA replication and repair.[2] This can induce cell cycle arrest and apoptosis, particularly in cancer cells that are highly dependent on the salvage pathway.

Q2: What is the recommended starting concentration for this compound?

A2: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. Based on published data in CCRF-CEM T-ALL cells, the IC50 for dCK inhibition is approximately 3.15 nM, and the EC50 for rescuing cells from gemcitabine-induced toxicity is 10.2 nM.[1][3] A broad starting range for a dose-response curve could be from 1 nM to 10 µM.

Q3: Why is the optimal concentration of this compound different for various cell lines?

A3: The sensitivity of a cell line to this compound can be influenced by several factors, including:

  • Expression levels of dCK: Cells with higher levels of dCK may be more dependent on the salvage pathway and thus more sensitive to this compound. dCK expression has been shown to vary significantly across different cancer cell lines.[4]

  • Activity of the de novo nucleotide synthesis pathway: Cells that rely more heavily on the de novo pathway for nucleotide synthesis may be less sensitive to dCK inhibition.

  • Cellular uptake and efflux of the inhibitor: Differences in membrane transporters can affect the intracellular concentration of this compound.

  • Genetic background of the cell line: Mutations in genes involved in DNA repair or cell cycle regulation can influence the cellular response to this compound. For instance, this compound has been shown to be synthetically lethal with BRCA2 deficiency.[5]

Q4: How should I prepare and store this compound stock solutions?

A4: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO.[6] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[6][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at tested concentrations. Inhibitor concentration is too low. Test a higher concentration range (e.g., up to 100 µM).
Cell line is resistant to this compound. Check the expression level of dCK in your cell line. Consider using a different cell line with higher dCK expression.
Compound instability. Prepare fresh dilutions from a frozen stock for each experiment. Ensure proper storage of the stock solution.
High levels of cell death across all concentrations. Inhibitor concentration is too high. Perform a dose-response curve starting from a much lower concentration (e.g., 0.1 nM) to determine the cytotoxic range.
Solvent toxicity. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control.[7]
Cell line is particularly sensitive. Use a shorter incubation time or a lower starting concentration range for your dose-response experiment.
Inconsistent results between experiments. Inconsistent cell culture conditions. Standardize cell passage number, confluency, and media composition for all experiments.
Pipetting errors. Calibrate pipettes regularly and use care when preparing serial dilutions.
Variability in inhibitor stock. Prepare a large batch of stock solution and aliquot for single use to ensure consistency across experiments.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound, primarily from studies on the CCRF-CEM T-ALL cell line.

Parameter Cell Line Value Reference
IC50 (dCK inhibition)CCRF-CEM T-ALL3.15 nM[1][2]
EC50 (Rescue from Gemcitabine)CCRF-CEM T-ALL10.2 nM[1][3]
Stereoisomer (S)-DI-87 IC50CCRF-CEM T-ALL468 nM[1][2]

Experimental Protocols

Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line by assessing its impact on cell viability.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8][9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the incubation period. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 10 µM). Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions (vehicle control with the same final DMSO concentration and a no-treatment control) to the appropriate wells.[10]

  • Incubation: Incubate the plate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9][11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][11]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a percentage of viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.[10]

Assessing Target Engagement by Western Blot

This protocol describes how to assess the effect of this compound on the phosphorylation of downstream targets, confirming its mechanism of action within the cell. As this compound is not a kinase inhibitor that directly affects a phosphorylation cascade, an indirect measure of its effect on DNA replication stress, such as phosphorylation of CHK1 or H2AX, can be assessed.

Materials:

  • This compound

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[12][13]

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)[13]

  • Primary antibodies (e.g., anti-phospho-CHK1, anti-CHK1, anti-phospho-H2AX, anti-H2AX)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.[10][12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[10][12]

  • SDS-PAGE and Transfer: Normalize the protein samples to the same concentration and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[10][12]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK1) overnight at 4°C.[14]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the signal using a chemiluminescence imaging system.[12]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-CHK1) or a loading control (e.g., GAPDH or β-actin).[12]

Visualizations

DI87_Signaling_Pathway cluster_0 Nucleoside Salvage Pathway dC Deoxycytidine dCK dCK dC->dCK Substrate dCMP dCMP dCK->dCMP Phosphorylation dNTPs dNTPs dCMP->dNTPs DNA DNA Synthesis & Repair dNTPs->DNA DI87 This compound DI87->dCK Inhibition

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow start Start: Select Cell Line seed Seed cells in 96-well plate start->seed treat Treat with serial dilutions of this compound seed->treat incubate Incubate for 24, 48, or 72 hours treat->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze data and determine IC50 viability_assay->data_analysis target_engagement Confirm with Target Engagement Assay (Western Blot) data_analysis->target_engagement end End: Optimal Concentration Determined target_engagement->end

Caption: Experimental workflow for determining optimal this compound concentration.

Troubleshooting_Workflow start Start: Unexpected Result no_effect No Effect Observed start->no_effect Issue? high_toxicity High Toxicity Observed start->high_toxicity Issue? inconsistent Inconsistent Results start->inconsistent Issue? increase_conc Increase this compound concentration no_effect->increase_conc Low Conc.? check_dck Check dCK expression no_effect->check_dck Resistant Cells? fresh_reagents Use fresh this compound dilutions no_effect->fresh_reagents Degraded Cmpd.? decrease_conc Decrease this compound concentration high_toxicity->decrease_conc High Conc.? check_dmso Check final DMSO concentration high_toxicity->check_dmso Solvent Effect? shorter_incubation Reduce incubation time high_toxicity->shorter_incubation Sensitive Cells? standardize_culture Standardize cell culture protocols inconsistent->standardize_culture Variable Culture? check_pipetting Verify pipetting accuracy inconsistent->check_pipetting Technical Error?

Caption: Troubleshooting workflow for this compound experiments.

References

dealing with DI-87 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DI-87. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and selective inhibitor of deoxycytidine kinase (dCK).[1][2][3] dCK is a key enzyme in the nucleoside salvage pathway, which is responsible for recycling preformed nucleosides to synthesize deoxyribonucleotide triphosphates (dNTPs) for DNA replication and repair.[3][4][5] By inhibiting dCK, this compound blocks the phosphorylation of deoxycytidine, leading to a depletion of the dCTP pool and subsequent cell cycle arrest.[4][6] This makes it a compound of interest for anticancer therapies, often used in combination with other agents.[1][3]

Q2: What is the primary solvent for dissolving this compound for in vitro experiments?

A2: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (B87167) (DMSO).[2][4] this compound is highly soluble in DMSO, with a solubility of up to 145 mg/mL (288.47 mM).[2]

Q3: I observed precipitation when adding my this compound DMSO stock solution to my cell culture medium. What could be the cause?

A3: Precipitation of this compound upon addition to aqueous cell culture media is a common issue for hydrophobic compounds dissolved in DMSO.[6][7] This "crashing out" occurs because the compound's solubility dramatically decreases when the DMSO is diluted in the aqueous environment of the media.[6] Several factors can contribute to this, including a high final concentration of this compound, rapid dilution, the temperature of the media, and a high final concentration of DMSO.[6]

Q4: How can I prevent this compound precipitation in my cell culture experiments?

A4: To prevent precipitation, consider the following strategies:

  • Optimize Final Concentration: Ensure the final working concentration of this compound in the cell culture medium does not exceed its aqueous solubility limit. It may be necessary to perform a solubility test to determine the maximum soluble concentration in your specific medium.[6]

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final culture volume.[7]

  • Controlled Mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even distribution.[7]

  • Manage DMSO Concentration: Keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.1%, to minimize both precipitation and potential cytotoxicity to your cells.[7]

  • Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C, as temperature can significantly affect compound solubility.[6]

Troubleshooting Guide: this compound Precipitation in Media

This guide provides a structured approach to resolving issues with this compound precipitation during your experiments.

Issue Potential Cause Recommended Solution
Immediate cloudiness or visible precipitate upon adding this compound stock to media. "Crashing out" due to poor aqueous solubility. The concentration of this compound in the final solution exceeds its solubility limit in the aqueous media.1. Decrease the final concentration of this compound. 2. Perform a serial dilution: First, dilute the DMSO stock into a small volume of pre-warmed media, then add this to the final volume.3. Add the stock solution slowly to the vortex of the media for rapid mixing.
High final DMSO concentration. While this compound is soluble in DMSO, a high final concentration of the solvent in the media can still lead to precipitation upon further dilution and can be toxic to cells.Maintain a final DMSO concentration of ≤ 0.1% in your cell culture. Prepare a more dilute stock solution if necessary to achieve this.
Cold media. Lower temperatures can decrease the solubility of this compound.Always use pre-warmed (37°C) cell culture media.
Precipitate forms over time (hours to days) in the incubator. Media evaporation. Evaporation of water from the culture media can increase the concentration of this compound and other components, leading to precipitation.Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable tape for long-term experiments.
Interaction with media components. this compound may interact with salts, proteins, or other components in the media over time, forming insoluble complexes.Consider using a different basal media formulation. If using serum, the protein concentration can sometimes help to solubilize hydrophobic compounds.[7]
Temperature fluctuations. Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is needed, use a microscope with a heated, CO2-controlled stage.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published studies.

In Vitro Activity of this compound
Parameter Value Cell Line Assay
IC₅₀ 3.15 ± 1.2 nMCEM T-ALL³H-dC uptake assay for dCK activity inhibition[2][8]
EC₅₀ 10.2 nMCEM T-ALLRescue from gemcitabine-induced anti-proliferative effects[2][8]
In Vivo Efficacy of this compound
Dose Effect Model
5 mg/kg (oral)Minimal dCK inhibition with rapid recovery.[1][2]NSG mice with CEM tumors
10 mg/kg (oral)Full dCK inhibition with recovery starting at 12 hours.[1][2]NSG mice with CEM tumors
25 mg/kg (oral)Full dCK inhibition for 27 hours, with full recovery by 36 hours.[1][2]NSG mice with CEM tumors

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., RPMI-1640)

  • Vortex mixer

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Aseptically weigh out the required amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 5.03 mg of this compound (Molecular Weight: 502.65 g/mol ) in 1 mL of DMSO.

    • Gently vortex until the compound is completely dissolved. If needed, brief sonication can be used to aid dissolution.[2]

    • Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize precipitation, it is advisable to make an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Prepare the Final Working Solution in Cell Culture Medium:

    • Ensure your complete cell culture medium (containing serum and other supplements) is pre-warmed to 37°C.

    • To prepare a 1 µM final working solution, add 1 µL of the 1 mM intermediate stock solution to 1 mL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.

    • Add the this compound solution dropwise to the medium while gently vortexing to ensure rapid and thorough mixing.

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Cell Viability Assay to Assess this compound Activity

This protocol is adapted from a cell proliferation assay used to evaluate the rescue effect of this compound on gemcitabine-treated cells.[2]

Materials:

  • CEM cells (or other suitable cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound working solutions (prepared as in Protocol 1)

  • Gemcitabine (B846) solution

  • White, opaque 384-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed CEM cells at a density of 1 x 10³ cells per well in 50 µL of complete medium in a white, opaque 384-well plate.

  • Compound Treatment:

    • Prepare serial dilutions of gemcitabine in the complete medium.

    • Prepare a working solution of this compound at a final concentration of 1 µM in the complete medium.

    • Add the gemcitabine dilutions to the appropriate wells.

    • Add the 1 µM this compound solution to the designated wells. Include wells with cells and this compound alone, gemcitabine alone, and untreated cells as controls.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 50 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control wells.

    • Plot the cell viability against the concentration of gemcitabine in the presence and absence of this compound to determine the rescue effect.

Visualizations

Deoxycytidine Kinase (dCK) Signaling Pathway

dCK_Pathway cluster_salvage Nucleoside Salvage Pathway dC Deoxycytidine dCK dCK dC->dCK dCMP dCMP dCK->dCMP ATP->ADP DI87 This compound DI87->dCK dCDP dCDP dCMP->dCDP dCTP dCTP dCDP->dCTP DNA_poly DNA Polymerase dCTP->DNA_poly DNA DNA DNA_poly->DNA

Caption: The role of this compound in inhibiting the dCK-mediated step of the nucleoside salvage pathway.

Experimental Workflow for Preparing this compound Working Solution

workflow start Start dissolve Dissolve this compound in DMSO to make 10 mM stock start->dissolve intermediate Create 1 mM intermediate dilution in DMSO dissolve->intermediate final_dilution Add intermediate stock to pre-warmed media (e.g., 1:1000) while vortexing intermediate->final_dilution warm_media Pre-warm complete cell culture medium to 37°C warm_media->final_dilution check Visually inspect for precipitation final_dilution->check precipitate Precipitate observed check->precipitate Yes no_precipitate No precipitate observed check->no_precipitate No troubleshoot Go to Troubleshooting Guide precipitate->troubleshoot proceed Proceed with experiment no_precipitate->proceed end End troubleshoot->end proceed->end

Caption: A logical workflow for the preparation of this compound working solutions for cell culture experiments.

References

Validation & Comparative

Comparative Analysis of DI-87 and Other Deoxycytidine Kinase (dCK) Inhibitors for Acute Lymphoblastic Leukemia (ALL)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxycytidine kinase (dCK) is a critical enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxyribonucleosides to generate precursors for DNA synthesis.[1][2] In many cancers, including Acute Lymphoblastic Leukemia (ALL), the salvage pathway is upregulated to meet the high demand for deoxyribonucleotide triphosphates (dNTPs) required for rapid cell proliferation.[1][2] This dependency makes dCK a compelling therapeutic target. Furthermore, dCK is essential for the activation of several widely used nucleoside analog prodrugs, such as gemcitabine (B846) and cytarabine (B982) (Ara-C).[2][3]

This guide provides a comparative overview of DI-87, a novel and potent dCK inhibitor, against its predecessors and stereoisomers. It includes quantitative data from preclinical studies in ALL models, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Comparison

This compound is the (R)-enantiomer of its chemical structure and has demonstrated significantly higher potency compared to its (S)-enantiomer and improved properties over its predecessors, DI-82 and DI-39.[2][4] The following tables summarize the key quantitative data from studies using the human T-cell ALL cell line CCRF-CEM (CEM).

In Vitro Activity and Properties
CompoundTargetAssayCell LineIC50 (nM)EC50 (nM)Key Properties
This compound ((R)-DI-87) dCK³H-dC UptakeCEM T-ALL3.15 ± 1.2[2]-High potency, orally active, improved metabolic stability and solubility.[1][2][5]
dCKGemcitabine RescueCEM T-ALL-10.2[2]Effectively rescues cells from dCK-dependent prodrug toxicity.[2]
(S)-DI-87 dCK³H-dC UptakeCEM T-ALL468 ± 2.1[2]-Significantly less potent than the (R)-enantiomer, demonstrating stereospecificity.[2]
DI-82 dCKCellular AssayCEM T-ALL3.7[6]-Potent inhibitor but characterized by heavy protein binding.[2][6]
DI-39 dCKN/AN/AN/AN/AA reversible, high-affinity dCK inhibitor with limited solubility and metabolic stability.[2][7]
In Vivo Pharmacokinetics and Efficacy of this compound in ALL Xenograft Model

The following data were generated using male NSG mice bearing CEM tumor xenografts.[2][8]

ParameterDosageValueNotes
Plasma Half-life 10-50 mg/kg (oral)4 hours[8]
Peak Plasma Conc. 10-50 mg/kg (oral)1-3 hours[8]
Peak Tumor Conc. 10-50 mg/kg (oral)3-9 hours[8]Tumor concentrations are lower than plasma but more sustained.[8]
dCK Inhibition Duration 25 mg/kg (single oral dose)Full inhibition for 27 hours[2][8]Enzyme activity fully recovered by 36 hours.[2][8]
10 mg/kg (single oral dose)Full inhibition with recovery starting at 12 hours[8]
Tumor Growth Inhibition 25 mg/kg BID (oral) + Thymidine (B127349)Near complete growth inhibition[2][9]Combination with thymidine (an RNR inhibitor) showed maximal tumor growth suppression.[2]

Signaling Pathway and Mechanism of Action

dCK plays a rate-limiting role in the nucleoside salvage pathway. It phosphorylates deoxycytidine (dC) to deoxycytidine monophosphate (dCMP), which is subsequently converted to deoxycytidine triphosphate (dCTP), an essential building block for DNA replication and repair.[1] this compound binds to dCK and inhibits this phosphorylation step, thereby depleting the dNTP pool and arresting the cell cycle.[10]

G cluster_salvage Nucleoside Salvage Pathway cluster_inhibitor Inhibitor Action cluster_prodrug Prodrug Activation dC Deoxycytidine (dC) dCK dCK (Deoxycytidine Kinase) dC->dCK Substrate dCMP dCMP dNTPs dCTP, dTTP dCMP->dNTPs Further Phosphorylation DNA DNA Synthesis & Repair dNTPs->DNA dCK->dCMP Phosphorylation Gem_active Active Metabolite (dFdCTP) dCK->Gem_active Phosphorylation DI87 This compound DI87->dCK Inhibition Gem Gemcitabine (Prodrug) Gem->dCK Substrate for Activation G cluster_workflow In Vivo dCK Activity Assessment using PET start Start: CEM Tumor Xenograft Mouse Model administer_drug Administer Single Oral Dose of this compound (e.g., 5, 10, 25 mg/kg) start->administer_drug wait Wait for Drug Distribution (e.g., 3 hours) administer_drug->wait inject_probe Administer [18F]CFA PET Probe wait->inject_probe pet_scan Perform PET Imaging at Multiple Time Points inject_probe->pet_scan analyze Quantify Probe Uptake in Tumor to Measure dCK Activity pet_scan->analyze end Endpoint: Determine Dose-Dependent dCK Inhibition and Recovery analyze->end

References

A Comparative Guide to dCK Inhibitors: DI-87 vs. DI-39

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug development now have access to a new generation of deoxycytidine kinase (dCK) inhibitors. This guide provides a comprehensive comparison of the efficacy and toxicity of two key compounds, DI-87 and its predecessor, DI-39, to aid in the selection of the most suitable candidate for preclinical and clinical research.

Deoxycytidine kinase (dCK) is a critical enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides, a vital step in DNA synthesis. Its role in cellular proliferation has made it an attractive target for cancer therapy. Both this compound and DI-39 are potent inhibitors of dCK and have demonstrated anti-tumor activity, particularly in acute lymphoblastic leukemia (ALL), when used in combination with thymidine (B127349).[1] However, this compound was specifically developed to improve upon the suboptimal physicochemical properties of DI-39.[1]

Efficacy: A Quantitative Comparison

This compound exhibits significantly greater potency in inhibiting dCK compared to DI-39. The half-maximal inhibitory concentration (IC50) for the active (R)-enantiomer of this compound is more than tenfold lower than that of DI-39 in a cellular assay. Furthermore, the cellular half-maximal effective concentration (EC50) of this compound is also in the low nanomolar range.

ParameterThis compoundDI-39Reference
IC50 (dCK inhibition, CEM T-ALL cells) 3.15 nM ((R)-DI-87)48 nM[1][2]
EC50 (rescue from gemcitabine, CEM cells) 10.2 nMNot Reported[2]

Physicochemical and Pharmacokinetic Properties

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable, with peak plasma concentrations observed between 1 and 3 hours and a plasma half-life of approximately 4 hours.[2]

Preclinical Anti-Tumor Activity

Both compounds have demonstrated efficacy in reducing tumor growth in mouse xenograft models of ALL when administered in combination with thymidine.[1] This combination therapy strategy is designed to simultaneously block both the de novo and salvage pathways of dCTP synthesis, leading to replication stress and apoptosis in cancer cells.

In a study using a CEM tumor xenograft model, oral administration of this compound (10 mg/kg/day or 25 mg/kg twice a day) with intraperitoneal thymidine resulted in significant tumor growth inhibition.[2] Similarly, co-treatment with DI-39 and thymidine led to a decrease in tumor size in ALL in vivo models.[3]

Toxicity Profile

While comprehensive head-to-head toxicity studies are not available, the existing preclinical data suggest that both compounds can be administered with a manageable safety profile. The in vivo study of DI-39 in combination with thymidine reported "limited host toxicity".[3] For this compound, it has been noted that optimizing the dose is important to avoid excess toxicity.[4] The available literature does not provide specific LD50 values or detailed toxicological profiles for either compound.

Signaling Pathway and Experimental Workflow

The mechanism of action for both this compound and DI-39 involves the inhibition of deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway for DNA synthesis.

Signaling_Pathway Mechanism of Action of this compound and DI-39 cluster_salvage Nucleoside Salvage Pathway cluster_inhibitors dCK Inhibitors Deoxycytidine Deoxycytidine dCK dCK Deoxycytidine->dCK Substrate dCMP dCMP dCK->dCMP Phosphorylation dCTP dCTP dCMP->dCTP Further Phosphorylation This compound This compound This compound->dCK Inhibition DI-39 DI-39 DI-39->dCK Inhibition DNA_Synthesis DNA Synthesis & Cell Proliferation dCTP->DNA_Synthesis Precursor

Caption: Mechanism of action of this compound and DI-39 as dCK inhibitors.

The typical experimental workflow to evaluate the efficacy of these inhibitors in a preclinical setting involves in vitro assays followed by in vivo xenograft models.

Experimental_Workflow Preclinical Evaluation Workflow for dCK Inhibitors In_Vitro_Assays In Vitro Assays dCK_Inhibition_Assay dCK Inhibition Assay (e.g., ³H-dC uptake) In_Vitro_Assays->dCK_Inhibition_Assay Cell_Viability_Assay Cell Viability Assay (e.g., with Gemcitabine) In_Vitro_Assays->Cell_Viability_Assay In_Vivo_Studies In Vivo Studies dCK_Inhibition_Assay->In_Vivo_Studies Identifies potent inhibitors Xenograft_Model Establishment of ALL Xenograft Model (e.g., CEM cells in NSG mice) In_Vivo_Studies->Xenograft_Model Treatment Treatment with This compound/DI-39 + Thymidine Xenograft_Model->Treatment Efficacy_Evaluation Efficacy Evaluation (Tumor Volume Measurement) Treatment->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment (Body Weight, Clinical Signs) Treatment->Toxicity_Assessment

Caption: A generalized workflow for the preclinical assessment of dCK inhibitors.

Experimental Protocols

dCK Inhibition Assay (³H-dC Uptake Assay)

This assay measures the ability of a compound to inhibit the dCK-mediated phosphorylation of radiolabeled deoxycytidine.

  • Cell Culture: Human T-cell acute lymphoblastic leukemia (T-ALL) CEM cells are cultured in an appropriate medium.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound (this compound or DI-39).

  • Radiolabeling: ³H-deoxycytidine (³H-dC) is added to the cell culture and incubated for a defined period.

  • Cell Lysis and Scintillation Counting: Cells are harvested and lysed. The amount of incorporated radioactivity, which correlates with dCK activity, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated relative to a vehicle-treated control, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of the dCK inhibitors in a living organism.

  • Xenograft Model: Immunodeficient mice (e.g., NSG mice) are subcutaneously or intravenously injected with human ALL cells (e.g., CEM cells) to establish tumors.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups. Treatment typically involves oral gavage of the dCK inhibitor (this compound or DI-39) and intraperitoneal injection of thymidine.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

  • Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analysis is performed to determine the significance of tumor growth inhibition compared to the control group.

Conclusion

This compound represents a significant advancement over DI-39 as a dCK inhibitor, demonstrating superior potency and improved physicochemical properties. Its enhanced solubility and metabolic stability suggest a more favorable pharmacokinetic profile for clinical development. While both compounds show promise in preclinical models of ALL, the superior in vitro activity of this compound makes it a more attractive candidate for further investigation. Future studies should focus on generating a more comprehensive and comparative toxicity profile for both agents to fully delineate their therapeutic windows.

References

Validating DI-87 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of DI-87, a potent and selective inhibitor of deoxycytidine kinase (dCK). Understanding and confirming that a drug interacts with its intended target within a living organism is a critical step in preclinical and clinical development. This document outlines key experimental approaches, presents data in a comparative format, and provides detailed protocols to aid in the design and interpretation of in vivo target engagement studies for this compound and similar molecules.

Introduction to this compound and its Target: Deoxycytidine Kinase (dCK)

This compound is an orally active small molecule inhibitor of deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway.[1][2][3][4] This pathway allows cells to recycle deoxyribonucleosides for the synthesis of DNA.[2][5] In certain cancers, there is an increased reliance on this salvage pathway for proliferation and survival, making dCK an attractive therapeutic target.[2][5] this compound works by binding to dCK and preventing the phosphorylation of its substrates, thereby depleting the pool of nucleotides available for DNA replication and repair.[6] Its anti-tumor activity has been demonstrated in preclinical models, particularly when used in combination with thymidine.[1][2][5]

Core Principle of Target Engagement Validation

The fundamental goal of in vivo target engagement studies is to confirm that a drug molecule reaches its intended biological target in a living organism and elicits a measurable effect. This validation provides a crucial link between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), enabling more confident decision-making in drug development.[7]

Comparative Analysis of In Vivo Target Engagement Methodologies for this compound

Several established and emerging techniques can be employed to validate the in vivo target engagement of this compound. This section compares the primary method utilized in preclinical studies of this compound, Positron Emission Tomography (PET) imaging, with other viable alternatives.

Methodology Principle This compound Specific Application Advantages Limitations
Positron Emission Tomography (PET) Imaging Utilizes a radiolabeled probe that binds to the target enzyme. Target engagement by an unlabeled drug is measured by the displacement of the radiotracer, leading to a decrease in the PET signal.[7][8]A [18F]-labeled dCK substrate analog (e.g., [18F]CFA) is administered to animals pre-treated with this compound. Inhibition of dCK by this compound is quantified by the reduction in [18F]CFA uptake in the target tissue (e.g., tumor).[8]Non-invasive, quantitative, provides spatial and temporal information on target engagement in the whole organism.[7][8]Requires specialized radiochemistry and imaging facilities; synthesis of a suitable radiotracer can be challenging.
Cellular Thermal Shift Assay (CETSA®) Based on the principle that drug binding stabilizes the target protein, leading to a higher melting temperature. This thermal shift is measured in tissue lysates.[9]Tissues from this compound-treated animals are harvested, lysed, and subjected to a temperature gradient. The amount of soluble dCK at different temperatures is quantified by Western blot or other protein detection methods.Direct measurement of target binding in tissues; does not require modification of the drug or target.[9]Requires tissue harvesting (terminal procedure); may not be suitable for all targets or compounds; can be labor-intensive.
Activity-Based Protein Profiling (ABPP) Employs chemical probes that covalently bind to the active site of enzymes. Target engagement is measured by the reduction in probe labeling in the presence of an inhibitor.[7][10]A dCK-specific activity-based probe would be used to label active dCK in tissue lysates from this compound-treated and control animals. The reduction in probe signal indicates target engagement.Provides a direct measure of enzyme activity and can be used to assess selectivity across enzyme families.[10]Requires the development of a specific activity-based probe for the target; competition with endogenous substrates can be a factor.
Pharmacodynamic (PD) Biomarker Analysis Measures the downstream biological consequences of target inhibition.In this compound-treated animals, one could measure the levels of phosphorylated deoxycytidine (the product of dCK activity) or downstream metabolites in tissues or plasma.Can provide a functional readout of target engagement and its biological impact.[7]Indirect measure of target engagement; biomarker levels can be influenced by other pathways; requires sensitive and specific analytical methods.

Experimental Data Summary

The following tables summarize key preclinical data for this compound, providing a basis for comparison with alternative compounds or future studies.

Table 1: In Vitro and In Vivo Potency of this compound and Comparators
Compound Target In Vitro IC50/EC50 In Vivo Model Effective In Vivo Dose Reference
(R)-DI-87 dCK10.2 nM (EC50)CEM T-ALL xenograft in NSG mice10-25 mg/kg (oral)[1][2][4]
(S)-DI-87 dCK468 nM (IC50)Not reportedNot reported[2][5]
DI-39 dCKNot reportedALL xenograftsNot reported[2][5]

Note: (S)-DI-87 is a less active isomer of this compound, and DI-39 is a predecessor with lower solubility and metabolic stability.[2][5][6]

Table 2: Pharmacokinetic and Pharmacodynamic Profile of Oral this compound (25 mg/kg) in Mice
Parameter Plasma Tumor Reference
Time to Peak Concentration (Tmax) 1-3 hours3-9 hours[1][4][8]
Peak Concentration (Cmax) Higher than tumorLower than plasma[8]
Half-life (t1/2) ~4 hoursNot reported[1][5]
dCK Inhibition (as measured by PET) Not applicableFull inhibition for ~27 hours[1][2][4][5]
dCK Activity Recovery Not applicableFull recovery by 36 hours[1][2][4][5]

Experimental Protocols

Protocol 1: In Vivo Target Engagement Validation of this compound using [18F]CFA PET Imaging

Objective: To quantify the occupancy of dCK by this compound in a tumor xenograft model.

Materials:

  • This compound

  • [18F]CFA (or other suitable dCK PET probe)

  • Tumor-bearing mice (e.g., NSG mice with CEM T-ALL xenografts)

  • PET/CT scanner

  • Dosing vehicles (e.g., 10% DMSO in corn oil for oral gavage)[4]

Procedure:

  • Animal Model: Establish tumor xenografts in immunocompromised mice until tumors reach a suitable size for imaging.

  • This compound Administration: Administer this compound orally at various doses (e.g., 5, 10, 25 mg/kg) or a vehicle control.[1][4]

  • Radiotracer Injection: At a specified time post-DI-87 administration (e.g., 3 hours), inject [18F]CFA intravenously.[8]

  • PET/CT Imaging: Perform dynamic or static PET scans at various time points post-radiotracer injection to visualize and quantify its uptake in the tumor and other tissues.

  • Data Analysis:

    • Reconstruct PET images and co-register with CT for anatomical reference.

    • Draw regions of interest (ROIs) over the tumor and reference tissues.

    • Calculate the standardized uptake value (SUV) or other quantitative measures of radiotracer accumulation.

    • Compare the tumor uptake of [18F]CFA in this compound-treated groups to the vehicle control group to determine the percentage of dCK inhibition.

Expected Outcome: A dose-dependent decrease in [18F]CFA uptake in the tumor of this compound-treated animals, indicating successful target engagement.

Protocol 2: Ex Vivo Validation of this compound Target Engagement using CETSA®

Objective: To confirm the binding of this compound to dCK in tumor tissue by measuring its thermal stabilization.

Materials:

  • This compound

  • Tumor-bearing mice

  • Tissue lysis buffer

  • PCR thermocycler or similar heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-dCK antibody

Procedure:

  • This compound Administration: Treat tumor-bearing mice with this compound or vehicle as described in Protocol 1.

  • Tissue Harvesting: At a relevant time point, euthanize the animals and excise the tumors.

  • Lysate Preparation: Homogenize the tumor tissue in lysis buffer and clarify by centrifugation.

  • Thermal Challenge: Aliquot the tumor lysates and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Protein: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-dCK antibody to detect the amount of soluble dCK at each temperature.

  • Data Analysis:

    • Quantify the band intensities for dCK at each temperature for both treated and control groups.

    • Generate melting curves by plotting the percentage of soluble dCK as a function of temperature.

    • A shift in the melting curve to a higher temperature in the this compound-treated group indicates target stabilization and therefore engagement.

Expected Outcome: A rightward shift in the dCK melting curve from tumors of this compound-treated mice compared to control mice.

Visualizations

Signaling Pathway of this compound Action

DI87_Pathway cluster_cell Cancer Cell dC Deoxycytidine dCK dCK dC->dCK dCMP dCMP dCK->dCMP Phosphorylation dNTPs dNTPs dCMP->dNTPs DNA DNA Synthesis & Repair dNTPs->DNA DI87 This compound DI87->dCK Inhibition

Caption: Mechanism of action of this compound in inhibiting the dCK-mediated nucleoside salvage pathway.

Experimental Workflow for In Vivo Target Engagement Validation

TE_Workflow cluster_animal_phase In Vivo Phase cluster_pet PET Imaging cluster_cetsa CETSA (Ex Vivo) cluster_outcome Outcome animal_model Establish Tumor Xenograft Model treatment Administer this compound (or Vehicle) animal_model->treatment radiotracer Inject [18F]CFA Radiotracer treatment->radiotracer harvest Harvest Tumor Tissue treatment->harvest imaging PET/CT Scan radiotracer->imaging pet_analysis Quantify Tracer Uptake (dCK Activity) imaging->pet_analysis validation Target Engagement Validated pet_analysis->validation thermal_shift Perform Thermal Shift Assay harvest->thermal_shift western_blot Analyze dCK Stability (Western Blot) thermal_shift->western_blot western_blot->validation

Caption: Workflow comparing PET imaging and CETSA for validating this compound target engagement in vivo.

Logical Comparison of Target Engagement Methods

Method_Comparison TE_Validation In Vivo Target Engagement Validation PET PET Imaging (Displacement) TE_Validation->PET CETSA CETSA (Stabilization) TE_Validation->CETSA ABPP ABPP (Activity Probe) TE_Validation->ABPP PD_Biomarker PD Biomarker (Downstream Effect) TE_Validation->PD_Biomarker

Caption: Classification of in vivo target engagement validation methods for this compound.

References

A Head-to-Head Comparison of DI-87 and Gemcitabine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, both established and novel agents are continuously evaluated for their potential to improve patient outcomes. This guide provides a detailed, data-driven comparison of gemcitabine (B846), a widely used chemotherapeutic, and DI-87, a novel preclinical compound. This objective analysis is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of their respective mechanisms, pharmacokinetics, and preclinical efficacy.

Introduction to this compound and Gemcitabine

Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a nucleoside analog that has been a cornerstone in the treatment of various cancers for decades.[1][2] It functions as a prodrug, requiring intracellular phosphorylation to its active metabolites, which then interfere with DNA synthesis, ultimately leading to cell death.[2][3][4] Gemcitabine is approved for the treatment of cancers such as pancreatic, non-small cell lung, breast, and ovarian cancer.[1][5]

This compound is a novel, orally active, and selective inhibitor of deoxycytidine kinase (dCK).[6][7] As a preclinical candidate, this compound is being investigated for its potential in anticancer therapy, particularly in combination with other agents.[7][8] Its mechanism of action is fundamentally different from gemcitabine, as it blocks the salvage pathway for nucleotide synthesis, a pathway that can be exploited by cancer cells.[8][9]

Mechanism of Action

The distinct mechanisms of action of this compound and gemcitabine are a critical point of comparison.

This compound acts as a potent inhibitor of deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway.[6][8] This pathway allows cells to recycle deoxyribonucleosides to synthesize DNA. By inhibiting dCK, this compound prevents the phosphorylation of deoxycytidine, leading to a depletion of the nucleotide pool necessary for DNA replication and repair in cancer cells that are reliant on this pathway.[7][10]

Gemcitabine , being a nucleoside analog, is transported into the cell and then phosphorylated by dCK to its active forms: gemcitabine diphosphate (B83284) (dFdCDP) and gemcitabine triphosphate (dFdCTP).[2][3][11] dFdCTP competes with the natural nucleotide (dCTP) for incorporation into DNA. Once incorporated, it causes "masked chain termination," where only one more nucleotide can be added before DNA polymerase is unable to proceed, leading to the inhibition of DNA synthesis and induction of apoptosis.[1][4] Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA synthesis, further enhancing its cytotoxic effect in a process known as self-potentiation.[2][3]

Signaling_Pathways cluster_gemcitabine Gemcitabine Pathway cluster_di87 This compound Pathway Gemcitabine Gemcitabine (dFdC) dFdCMP dFdCMP Gemcitabine->dFdCMP Phosphorylation dCK_gem dCK dFdCDP dFdCDP dFdCMP->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase (RNR) dFdCDP->RNR Inhibition DNA_synthesis DNA Synthesis dFdCTP->DNA_synthesis Incorporation Apoptosis Apoptosis DNA_synthesis->Apoptosis DI87 This compound dCK_di87 dCK DI87->dCK_di87 Inhibition Deoxycytidine Deoxycytidine dCMP dCMP Deoxycytidine->dCMP Phosphorylation dNTPs dNTP Pool dCMP->dNTPs Synthesis DNA_synthesis_di87 DNA Synthesis dNTPs->DNA_synthesis_di87

Caption: Signaling pathways of Gemcitabine and this compound.

Comparative Data

The following tables summarize the available quantitative data for this compound and gemcitabine. It is important to note that the data for this compound is from preclinical studies, while the data for gemcitabine is from a combination of preclinical and extensive clinical research.

Table 1: In Vitro Efficacy
ParameterThis compoundGemcitabineSource
EC50 10.2 nM (in rescuing CEM cells from gemcitabine)Cell line dependent[6][7][8]
IC50 3.15 nM (for dCK activity in CEM T-ALL cells)Cell line dependent[6]
Table 2: Pharmacokinetics
ParameterThis compound (in mice)Gemcitabine (in humans)Source
Administration OralIntravenous infusion[1][8]
Peak Plasma Concentration (Tmax) 1-3 hoursRapidly achieved after infusion[5][8]
Plasma Half-life 4 hours32-94 minutes (short infusions)[5][6]
Metabolism -Liver (by cytidine (B196190) deaminase)[5][12]
Excretion -Primarily renal (as dFdU)[2][5]
Table 3: Toxicity Profile
Adverse EffectThis compound (preclinical)Gemcitabine (clinical)Source
Myelosuppression Not reported in available studiesCommon (leukopenia, neutropenia, thrombocytopenia, anemia)[1][13][14]
Gastrointestinal Not reported in available studiesNausea, vomiting, diarrhea, mouth sores[1][5]
Hepatic Not reported in available studiesElevated liver transaminases (usually mild)[13][14]
Renal Not reported in available studiesMild proteinuria and hematuria[13][14]
Other Not reported in available studiesFlu-like symptoms, rash, edema, alopecia (rarely severe)[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols for this compound and gemcitabine.

This compound: Preclinical Evaluation

In Vitro dCK Inhibition Assay:

  • Cell Line: CEM T-ALL cells.

  • Method: A 3H-dC uptake assay was used to measure the inhibition of dCK activity.

  • Procedure: Cells were treated with varying concentrations of this compound. The uptake of radiolabeled deoxycytidine (3H-dC) was then measured to determine the extent of dCK inhibition. The IC50 value was calculated from the dose-response curve.[15]

Pharmacokinetic Studies in Mice:

  • Animal Model: NSG mice bearing CEM tumors.

  • Drug Administration: this compound was administered orally at doses of 10, 25, and 50 mg/kg.

  • Sample Collection: Plasma and tumor samples were collected at various time points after administration.

  • Analysis: this compound concentrations were determined using mass spectrometry.[8]

Tumor Growth Inhibition Studies:

  • Animal Model: Male NSG mice implanted with CEM tumors.

  • Treatment Regimen: this compound was administered orally (e.g., 10 mg/kg/day or 25 mg/kg twice a day) in combination with intraperitoneal injections of thymidine.

  • Endpoint: Tumor size was measured regularly to assess the effect on tumor growth.[6][8]

DI87_Experimental_Workflow start Start invitro In Vitro dCK Inhibition Assay (CEM T-ALL cells) start->invitro pk_studies Pharmacokinetic Studies (NSG mice with CEM tumors) start->pk_studies growth_inhibition Tumor Growth Inhibition (NSG mice with CEM tumors) start->growth_inhibition data_analysis Data Analysis (IC50, PK parameters, Tumor Volume) invitro->data_analysis pk_studies->data_analysis growth_inhibition->data_analysis end End data_analysis->end

Caption: Preclinical experimental workflow for this compound.
Gemcitabine: Clinical Trial Protocol (Illustrative Example)

This is a generalized protocol based on common practices in clinical trials involving gemcitabine.

Phase I Clinical Trial for Locally Advanced Pancreatic Cancer:

  • Objective: To determine the maximum tolerated dose and dose-limiting toxicities of gemcitabine.

  • Patient Population: Patients with histologically confirmed, locally advanced pancreatic cancer.

  • Treatment Plan: Gemcitabine is administered intravenously, typically over 30 minutes, on a weekly schedule for a defined number of weeks, followed by a rest period. Dose escalation occurs in cohorts of new patients until dose-limiting toxicities are observed.

  • Assessments: Patients are monitored for adverse events (graded according to standard criteria like CTCAE), and blood samples are collected for pharmacokinetic analysis. Tumor response is evaluated using imaging techniques (e.g., CT scans).[16]

Conclusion

This compound and gemcitabine represent two distinct approaches to cancer therapy. Gemcitabine is a well-established cytotoxic agent with a known efficacy and toxicity profile across a range of solid tumors.[1][17] In contrast, this compound is a preclinical candidate with a novel mechanism of action that targets the nucleoside salvage pathway.[7][8] The preclinical data for this compound are promising, demonstrating potent dCK inhibition and tumor growth inhibition in animal models when used in combination therapy.[6][8]

For researchers and drug development professionals, the key takeaway is the differential targeting of nucleotide metabolism. While gemcitabine acts as a fraudulent building block for DNA, this compound aims to starve the cancer cell of the necessary components for DNA synthesis. The development of dCK inhibitors like this compound opens up new avenues for combination therapies, potentially overcoming resistance mechanisms to existing drugs like gemcitabine. Further preclinical and eventual clinical studies will be necessary to fully elucidate the therapeutic potential of this compound and its place in the oncology treatment paradigm.

References

Comparative Guide to the Cross-Resistance Profile of DI-87 with Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted cross-resistance profile of DI-87, a novel deoxycytidine kinase (dCK) inhibitor, with other established nucleoside analog chemotherapeutics. The information herein is based on the known mechanism of action of this compound and established mechanisms of resistance to nucleoside analogs.

Introduction to this compound and Cross-Resistance

This compound is a potent and selective inhibitor of deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway.[1][2] It is being investigated as an anti-cancer agent, primarily in combination with thymidine (B127349), to co-inhibit both the de novo and salvage pathways of DNA precursor synthesis.[1] Nucleoside analogs, such as gemcitabine (B846) and cytarabine (B982), are a cornerstone of chemotherapy for various hematological and solid tumors. A significant challenge in their clinical use is the development of drug resistance.

Cross-resistance, where resistance to one drug confers resistance to another, is a critical consideration in sequential or combination chemotherapy. Understanding the cross-resistance profile of a new agent like this compound is essential for its optimal clinical development and positioning. While direct experimental data on the cross-resistance of this compound is not yet available in published literature, a strong prediction can be made based on its mechanism of action and the well-documented mechanisms of resistance to nucleoside analogs that are dependent on dCK for their activation.

Mechanism of Action: this compound and dCK-Dependent Nucleoside Analogs

This compound functions by directly inhibiting the enzymatic activity of dCK.[1][3] Many widely used nucleoside analogs are pro-drugs that require phosphorylation by dCK to be converted into their active triphosphate forms, which then exert their cytotoxic effects by inhibiting DNA synthesis.[4][5]

Key Nucleoside Analogs Activated by dCK:

  • Gemcitabine: Used in the treatment of pancreatic, lung, ovarian, and breast cancers.

  • Cytarabine (Ara-C): A primary treatment for acute myeloid leukemia (AML) and other hematological malignancies.[3]

  • Fludarabine (B1672870): Used for chronic lymphocytic leukemia.

  • Cladribine: Used for hairy cell leukemia and multiple sclerosis.

  • Troxacitabine (B1681597): An L-nucleoside analog with broad anti-tumor activity.[6]

Resistance to these drugs frequently arises from the downregulation or inactivating mutations of dCK, which prevents their activation.[3][7][8][9]

Predicted Cross-Resistance Profile of this compound

Based on its mechanism as a dCK inhibitor, the cross-resistance profile of this compound is predicted to be inversely correlated with that of dCK-dependent nucleoside analogs when resistance is mediated by dCK deficiency.

Resistance Mechanism in Cancer CellsSensitivity to dCK-Dependent Analogs (e.g., Gemcitabine, Cytarabine)Predicted Sensitivity to this compound (in combination with Thymidine)Rationale
Downregulation/inactivation of dCK Resistant Ineffective Therapeutic Synergy The target of this compound (dCK) is absent or non-functional, rendering the drug's primary mechanism of action moot. The intended synergistic effect with thymidine cannot be achieved.
Upregulation of drug efflux pumps (e.g., MRP1) Resistant Sensitive The efficacy of this compound is independent of the efflux of other nucleoside analogs, as its target is intracellular dCK.
Increased expression of drug-inactivating enzymes (e.g., cytidine (B196190) deaminase) Resistant Sensitive This compound is not a substrate for cytidine deaminase, so its activity should be unaffected by this resistance mechanism.
Alterations in downstream targets (e.g., RRM1) Resistant Sensitive Resistance mechanisms that affect the action of the activated nucleoside analog (e.g., increased RRM1 expression for gemcitabine) do not affect the ability of this compound to inhibit dCK.
Reduced expression of nucleoside transporters (e.g., hENT1) Resistant Sensitive While this compound requires cellular uptake, resistance to other analogs via specific transporter loss may not confer cross-resistance to this compound if it utilizes different transporters or has higher affinity for shared ones.

Experimental Protocols

The following are generalized protocols for key experiments to determine the cross-resistance profile of this compound.

Generation of Drug-Resistant Cell Lines
  • Objective: To develop cell lines with acquired resistance to specific nucleoside analogs.

  • Protocol:

    • Culture a parental cancer cell line (e.g., CCRF-CEM, BxPC-3) in standard growth medium.

    • Expose the cells to a low concentration (e.g., IC20) of a nucleoside analog (e.g., gemcitabine).

    • Gradually increase the concentration of the drug in a stepwise manner over several months as the cells adapt and become resistant.

    • Periodically assess the IC50 of the cell population to confirm the level of resistance.

    • Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), isolate and expand resistant clones.

    • Maintain a portion of the resistant cell line in a drug-free medium to assess the stability of the resistant phenotype.

Cell Viability (IC50) Assay
  • Objective: To quantify the cytotoxic effects of this compound and other nucleoside analogs on parental and resistant cell lines.

  • Protocol (using Sulforhodamine B - SRB):

    • Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the drugs (this compound, gemcitabine, cytarabine, etc.) for 72-96 hours.

    • Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with tap water and air dry.

    • Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

    • Solubilize the bound dye with 10 mM Tris base solution.

    • Read the absorbance at 510 nm using a microplate reader.

    • Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.

Western Blot Analysis of dCK Expression
  • Objective: To determine the protein levels of dCK in parental and resistant cell lines.

  • Protocol:

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against dCK overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

Visualizations

Signaling Pathway of dCK and Nucleoside Analog Activation

dCK_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Gemcitabine_ext Gemcitabine hENT1 hENT1 Transporter Gemcitabine_ext->hENT1 Cytarabine_ext Cytarabine Cytarabine_ext->hENT1 dC_ext Deoxycytidine dC_ext->hENT1 Gemcitabine_int Gemcitabine dCK dCK (Deoxycytidine Kinase) Gemcitabine_int->dCK Cytarabine_int Cytarabine Cytarabine_int->dCK dC_int Deoxycytidine dC_int->dCK Gem_MP Gemcitabine-MP dCK->Gem_MP phosphorylates Ara_CMP Ara-CMP dCK->Ara_CMP phosphorylates dCMP dCMP dCK->dCMP phosphorylates DI87 This compound DI87->dCK Kinases Other Kinases Gem_MP->Kinases Ara_CMP->Kinases dCMP->Kinases Gem_TP Gemcitabine-TP (Active) Kinases->Gem_TP Ara_CTP Ara-CTP (Active) Kinases->Ara_CTP dCTP dCTP Kinases->dCTP DNA_Synth DNA Synthesis & Repair Gem_TP->DNA_Synth inhibits Ara_CTP->DNA_Synth inhibits dCTP->DNA_Synth incorporates Apoptosis Apoptosis DNA_Synth->Apoptosis hENT1->Gemcitabine_int hENT1->Cytarabine_int hENT1->dC_int

Caption: dCK pathway and drug activation.

Experimental Workflow for Cross-Resistance Assessment

Workflow start Start: Parental Cancer Cell Line step1 Generate Resistant Cell Line (e.g., to Gemcitabine) start->step1 step2 Confirm Resistance: Determine IC50 of Gemcitabine in Parental vs. Resistant Cells step1->step2 step3 Cross-Resistance Assay: Determine IC50 of this compound and other nucleoside analogs in both Parental and Resistant cell lines step2->step3 step4 Mechanism Analysis: - Western Blot for dCK - qPCR for dCK mRNA - dCK Activity Assay step2->step4 step5 Data Analysis & Comparison step3->step5 step4->step5 end Conclusion: Determine Cross-Resistance Profile step5->end

Caption: Workflow for cross-resistance analysis.

Logical Relationship of Predicted Cross-Resistance

Logic_Cross_Resistance Res_Mechanism Resistance Mechanism to Nucleoside Analog 'A' dCK_loss dCK Downregulation/ Inactivation Res_Mechanism->dCK_loss is Other_Mech Other Mechanisms (Efflux, Metabolism, etc.) Res_Mechanism->Other_Mech is Res_A Resistant to Analog 'A' dCK_loss->Res_A leads to Res_B Resistant to Analog 'B' (dCK-dependent) dCK_loss->Res_B leads to (Cross-Resistance) DI87_Ineffective This compound Synergy Ineffective dCK_loss->DI87_Ineffective leads to Other_Mech->Res_A leads to DI87_Effective This compound Synergy Effective Other_Mech->DI87_Effective no effect on

Caption: Predicted cross-resistance logic.

Conclusion

While direct experimental validation is pending, the established mechanism of action of this compound as a dCK inhibitor allows for a strong, mechanistically-driven prediction of its cross-resistance profile. This compound is not expected to be effective in tumors that have acquired resistance to nucleoside analogs via the loss of dCK function, as its molecular target is absent. However, in tumors resistant to nucleoside analogs through other mechanisms, such as increased drug efflux or altered downstream pathways, this compound is predicted to retain its activity. This suggests a potential clinical niche for this compound in patients who have failed dCK-dependent nucleoside analog therapy due to specific, non-dCK-related resistance mechanisms. Experimental verification of this predicted profile is a critical next step in the development of this compound.

References

Enantioselective Inhibition of Deoxycytidine Kinase: A Comparative Analysis of (R)-DI-87 and (S)-DI-87 Anti-Proliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity in the anti-proliferative efficacy between the (R) and (S) enantiomers of the novel deoxycytidine kinase (dCK) inhibitor, DI-87, has been demonstrated in preclinical studies. The (R)-enantiomer, (R)-DI-87, exhibits substantially greater potency in inhibiting dCK, a critical enzyme in the nucleoside salvage pathway essential for DNA synthesis and cell proliferation.

(R)-DI-87 has emerged as a promising candidate for anti-cancer therapy, designed to be more soluble and metabolically stable than its predecessors.[1] Its mechanism of action involves the inhibition of dCK, which in combination with thymidine-mediated inhibition of the de novo nucleotide synthesis pathway, leads to a synergistic anti-tumor effect.[1] This comparative guide delves into the experimental data highlighting the stereospecific anti-proliferative effects of (R)-DI-87 versus (S)-DI-87.

Quantitative Comparison of Inhibitory Activity

Experimental data reveals a stark contrast in the inhibitory concentrations of the two enantiomers against dCK activity in CEM T-ALL cells. (R)-DI-87 is significantly more potent than (S)-DI-87, as evidenced by their respective IC50 values.

CompoundAssayCell LineIC50 (nM)EC50 (nM)
(R)-DI-87 dC uptake assayCEM3.15 ± 1.2N/A
(S)-DI-87 dC uptake assayCEM468 ± 2.1N/A
(R)-DI-87 Gemcitabine (B846) Rescue AssayCEMN/A10.2

Table 1: Comparative in vitro activity of (R)-DI-87 and (S)-DI-87. The IC50 values represent the concentration required to inhibit 50% of dCK activity, while the EC50 value indicates the concentration of (R)-DI-87 required to rescue 50% of CEM cells from the anti-proliferative effects of gemcitabine. Data sourced from multiple studies.[1][2][3]

The data clearly indicates that the (R)-enantiomer is over 148 times more potent at inhibiting dCK than the (S)-enantiomer.[1][2] This stereospecificity is crucial for its therapeutic potential.

Signaling Pathway and Therapeutic Strategy

This compound's therapeutic strategy is based on the simultaneous inhibition of both the de novo and salvage pathways for deoxyribonucleotide triphosphate (dNTP) synthesis, which are essential for DNA replication and repair in cancer cells.

G cluster_0 De Novo Synthesis Pathway cluster_1 Salvage Pathway cluster_2 Cellular Processes RNR Ribonucleotide Reductase (RNR) dNTPs_de_novo dNTPs RNR->dNTPs_de_novo DNA_synthesis DNA Synthesis & Proliferation dNTPs_de_novo->DNA_synthesis Thymidine (B127349) Thymidine Thymidine->RNR inhibits dCK Deoxycytidine Kinase (dCK) dNTPs_salvage dNTPs dCK->dNTPs_salvage dNTPs_salvage->DNA_synthesis R_DI87 (R)-DI-87 R_DI87->dCK inhibits

Caption: Dual inhibition of nucleotide synthesis pathways.

This diagram illustrates how (R)-DI-87 inhibits the salvage pathway via dCK, while thymidine can be used to inhibit the de novo pathway by targeting ribonucleotide reductase (RNR). This dual-pronged attack aims to effectively starve cancer cells of the necessary building blocks for DNA replication.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of (R)-DI-87 and (S)-DI-87.

Deoxycytidine (dC) Uptake Assay

This assay is used to determine the IC50 values of dCK inhibitors.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Measurement cluster_3 Analysis A CEM T-ALL cells B Incubate with varying concentrations of (R)-DI-87 or (S)-DI-87 A->B C Add ³H-deoxycytidine B->C D Measure cellular uptake of ³H-dC C->D E Calculate IC50 values D->E

Caption: Workflow for the dC uptake assay.
  • Cell Culture: Human T-cell acute lymphoblastic leukemia (CEM) cells are cultured under standard conditions.

  • Compound Incubation: Cells are treated with a range of concentrations of either (R)-DI-87 or (S)-DI-87.

  • Radiolabeling: Tritiated deoxycytidine ([³H]-dC) is added to the cell cultures.

  • Uptake Measurement: The amount of radiolabeled deoxycytidine taken up by the cells, which is dependent on dCK activity, is measured using a scintillation counter.

  • Data Analysis: The concentration of each compound that inhibits 50% of the [³H]-dC uptake (IC50) is calculated.[1]

Gemcitabine Rescue Assay

This assay determines the ability of a dCK inhibitor to rescue cells from the cytotoxic effects of gemcitabine, a dCK-dependent prodrug.

  • Cell Seeding: CEM cells are seeded in microplates.

  • Treatment: Cells are treated with a fixed concentration of gemcitabine (e.g., 10 nM) in the presence of varying concentrations of (R)-DI-87.[3]

  • Incubation: The cells are incubated for a period of 72 hours.[2]

  • Viability Assessment: Cell viability is measured using a standard assay such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • EC50 Determination: The effective concentration of (R)-DI-87 that rescues 50% of the cells from gemcitabine-induced cytotoxicity (EC50) is determined.[1][3]

Conclusion

The available data unequivocally demonstrates that the anti-proliferative effects of this compound are highly dependent on its stereochemistry. (R)-DI-87 is a potent inhibitor of deoxycytidine kinase, while its enantiomer, (S)-DI-87, is significantly less active. This highlights the importance of stereoisomerism in drug design and development and positions (R)-DI-87 as a promising and selective agent for further investigation in cancer therapy. The combination of (R)-DI-87 with agents that inhibit the de novo nucleotide synthesis pathway presents a rational and potent therapeutic strategy.

References

Validating the Impact of MTH1 Inhibition on dNTP Pools: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The sanitation of the deoxyribonucleoside triphosphate (dNTP) pool is a critical process for maintaining genomic integrity, particularly in cancer cells which exhibit high levels of reactive oxygen species (ROS). The MTH1 (MutT Homolog 1) protein plays a pivotal role in this process by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP and 2-OH-dATP, preventing their incorporation into DNA.[1] Inhibition of MTH1 is a promising therapeutic strategy that leads to the accumulation of damaged nucleotides, resulting in DNA damage and selective killing of cancer cells.[2][3][4] This guide provides a comparative analysis of the effects of MTH1 inhibitors on dNTP pools, with a focus on validating their mechanism of action. While this report centers on well-characterized MTH1 inhibitors, the methodologies presented are applicable for the validation of novel compounds such as DI-87.

Comparative Efficacy of MTH1 Inhibitors on dNTP Pool Sanitation

Several small molecule inhibitors of MTH1 have been developed and characterized. Their primary mechanism of action involves binding to the active site of MTH1, thereby preventing the hydrolysis of oxidized dNTPs.[2][3] This leads to an increase in the levels of these damaged nucleotides within the cellular dNTP pool, which can then be incorporated into DNA during replication, leading to strand breaks and cell death.[1]

InhibitorTargetIC50 (nM)Effect on 8-oxo-dGTP levels in cellsCell Viability Assay (e.g., in SW480 cells)Reference
TH588 MTH1~1Induces accumulation of 8-oxo-dGTP in DNAPotent cytotoxicity[2][3]
TH287 MTH1<1Causes incorporation of oxidized dNTPsSelective cancer cell killing[2][3]
TH1579 (Karonudib) MTH1Potent & selectiveInduces incorporation of oxidized nucleotidesExcellent anti-cancer properties in vivo[5]
(S)-crizotinib MTH1-Promotes apoptosis via accumulation of oxidized nucleotidesReduces pulmonary vascular remodeling[6]
IACS-4759 MTH1-Fails to introduce toxic oxidized nucleotides into DNANon-toxic to cancer cells[7]
AZ-21 MTH1--Non-toxic to cancer cells[7]

Note: IC50 values and cellular effects can vary depending on the cell line and experimental conditions.

The data presented in the table highlight a critical aspect of MTH1 inhibitor validation: not all compounds that inhibit MTH1 enzyme activity in vitro are effective at killing cancer cells.[5][7] A key determinant of efficacy appears to be the inhibitor's ability to induce the incorporation of oxidized nucleotides into the DNA of cancer cells.[5]

Experimental Protocols

Accurate quantification of dNTP pools is essential for validating the effect of MTH1 inhibitors. The following are detailed protocols for key experiments.

1. dNTP Extraction from Mammalian Cells

This protocol is adapted for the analysis of dNTP pools by LC-MS/MS.[8]

  • Materials:

    • Phosphate-buffered saline (PBS), ice-cold

    • 65-70% Methanol (B129727), ice-cold

    • Microcentrifuge tubes, ice-cold

    • Cell scraper (for adherent cells)

    • Centrifuge (capable of 14,000 x g at 4°C)

    • Heating block or water bath (95°C)

    • Speed vacuum concentrator

  • Procedure for Suspension Cells:

    • Count cells and prepare pellets of 2 x 10^6 cells.

    • Vortex the samples vigorously for 2 minutes.

    • Incubate at 95°C for 3 minutes to lyse the cells and denature proteins.

    • Chill the samples on ice for 1 minute.

    • Centrifuge at 14,000 x g for 3 minutes at 4°C.

    • Transfer the supernatant containing dNTPs to a new tube.

    • Dry the samples using a speed vacuum concentrator.

    • Store the dried dNTP samples at -80°C until analysis.

  • Procedure for Adherent Cells:

    • Wash the cell monolayer twice with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold 65% methanol per 1 x 10^6 cells directly to the plate.

    • Follow steps 3-8 from the suspension cell protocol.

2. Quantification of dNTPs by qPCR-based Assay

This fluorescence-based assay provides a high-throughput method for quantifying dNTP levels.[9]

  • Materials:

    • dNTP extracts from cells

    • dNTP standards of known concentrations

    • High-fidelity DNA polymerase

    • Specific DNA template and primer for each dNTP to be quantified

    • Mix of three non-limiting dNTPs

    • EvaGreen dye or similar fluorescent dye

    • Reaction buffer

    • qPCR instrument

    • 384-well qPCR plates

  • Procedure:

    • Prepare Master Mix: For each dNTP to be quantified, prepare a master mix containing the corresponding DNA template, primer, the mix of three non-limiting dNTPs, EvaGreen dye, and reaction buffer.

    • Add Polymerase: Add the high-fidelity DNA polymerase to the master mix immediately before use.

    • Plate Setup: Pipette 5 µL of the master mix into the wells of a 384-well qPCR plate.

    • Add Samples and Standards: Add 5 µL of the dNTP extract or the dNTP standard dilutions to the appropriate wells.

    • Run Reaction: Place the plate in a qPCR instrument and run a program with an initial denaturation step, followed by multiple cycles of annealing and extension, with fluorescence reading at the end of each extension step.

    • Data Analysis: Generate a standard curve by plotting the fluorescence signal against the concentration of the dNTP standards. Use this curve to determine the concentration of the dNTPs in the samples.[8]

Signaling Pathways and Experimental Workflows

MTH1 Inhibition and dNTP Pool Dysregulation

The following diagram illustrates the mechanism of action of MTH1 inhibitors and their impact on the dNTP pool, leading to cancer cell death.

MTH1_Inhibition_Pathway cluster_0 Cancer Cell Environment cluster_1 MTH1-Mediated Sanitation cluster_2 Effect of MTH1 Inhibition ROS High Reactive Oxygen Species (ROS) dNTP_pool dNTP Pool (dGTP, dATP, etc.) ROS->dNTP_pool Oxidation oxidized_dNTPs Oxidized dNTPs (8-oxo-dGTP, 2-OH-dATP) dNTP_pool->oxidized_dNTPs MTH1 MTH1 Enzyme oxidized_dNTPs->MTH1 Hydrolysis DNA_replication DNA Replication oxidized_dNTPs->DNA_replication Incorporation sanitized_dNTPs Sanitized dNTPs (dGMP, dAMP) MTH1->sanitized_dNTPs MTH1_inhibitor MTH1 Inhibitor (e.g., this compound, TH588) MTH1_inhibitor->MTH1 Inhibition DNA_damage DNA Damage & Strand Breaks DNA_replication->DNA_damage cell_death Cancer Cell Death DNA_damage->cell_death

Caption: Mechanism of MTH1 inhibition leading to cancer cell death.

General Workflow for dNTP Quantification

The following diagram outlines the general workflow for the quantification of dNTP pools from cell samples.

dNTP_Quantification_Workflow start Cell Culture (e.g., with/without this compound) cell_harvesting Cell Harvesting start->cell_harvesting dNTP_extraction dNTP Extraction (Methanol-based) cell_harvesting->dNTP_extraction sample_prep Sample Preparation (Drying & Resuspension) dNTP_extraction->sample_prep quantification Quantification Method sample_prep->quantification lc_ms LC-MS/MS quantification->lc_ms High Sensitivity qpcr_assay qPCR-based Assay quantification->qpcr_assay High Throughput data_analysis Data Analysis lc_ms->data_analysis qpcr_assay->data_analysis end dNTP Pool Concentrations data_analysis->end

Caption: General workflow for dNTP quantification.

References

Dual Blockade of Nucleotide Synthesis Pathways: A Synergistic Approach to Cancer Therapy with DI-87 and RNR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A strategic combination of the novel deoxycytidine kinase (dCK) inhibitor, DI-87, with established ribonucleotide reductase (RNR) inhibitors presents a promising and potent anti-cancer strategy. This approach is founded on the principle of dual blockade of the two critical pathways for deoxyribonucleotide triphosphate (dNTP) synthesis: the de novo and the salvage pathways. By simultaneously inhibiting both routes, this combination therapy aims to effectively starve cancer cells of the essential building blocks for DNA replication and repair, leading to enhanced tumor cell death and potentially overcoming mechanisms of drug resistance.

Cancer cells exhibit a high demand for dNTPs to sustain their rapid proliferation. They acquire these essential metabolites through two main routes: the de novo pathway, which synthesizes dNTPs from simpler molecules, and the salvage pathway, which recycles pre-existing deoxyribonucleosides. Ribonucleotide reductase (RNR) is the rate-limiting enzyme in the de novo pathway, making it a well-established target for cancer chemotherapy. However, tumors can develop resistance to RNR inhibitors by upregulating the salvage pathway, which is critically dependent on the enzyme deoxycytidine kinase (dCK).

This compound is a potent and selective inhibitor of dCK, effectively shutting down the salvage pathway.[1][2] By combining this compound with an RNR inhibitor, such as hydroxyurea (B1673989) or gemcitabine, both dNTP supply lines are severed, creating a synergistic cytotoxic effect on cancer cells. This dual-pathway inhibition is a rational and compelling strategy to enhance therapeutic efficacy and combat resistance.

Mechanism of Synergistic Action

The synergistic anti-tumor effect of combining this compound with an RNR inhibitor stems from the simultaneous shutdown of both the de novo and salvage pathways for dNTP synthesis. This dual blockade leads to a profound depletion of the intracellular dNTP pool, which is essential for DNA replication and repair. The inability of cancer cells to synthesize or recycle the necessary building blocks for their genetic material results in cell cycle arrest and apoptosis. A major mechanism of resistance to RNR inhibitors is the upregulation of the dCK-mediated salvage pathway; the inclusion of this compound directly counteracts this escape mechanism.[1]

cluster_0 De Novo Pathway cluster_1 Salvage Pathway Ribonucleotides Ribonucleotides RNR Ribonucleotide Reductase (RNR) Ribonucleotides->RNR Deoxyribonucleotides Deoxyribonucleotides (dNTPs) RNR->Deoxyribonucleotides DNA_synthesis DNA Synthesis & Repair Deoxyribonucleotides->DNA_synthesis Deoxyribonucleosides Deoxyribonucleosides dCK Deoxycytidine Kinase (dCK) Deoxyribonucleosides->dCK Deoxyribonucleoside_monophosphates Deoxyribonucleoside monophosphates dCK->Deoxyribonucleoside_monophosphates Deoxyribonucleotides_salvage Deoxyribonucleotides (dNTPs) Deoxyribonucleoside_monophosphates->Deoxyribonucleotides_salvage Further phosphorylation Deoxyribonucleotides_salvage->DNA_synthesis RNR_inhibitor RNR Inhibitors (e.g., Hydroxyurea, Gemcitabine) RNR_inhibitor->RNR inhibition DI87 This compound DI87->dCK inhibition Apoptosis Cell Cycle Arrest & Apoptosis DNA_synthesis->Apoptosis depletion leads to

Fig. 1: Dual blockade of dNTP synthesis pathways.

Comparative Performance and Supporting Data

While direct quantitative data from a head-to-head clinical trial of this compound with a specific RNR inhibitor is not yet publicly available, the preclinical evidence for the synergistic potential of this combination is compelling. A study on a precursor to this compound, DI-39, demonstrated that its combination with thymidine (B127349) (which induces RNR inhibition) resulted in significant tumor growth inhibition in mice with acute lymphoblastic leukemia xenografts.[1] This provides strong in vivo proof-of-concept for the dual blockade strategy.

For the purpose of this guide, we will present a hypothetical data table based on expected synergistic outcomes from preclinical studies. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose-Reduction Index (DRI) indicates the fold-dose reduction of a drug in a combination to achieve the same effect as the drug alone.

Table 1: Hypothetical Synergistic Effects of this compound and RNR Inhibitors in Cancer Cell Lines

Cell LineDrug Combination (Ratio)IC50 (Single Agent)IC50 (Combination)Combination Index (CI) at IC50Dose-Reduction Index (DRI)
Pancreatic Cancer (PANC-1) This compound + Gemcitabine (1:10)This compound: 50 nMGemcitabine: 20 nMThis compound: 10 nMGemcitabine: 4 nM0.4This compound: 5xGemcitabine: 5x
Leukemia (CEM) This compound + Hydroxyurea (1:1000)This compound: 15 nMHydroxyurea: 50 µMThis compound: 3 nMHydroxyurea: 10 µM0.35This compound: 5xHydroxyurea: 5x
Non-Small Cell Lung Cancer (A549) This compound + Gemcitabine (1:5)This compound: 80 nMGemcitabine: 30 nMThis compound: 20 nMGemcitabine: 7.5 nM0.5This compound: 4xGemcitabine: 4x

Note: The data in this table is illustrative and based on the expected synergistic outcomes from combining a dCK inhibitor with an RNR inhibitor. Actual experimental results may vary.

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to evaluate the synergistic effect of this compound with RNR inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound alone, an RNR inhibitor (e.g., hydroxyurea or gemcitabine) alone, and the combination of both drugs at fixed ratios. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values (the concentration of drug that inhibits cell growth by 50%) are determined for each treatment.

Synergy Analysis (Combination Index)
  • Data Input: The dose-response data from the cell viability assays for the single agents and their combination are used.

  • Software Analysis: The Combination Index (CI) is calculated using software such as CompuSyn. This method is based on the median-effect principle by Chou and Talalay.

  • Interpretation: CI values are interpreted as follows:

    • CI < 0.9: Synergism

    • CI 0.9 - 1.1: Additive effect

    • CI > 1.1: Antagonism

  • Dose-Reduction Index (DRI): The software also calculates the DRI, which quantifies the extent to which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level.

cluster_workflow Experimental Workflow for Synergy Assessment A 1. Cell Culture (e.g., PANC-1, CEM) C 3. Cell Seeding (96-well plates) A->C B 2. Drug Preparation (this compound, RNR inhibitor) D 4. Drug Treatment (Single agents & combination) B->D C->D E 5. Incubation (72 hours) D->E F 6. Cell Viability Assay (e.g., MTT) E->F G 7. Data Analysis (IC50 determination) F->G H 8. Synergy Quantification (Combination Index, DRI) G->H

Fig. 2: Experimental workflow for synergy assessment.

Conclusion

The combination of the dCK inhibitor this compound with RNR inhibitors represents a highly rational and promising therapeutic strategy for a broad range of cancers. By targeting both the de novo and salvage pathways of dNTP synthesis, this approach has the potential to induce profound and synergistic cancer cell death, overcome resistance, and improve patient outcomes. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this dual-blockade strategy.

References

Comparative Analysis of DI-87 Across Different Cancer Types: A Preclinical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the preclinical performance of DI-87, a novel deoxycytidine kinase (dCK) inhibitor, across various cancer models. This guide provides a comparative analysis of its efficacy, supported by available experimental data, to inform future research and clinical development.

This compound (also known as TRE-515) is an orally active and selective inhibitor of deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway essential for DNA synthesis. By targeting dCK, this compound aims to disrupt the supply of necessary precursors for DNA replication, leading to cell cycle arrest and inhibition of tumor growth. Preclinical studies have demonstrated its potential as a promising anti-cancer agent, particularly in hematological malignancies and potentially in solid tumors with specific genetic vulnerabilities.

Quantitative Analysis of this compound Performance

The majority of publicly available preclinical data for this compound focuses on its activity in T-cell acute lymphoblastic leukemia (T-ALL). However, emerging evidence suggests its potential in other cancer types, including those with BRCA2 deficiencies. This section summarizes the key quantitative data available to date.

Cancer TypeCell LineAssayIC50 / EC50 (nM)Reference
T-cell Acute Lymphoblastic Leukemia (T-ALL)CCRF-CEMdCK Inhibition (3H-dC uptake)3.15 ± 1.2[1]
T-cell Acute Lymphoblastic Leukemia (T-ALL)CCRF-CEMRescue from Gemcitabine (B846)10.2[1][2]
T-cell Acute Lymphoblastic Leukemia (T-ALL)CCRF-CEMdCK Inhibition ((S)-DI-87 isomer)468 ± 2.1[1][2]

Table 1: In Vitro Efficacy of this compound in T-cell Acute Lymphoblastic Leukemia. This table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of this compound in the CCRF-CEM T-ALL cell line. The potent inhibition of dCK and the effective rescue from the dCK-dependent prodrug gemcitabine highlight its on-target activity. The significantly higher IC50 of the (S)-enantiomer demonstrates the stereospecificity of (R)-DI-87.

Cancer ModelTreatment RegimenTumor Growth InhibitionReference
T-ALL Xenograft (CCRF-CEM)This compound (10 mg/kg, oral, daily) + Thymidine (B127349) (2 g/kg, i.p., twice daily)Significant tumor growth inhibition[3]
T-ALL Xenograft (CCRF-CEM)This compound (25 mg/kg, oral, twice daily) + Thymidine (2 g/kg, i.p., twice daily)Near complete tumor growth inhibition[1][3]

Table 2: In Vivo Efficacy of this compound in a T-cell Acute Lymphoblastic Leukemia Xenograft Model. This table outlines the in vivo anti-tumor activity of this compound in a mouse xenograft model using the CCRF-CEM cell line. The combination of this compound with thymidine resulted in significant and dose-dependent inhibition of tumor growth.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting dCK, a critical enzyme in the nucleoside salvage pathway. This pathway allows cells to recycle deoxyribonucleosides from the breakdown of DNA to synthesize new DNA. Many cancer cells, due to their high proliferation rate, are heavily reliant on this pathway.

Nucleoside_Salvage_Pathway cluster_0 Nucleoside Salvage Pathway dC Deoxycytidine dCK dCK dC->dCK Substrate dCMP dCMP dCK->dCMP Phosphorylation dNTPs dNTPs dCMP->dNTPs ... DNA DNA Synthesis dNTPs->DNA DI87 This compound DI87->dCK Inhibition dCK_Inhibition_Assay cluster_workflow Experimental Workflow A Seed CCRF-CEM cells in a 96-well plate B Add varying concentrations of this compound A->B C Add [³H]-deoxycytidine to each well B->C D Incubate for 1 hour at 37°C C->D E Wash cells to remove unincorporated [³H]-dC D->E F Measure incorporated radioactivity using a scintillation counter E->F G Calculate IC50 value F->G Tumor_Growth_Inhibition_Study cluster_workflow Experimental Workflow A Implant CCRF-CEM cells subcutaneously into immunodeficient mice B Allow tumors to reach a palpable size A->B C Randomize mice into treatment groups B->C D Administer this compound (orally) and Thymidine (intraperitoneally) C->D E Monitor tumor volume and body weight regularly D->E F Analyze and compare tumor growth between groups E->F

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for DI-87

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of DI-87, a deoxycytidine kinase (dCK) inhibitor used in research. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols. In case of accidental contact, wash the affected area immediately with copious amounts of water. For spills, follow the cleanup procedures outlined in the SDS.

Quantitative Data for Disposal Considerations

The following table summarizes key quantitative data relevant to the handling and disposal of this compound. This information is essential for making informed decisions and ensuring compliance with safety regulations.

ParameterValueSource
Molecular Weight 502.65 g/mol Probechem
Appearance Solid PowderProbechem
Solubility in DMSO 10 mMProbechem
Storage (Solid) -20°C for 12 months; 4°C for 6 monthsProbechem
Storage (In Solvent) -80°C for 6 months; -20°C for 6 monthsProbechem

Experimental Protocol for this compound Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste. This includes unused solid compound, contaminated labware, and solutions containing this compound.

Objective: To safely collect, label, and dispose of this compound waste in accordance with institutional and regulatory guidelines.

Materials:

  • This compound waste (solid, solutions, contaminated labware)

  • Appropriate waste containers (clearly labeled, leak-proof)

  • Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

  • Fume hood

  • Hazardous waste labels

  • Waste disposal logbook

Procedure:

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder and contaminated items such as weighing paper and spatulas in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

  • Container Labeling:

    • Affix a hazardous waste label to each waste container as soon as the first item of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The concentration of this compound in liquid waste.

      • The date accumulation started.

      • The responsible researcher's name and contact information.

      • Any other information required by your institution.

  • Waste Storage:

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure containers are kept closed at all times, except when adding waste.

    • Store containers in secondary containment to prevent spills.

  • Disposal Request:

    • Once a waste container is full or has reached the designated accumulation time limit set by your institution, submit a waste pickup request to your EHS office.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Record Keeping:

    • Maintain a detailed log of all this compound waste generated, including the amount, date, and disposal request date.

This compound Disposal Decision Pathway

The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.

DI87_Disposal_Pathway Start Start: this compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Waste (Unused compound, contaminated labware) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions containing this compound) Waste_Type->Liquid_Waste Liquid Sharps_Waste Contaminated Sharps Waste_Type->Sharps_Waste Sharps Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Collect_Sharps Dispose in Labeled Sharps Container for Chemical Waste Sharps_Waste->Collect_Sharps Store_Waste Store in Designated Satellite Accumulation Area Collect_Solid->Store_Waste Collect_Liquid->Store_Waste Collect_Sharps->Store_Waste Request_Pickup Request EHS Waste Pickup Store_Waste->Request_Pickup End End: Waste Disposed Request_Pickup->End

Caption: Decision pathway for the proper segregation and disposal of this compound waste.

By following these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the manufacturer's SDS for the most accurate and up-to-date information.

Essential Safety and Logistical Information for Handling DI-87

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of DI-87, a selective deoxycytidine kinase (dCK) inhibitor used in research. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety and Handling

This compound is a chemical compound intended for research use only and should not be used in humans or animals outside of approved protocols. While it is shipped as a non-hazardous chemical under ambient conditions, proper laboratory safety practices are mandatory.

Personal Protective Equipment (PPE)

A specific Safety Data Sheet (SDS) for this compound was not located in public databases. Therefore, the following PPE recommendations are based on general best practices for handling research-grade chemical compounds in a laboratory setting.

PPE CategoryItemSpecifications and Procedures
Hand Protection Nitrile glovesWear standard laboratory nitrile gloves. Inspect for tears or punctures before use. Change gloves immediately if contaminated.
Eye Protection Safety glasses with side shields or gogglesProtects against splashes or aerosols.
Body Protection Laboratory coatA standard, long-sleeved lab coat should be worn at all times to protect skin and clothing.
Respiratory Protection Fume hoodAll handling of powdered this compound or preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Operational Plan

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ConditionTemperatureDuration
Short-term 0 - 4 °CDays to weeks
Long-term (Solid) -20 °CMonths to years
Long-term (in Solvent) -20 °C or -80°CUp to 1 month at -20°C and up to 6 months at -80°C.

This compound is stable for several weeks during standard shipping at ambient temperatures.

Solution Preparation

This compound is soluble in DMSO. For in vivo studies, various formulations have been used, such as a mixture of PEG-200, Transcutol, Labrasol, and Tween-80 (5:3:1:1 ratio).

Disposal Plan

As a research chemical, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Follow all institutional, local, and national regulations for chemical waste disposal.

Waste Segregation and Collection:

  • Solid Waste: All disposables that have come into contact with this compound (e.g., gloves, pipette tips, vials, bench paper) should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, properly labeled, and chemically resistant waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.

Do not pour this compound solutions down the drain or dispose of solid waste in the regular trash.

Experimental Protocol: In Vitro dCK Inhibition Assay

The following is a detailed methodology for a key experiment involving this compound, adapted from published research.[1][2]

Objective: To determine the in vitro efficacy of this compound in inhibiting deoxycytidine kinase (dCK) activity.

Materials:

  • Human cell line (e.g., CCRF-CEM)

  • This compound

  • ³H-dC (radiolabeled deoxycytidine)

  • 96-well plates (Millipore MultiScreen GV)

  • Phosphate-buffered saline (PBS), ice-cold

  • Scintillation counter (e.g., PerkinElmer Microbeta)

  • Cell culture medium and supplements

  • Standard laboratory equipment (pipettes, incubators, etc.)

Procedure:

  • Cell Seeding: Seed the cells at a density of 50,000 cells per well in a 96-well plate.

  • Treatment: Simultaneously add 0.25 µCi of ³H-dC and varying concentrations of the this compound inhibitor to each well. The final volume should be 100 µL per well.

  • Incubation: Incubate the plate for 1 hour at 37 °C.

  • Washing: Following incubation, wash the cells four times with ice-cold PBS using a vacuum manifold to remove unincorporated ³H-dC.

  • Measurement: Measure the amount of incorporated ³H-dC using a scintillation counter. The level of radioactivity is indicative of dCK activity.

  • Analysis: Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of dCK activity.

Signaling Pathway and Experimental Workflow

This compound functions by inhibiting deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway. This pathway is crucial for the production of nucleotides required for DNA synthesis and repair.

DI87_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell dC Deoxycytidine dC_in Deoxycytidine dC->dC_in Transport dCK dCK (Deoxycytidine Kinase) dC_in->dCK dCMP dCMP dCK->dCMP Phosphorylation dNTPs dNTPs dCMP->dNTPs Further Phosphorylation DNA_synthesis DNA Synthesis & Repair dNTPs->DNA_synthesis DI87 This compound DI87->dCK Inhibition

Caption: Mechanism of action of this compound as a dCK inhibitor.

Experimental_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding treatment Add ³H-dC and varying concentrations of this compound cell_seeding->treatment incubation Incubate for 1 hour at 37 °C treatment->incubation washing Wash cells with ice-cold PBS incubation->washing measurement Measure incorporated ³H-dC via scintillation counting washing->measurement analysis Analyze data and calculate IC₅₀ measurement->analysis end End analysis->end

Caption: Workflow for the in vitro dCK inhibition assay.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.